molecular formula C5H11NO2 B554883 MeAIB CAS No. 2566-34-9

MeAIB

Cat. No.: B554883
CAS No.: 2566-34-9
M. Wt: 117.15 g/mol
InChI Key: DLAMVQGYEVKIRE-UHFFFAOYSA-N
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Description

2-(Methylamino)isobutyric acid (MeAIB) is a well-established, metabolically stable non-natural amino acid that serves as a selective inhibitor for sodium-dependent, neutral amino acid transport System A . System A transporters (including SNAT1, SNAT2, and SNAT4) are crucial regulators of cell growth and are frequently upregulated in various human cancers, such as breast, lung, and prostate carcinomas . As a research tool, this compound is invaluable for delineating the contribution of System A transport in cellular amino acid uptake, allowing scientists to study its role in tumor metabolism and proliferation without interference from other major transport systems like System L . Its high selectivity makes it a critical compound in preclinical studies for developing novel Positron Emission Tomography (PET) tracers, such as [11C]this compound and its fluorinated analogs, which are explored for imaging a wide range of tumors due to the concentrative property of System A transport that can lead to superior tumor visualization . Furthermore, research using this compound helps illuminate the complex interactions between different membrane transporters, providing insights into tertiary uptake mechanisms for various prodrugs and their potential implications in drug delivery and resistance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(methylamino)propanoic acid
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InChI

InChI=1S/C5H11NO2/c1-5(2,6-3)4(7)8/h6H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAMVQGYEVKIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90180360
Record name 2-(Methylamino)isobutyric acid
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Molecular Weight

117.15 g/mol
Source PubChem
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Physical Description

Solid
Record name N-Methyl-a-aminoisobutyric acid
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CAS No.

2566-34-9
Record name α-(Methylamino)isobutyric acid
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Record name 2-(Methylamino)isobutyric acid
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Record name 2-(Methylamino)isobutyric acid
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Record name 2-(methylamino)isobutyric acid
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Record name 2-(METHYLAMINO)ISOBUTYRIC ACID
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Record name N-Methyl-a-aminoisobutyric acid
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Melting Point

300 °C
Record name N-Methyl-a-aminoisobutyric acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Mechanism of MeAIB Transport: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the transport mechanism of α-(Methylaminoisobutyric acid) (MeAIB), a non-metabolizable amino acid analogue crucial for studying System A amino acid transport. System A, primarily comprising the sodium-coupled neutral amino acid transporters (SNATs) SNAT1 (SLC38A1) and SNAT2 (SLC38A2), plays a pivotal role in cellular nutrition, growth, and signaling. This document details the kinetics of this compound transport, presents standardized experimental protocols for its study, and elucidates the key signaling pathways, namely PI3K/Akt and mTOR, that regulate the activity and expression of its transporters. The information is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of amino acid transport and its implications in health and disease.

Core Mechanism of this compound Transport

The transport of this compound into cells is predominantly mediated by the System A family of amino acid transporters . This transport process is characterized by several key features:

  • Sodium-Dependence: The uptake of this compound is coupled to the co-transport of sodium ions (Na+) down their electrochemical gradient, making it a secondary active transport process.

  • Electrogenicity: The co-transport of Na+ with the neutral amino acid results in a net influx of positive charge, leading to depolarization of the cell membrane.

  • Specificity: this compound is a specific substrate for System A transporters and is not significantly transported by other amino acid transport systems. This specificity makes it an ideal tool for isolating and studying System A activity.

  • Non-metabolizable Nature: this compound is not incorporated into proteins or otherwise metabolized by the cell, ensuring that its intracellular accumulation is a direct measure of transport activity.

The primary protein families responsible for this compound transport are the Solute Carrier 38 (SLC38) family , which includes:

  • SNAT1 (SLC38A1): A widely expressed transporter with a high affinity for small, neutral amino acids.

  • SNAT2 (SLC38A2): Another broadly expressed transporter, notable for its adaptive regulation in response to amino acid availability and hormonal signals.

  • SNAT4 (SLC38A4): While also a member of System A, its contribution to overall this compound transport can vary depending on the cell type.

Quantitative Data on this compound Transport

The kinetics of this compound transport can be described by the Michaelis-Menten equation, characterized by the Michaelis constant (Km) and the maximum transport velocity (Vmax). These parameters vary depending on the specific transporter isoform, the cell type, and the experimental conditions.

Table 1: Kinetic Parameters of this compound Transport in Various Cell Types
Cell TypeTransporter(s)Km (mM)Vmax (pmol/mg protein/min)Reference
Human Placental TrophoblastSystem A (SNAT1/2-like)0.38 ± 0.121.39 ± 0.45[1]
Human Placental TrophoblastSystem A (SNAT4-like)45.4 ± 25.059.5 ± 14.55[1]
Rat HeartSystem A1.1 ± 0.0337.7 ± 0.4 (pmol/µL ICF/min)[2]
HY15549 iSNAT2 cellsSNAT2~0.3Not specified[3]
HY15549 iSNAT2 +SNAT1 cellsSNAT1~2.9Not specified[3]
Table 2: Inhibition of this compound Transport

The transport of this compound can be competitively inhibited by other small, neutral amino acids that are also substrates for System A transporters. The half-maximal inhibitory concentration (IC50) is a measure of the potency of these inhibitors.

InhibitorCell Type/TransporterIC50 (mM)Reference
L-AlanineSNAT2Not specified[3]
This compoundMCF-7 cells (SNAT-mediated uptake)Not specified (used at 100 µM for inhibition)[4]
SerineRat HeartNot specified (95% reduction at 10 mM)[2]
PhenylalanineRat HeartNot specified (46% reduction at 10 mM)[2]
LeucineRat HeartNot specified (54% reduction at 10 mM)[2]

Experimental Protocols

[14C]this compound Uptake Assay in Cultured Cells

This protocol describes a standard method for measuring the activity of System A transporters using radiolabeled this compound.

Materials:

  • Cultured cells of interest grown in 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4)

  • [14C]this compound (specific activity typically 40-60 mCi/mmol)

  • Unlabeled this compound

  • System A inhibitors (e.g., L-alanine, L-serine)

  • 0.1 M NaOH or 1% SDS for cell lysis

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Culture: Seed cells in 24-well plates and grow to confluency.

  • Pre-incubation:

    • Aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed (37°C) KRH buffer.

    • Add 0.5 mL of KRH buffer to each well and incubate for 10-15 minutes at 37°C to deplete endogenous amino acids.

  • Uptake Initiation:

    • Aspirate the pre-incubation buffer.

    • Add 0.2 mL of KRH buffer containing [14C]this compound (final concentration typically 1-10 µM) and, for inhibition studies, the desired concentration of unlabeled this compound or other inhibitors. For control wells (non-specific uptake), add a high concentration of unlabeled this compound (e.g., 10 mM).

    • Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.

  • Uptake Termination:

    • Aspirate the uptake solution.

    • Rapidly wash the cells three times with 1 mL of ice-cold KRH buffer to remove extracellular tracer.

  • Cell Lysis:

    • Add 0.5 mL of 0.1 M NaOH or 1% SDS to each well and incubate for at least 30 minutes at room temperature to lyse the cells.

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Use another aliquot of the cell lysate to determine the protein concentration using a standard protein assay.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (wells with excess unlabeled this compound) from the total uptake.

    • Express the transport rate as pmol of this compound per mg of protein per minute.

Inhibition of this compound Transport

To determine the IC50 of an inhibitor, the [14C]this compound uptake assay is performed in the presence of a range of inhibitor concentrations.

  • Follow the protocol for the [14C]this compound uptake assay.

  • In the uptake initiation step, add a fixed concentration of [14C]this compound and varying concentrations of the inhibitor (typically from 1 µM to 10 mM).

  • Include control wells with no inhibitor (100% activity) and wells with a saturating concentration of unlabeled this compound (0% specific activity).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Regulatory Signaling Pathways

The activity and expression of System A transporters are tightly regulated by intracellular signaling pathways that respond to various stimuli, including growth factors, hormones, and nutrient availability.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Activation of this pathway generally leads to an increase in System A transporter activity.

  • Activation: Growth factors (e.g., insulin, IGF-1) bind to their receptor tyrosine kinases (RTKs), leading to the activation of PI3K.

  • Signal Transduction: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B).

  • Downstream Effects on SNATs: Activated Akt can promote the expression and/or trafficking of SNAT transporters to the plasma membrane, thereby increasing this compound uptake. This can occur through various downstream effectors that influence gene transcription and protein localization.

PI3K_Akt_Pathway GrowthFactor Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates DownstreamEffectors Downstream Effectors Akt->DownstreamEffectors SNAT_Expression Increased SNAT Gene Expression DownstreamEffectors->SNAT_Expression SNAT_Trafficking Increased SNAT Trafficking to Plasma Membrane DownstreamEffectors->SNAT_Trafficking MeAIB_Uptake Increased This compound Uptake SNAT_Expression->MeAIB_Uptake SNAT_Trafficking->MeAIB_Uptake

PI3K/Akt signaling pathway regulating SNAT transporters.
The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth and metabolism in response to nutrient availability, including amino acids. mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1 is particularly sensitive to amino acid levels and plays a key role in regulating System A transporters.

  • Activation by Amino Acids: The presence of intracellular amino acids, transported in part by SNATs, is a key signal for the activation of mTORC1 at the lysosomal surface.

  • Downstream Effects: Activated mTORC1 promotes protein synthesis and cell growth. It can also be part of a feedback loop that regulates the expression and activity of amino acid transporters, including SNAT2, to match nutrient supply with metabolic demand. For instance, mTORC1 can influence the transcription of genes encoding amino acid transporters.

mTOR_Signaling_Pathway AminoAcids Intracellular Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 Activates SNATs SNAT1/SNAT2 SNATs->AminoAcids Transport ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Transcriptional_Regulation Transcriptional Regulation mTORC1->Transcriptional_Regulation SNAT_Expression SNAT Gene Expression Transcriptional_Regulation->SNAT_Expression Feedback Regulation Experimental_Workflow CellCulture Cell Culture & Seeding Preincubation Pre-incubation (Amino Acid Starvation) CellCulture->Preincubation UptakeAssay [14C]this compound Uptake Assay Preincubation->UptakeAssay InhibitionAssay Inhibition Assay (Optional) Preincubation->InhibitionAssay Lysis Cell Lysis UptakeAssay->Lysis InhibitionAssay->Lysis Quantification Scintillation Counting & Protein Assay Lysis->Quantification DataAnalysis Data Analysis (Km, Vmax, IC50) Quantification->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation

References

α-(Methylamino)isobutyric Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-(Methylamino)isobutyric acid (MeAIB) is a non-proteinogenic amino acid that has garnered significant attention in biomedical research due to its specific inhibitory action on the System A neutral amino acid transporter, particularly the SNAT2 isoform. This targeted action makes this compound an invaluable tool for elucidating the physiological roles of System A transport and its downstream signaling consequences, most notably the modulation of the mTOR pathway. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of this compound. It includes a detailed, adaptable synthesis protocol, a summary of its physicochemical properties, and a comprehensive examination of its role in cellular signaling, visualized through a detailed pathway diagram. This document is intended to serve as a core resource for researchers leveraging this compound in their experimental designs and for professionals in drug development exploring the therapeutic potential of targeting amino acid transport systems.

Introduction

α-(Methylamino)isobutyric acid, also known as N-methyl-α-aminoisobutyric acid, is a synthetic amino acid analog characterized by a methyl group on the alpha carbon and a methyl group on the amino group.[1] Unlike its close relative, α-aminoisobutyric acid (AIB), which is found in some meteorites and fungal antibiotics, this compound is primarily a laboratory tool.[2] Its significance lies in its high selectivity as a competitive inhibitor of the sodium-dependent neutral amino acid transport System A.[3] This system, particularly the SNAT2 (SLC38A2) transporter, is crucial for the cellular uptake of small, neutral amino acids like alanine, serine, and glutamine.[4] By blocking this transport, this compound serves as a powerful probe to study the downstream effects of amino acid deprivation on cellular processes such as cell growth, proliferation, and metabolism. A key pathway affected by this compound-induced inhibition of System A is the mammalian target of rapamycin (mTOR) signaling cascade, a central regulator of cellular anabolism.

History and Discovery

Physicochemical Properties

α-(Methylamino)isobutyric acid is a white, crystalline solid with a high melting point, reflecting its zwitterionic nature at physiological pH. It is soluble in water.[7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of α-(Methylamino)isobutyric acid

PropertyValueReference(s)
Molecular Formula C5H11NO2[1]
Molecular Weight 117.15 g/mol
CAS Number 2566-34-9
Melting Point >300 °C
Appearance White crystalline powder
Solubility Soluble in water[7]
pKa (carboxyl) ~2.36 (estimated based on AIB)[2]
pKa (amino) ~10.21 (estimated based on AIB)[2]

Synthesis and Experimental Protocols

Proposed Synthesis of α-(Methylamino)isobutyric Acid

This proposed two-step synthesis adapts the Strecker synthesis for α-aminoisobutyric acid, followed by a reductive amination step for N-methylation.

Step 1: Synthesis of α-Aminoisobutyric Acid (adapted from Clarke & Bean) [6]

  • Materials: Acetone, ammonium chloride, sodium cyanide, ether, methyl alcohol, 48% hydrobromic acid, pyridine.

  • Procedure:

    • In a round-bottomed flask, a solution of ammonium chloride in water is cooled in an ice bath.

    • A solution of acetone in ether is added with stirring, followed by a solution of sodium cyanide in water.

    • The reaction mixture is stirred and then allowed to stand overnight.

    • The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are distilled to yield acetone cyanohydrin.

    • The acetone cyanohydrin is dissolved in methyl alcohol, cooled, and saturated with ammonia gas. The mixture is allowed to stand for several days.

    • The excess ammonia and methyl alcohol are removed, and the residue is refluxed with hydrobromic acid.

    • The hydrobromic acid is removed under reduced pressure, and the residue is dissolved in methyl alcohol.

    • Pyridine is added to precipitate the free α-aminoisobutyric acid, which is then collected by filtration, washed with methyl alcohol, and dried.

Step 2: N-methylation of α-Aminoisobutyric Acid (Reductive Amination)

  • Materials: α-Aminoisobutyric acid, formaldehyde (aqueous solution), hydrogen gas, palladium on carbon (Pd/C) catalyst, methanol.

  • Procedure:

    • α-Aminoisobutyric acid is dissolved in methanol in a hydrogenation vessel.

    • An aqueous solution of formaldehyde is added to the mixture.

    • A catalytic amount of palladium on carbon is added.

    • The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the catalyst is removed by filtration through celite.

    • The solvent is removed under reduced pressure to yield crude α-(Methylamino)isobutyric acid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Experimental Workflow for Synthesis

G cluster_strecker Step 1: Strecker Synthesis of α-Aminoisobutyric Acid cluster_methylation Step 2: N-Methylation Acetone Acetone Cyanohydrin Acetone Cyanohydrin Acetone->Cyanohydrin + NH4Cl, NaCN NH4Cl_NaCN NH4Cl, NaCN Aminonitrile α-Aminoisobutyronitrile Cyanohydrin->Aminonitrile + NH3 AIB α-Aminoisobutyric Acid Aminonitrile->AIB Hydrolysis (HBr) AIB2 α-Aminoisobutyric Acid AIB->AIB2 This compound α-(Methylamino)isobutyric Acid AIB2->this compound + Formaldehyde, H2/Pd-C Formaldehyde Formaldehyde

Caption: Proposed two-step synthesis of α-(Methylamino)isobutyric acid.

Biological Activity and Signaling Pathways

The primary and most well-characterized biological activity of α-(Methylamino)isobutyric acid is its role as a selective competitive inhibitor of the System A neutral amino acid transporter, with a particular affinity for the SNAT2 isoform.[3][4] By blocking this transporter, this compound effectively mimics a state of amino acid starvation for the cell, leading to a cascade of downstream signaling events.

Inhibition of System A Transport

System A is a sodium-dependent transport system responsible for the uptake of small, neutral amino acids. SNAT2, a key member of this system, is ubiquitously expressed and plays a critical role in supplying amino acids for protein synthesis and cell growth. This compound competes with endogenous substrates for binding to SNAT2, thereby preventing their cellular uptake.[4]

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1 is particularly sensitive to amino acid availability.

Inhibition of SNAT2 by this compound leads to a depletion of intracellular amino acid pools, which in turn inhibits the activation of mTORC1.[8] The mechanism of mTORC1 activation by amino acids is complex, involving the Rag GTPases and the recruitment of mTORC1 to the lysosomal surface.[9] Amino acid sufficiency promotes the GTP-loading of RagA/B, which then recruits mTORC1 to the lysosome where it can be activated by Rheb. When this compound blocks amino acid influx via SNAT2, this activation cascade is disrupted, leading to the dephosphorylation and inactivation of mTORC1's downstream effectors, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8] The inactivation of these effectors results in a global reduction in protein synthesis and cell growth.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol SNAT2 SNAT2 Transporter AminoAcids Intracellular Amino Acids SNAT2->AminoAcids mTORC1 mTORC1 AminoAcids->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth This compound α-(Methylamino)isobutyric acid This compound->SNAT2 Inhibition Extracellular_AA Extracellular Amino Acids Extracellular_AA->SNAT2 Uptake

Caption: Inhibition of SNAT2 by this compound disrupts mTORC1 signaling.

Applications in Research

The specific inhibitory action of this compound on System A transport has made it a widely used tool in various areas of biomedical research:

  • Cancer Biology: Many cancer cells exhibit upregulated amino acid transport to fuel their rapid growth and proliferation. This compound is used to study the reliance of cancer cells on System A transport and to explore the potential of targeting this pathway for cancer therapy.[10]

  • Neuroscience: System A transporters are involved in the regulation of neurotransmitter levels in the brain. This compound is employed to investigate the role of these transporters in neuronal function and in pathological conditions such as epilepsy.[10]

  • Metabolic Research: this compound is used to probe the role of amino acid transport in metabolic processes, including insulin signaling and glucose metabolism in skeletal muscle and other tissues.[10]

Conclusion

α-(Methylamino)isobutyric acid is a powerful and specific pharmacological tool for the investigation of System A amino acid transport and its downstream signaling consequences. Its ability to selectively inhibit SNAT2 has provided invaluable insights into the role of amino acid availability in regulating fundamental cellular processes, most notably the mTOR signaling pathway. This technical guide has provided a comprehensive overview of the history, synthesis, properties, and biological activity of this compound, with the aim of facilitating its effective use in research and drug development. As our understanding of the intricate roles of amino acid transporters in health and disease continues to grow, the importance of specific inhibitors like this compound is set to increase, paving the way for new therapeutic strategies targeting these essential cellular gateways.

References

An In-depth Technical Guide to the Structure and Chemical Properties of MeAIB (α-methylaminoisobutyric acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of α-methylaminoisobutyric acid (MeAIB). This compound is a non-metabolizable synthetic amino acid analogue that serves as a specific and competitive substrate for the System A neutral amino acid transporters, particularly the sodium-coupled neutral amino acid transporter 2 (SNAT2). Due to its high specificity and metabolic stability, this compound is an invaluable tool in cell biology and biomedical research for probing the function of System A transporters and their role in cellular physiology and disease. This document details this compound's physicochemical characteristics, its mechanism of action on cellular signaling pathways, and provides established experimental protocols for its use in research settings.

Structure and Chemical Identity

This compound, also known as 2-(methylamino)-2-methylpropanoic acid, is a derivative of the amino acid alanine, featuring a methyl group on both the alpha-carbon and the amino group. This N-methylation and α,α-disubstitution confer its resistance to metabolic degradation.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-methyl-2-(methylamino)propanoic acid[1]
Synonyms α-(Methylamino)isobutyric acid, N-methyl-α-aminoisobutyric acid[1]
CAS Number 2566-34-9[1]
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [2]
Appearance White to off-white solid[3]
Melting Point ~300 °C[2]
Solubility in Water 90.0 mg/mL (768.2 mM); Sonication is recommended.[4]
Solubility in DMSO 45.0 mg/mL (384.1 mM); when pH is adjusted to 2 with 1M HCl. Sonication and heating to 60°C are recommended.[4]
Computed LogP -2.3[2]
SMILES CC(C)(NC)C(=O)O[1]

Biological Activity and Mechanism of Action

This compound's primary biological function stems from its specific interaction with the System A family of amino acid transporters, which includes SNAT1, SNAT2, and SNAT4.[5] These are Na⁺-dependent transporters for small, neutral amino acids such as alanine, serine, proline, and glutamine.[6] this compound acts as a competitive substrate for these transporters, effectively inhibiting the uptake of their natural ligands.[7]

The inhibition of SNAT2 by this compound has significant downstream consequences on cellular signaling, most notably on the mammalian target of rapamycin (mTOR) pathway.[8] The mTOR signaling cascade is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability.[9][10] By depleting intracellular concentrations of System A amino acid substrates, this compound treatment leads to the inhibition of mTOR phosphorylation.[8] This, in turn, suppresses protein synthesis and cell proliferation.[8]

Signaling Pathway of this compound-mediated mTOR Inhibition

The following diagram illustrates the signaling cascade initiated by this compound.

MeAIB_mTOR_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound SNAT2 SNAT2 Transporter This compound->SNAT2 Competitive Inhibition AminoAcids Amino Acids (e.g., Gln, Ala) AminoAcids->SNAT2 Transport Int_AminoAcids Intracellular Amino Acids SNAT2->Int_AminoAcids mTORC1 mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis + Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation + Int_AminoAcids->mTORC1 Activation

Caption: this compound competitively inhibits SNAT2, reducing amino acid uptake and mTORC1 signaling.

Experimental Protocols

In Vitro Treatment of Cells with this compound

This protocol describes the general procedure for treating cultured cells with this compound to study its effects on cellular processes. The following is based on a study using intestinal porcine epithelial cells (IPEC-J2).[8]

Materials:

  • Cultured cells (e.g., IPEC-J2)

  • Complete cell culture medium (e.g., high-glucose DMEM with 10% FBS and 1% penicillin-streptomycin)[8]

  • This compound stock solution (sterile-filtered)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate cells at the desired density in appropriate cell culture vessels and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of this compound Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound. For example, to achieve a 5 mM concentration, add the appropriate volume of a sterile this compound stock solution to the complete medium. A vehicle-only control medium should also be prepared.[8]

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the this compound-containing medium or the control medium to the respective wells or flasks.

  • Incubation: Return the cells to the incubator and culture for the desired experimental duration (e.g., 48 hours).[8]

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell proliferation assays (e.g., CCK-8), cell cycle analysis (e.g., flow cytometry with propidium iodide staining), protein extraction for immunoblotting, or analysis of intracellular amino acids.[8]

Measurement of Protein Synthesis via (³H)-Phenylalanine Incorporation

This protocol details a method to assess the rate of protein synthesis in this compound-treated cells by measuring the incorporation of radiolabeled phenylalanine.[8]

Materials:

  • Cells cultured with and without this compound as described in Protocol 4.1

  • (³H)-Phenylalanine

  • Culture medium for labeling (e.g., DMEM)

  • Ice-cold 2% (v/v) trichloroacetic acid (TCA)

  • Methanol

  • 1 M NaOH

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Treatment: Treat cells with or without this compound (e.g., 5 mM) for a predetermined period (e.g., 45 hours).[8]

  • Radiolabeling: Replace the culture medium with fresh medium containing (³H)-Phenylalanine (e.g., 0.8 µCi/well) and incubate for 3 hours at 37°C.[8]

  • Cell Lysis and Protein Precipitation:

    • Wash the cells three times with ice-cold PBS.

    • Precipitate the proteins by adding ice-cold 2% (v/v) TCA and incubating for 10 minutes.

    • Wash the protein precipitate and then incubate with methanol for 10 minutes.[8]

  • Solubilization and Scintillation Counting:

    • Solubilize the cellular material in 1 M NaOH.

    • Transfer the solubilized protein to a scintillation vial, add scintillation fluid, and quantify the amount of incorporated (³H)-Phenylalanine using a liquid scintillation counter.[8]

Experimental Workflow for Assessing this compound Effects

The following diagram outlines a typical workflow for investigating the cellular effects of this compound.

MeAIB_Workflow cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with this compound (e.g., 5 mM for 48h) start->treatment control Control (Vehicle) start->control proliferation_assay Cell Proliferation Assay (e.g., CCK-8) treatment->proliferation_assay protein_synthesis_assay Protein Synthesis Assay ((³H)-Phe Incorporation) treatment->protein_synthesis_assay western_blot Western Blot (p-mTOR, SNAT2) treatment->western_blot aa_analysis Intracellular Amino Acid Analysis (HPLC) treatment->aa_analysis control->proliferation_assay control->protein_synthesis_assay control->western_blot control->aa_analysis end End: Data Analysis and Interpretation proliferation_assay->end protein_synthesis_assay->end western_blot->end aa_analysis->end

Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.

Applications in Research and Drug Development

  • Probing Amino Acid Transport: this compound is a standard tool for characterizing the activity and regulation of System A amino acid transporters in various cell types and tissues.[5][8]

  • Cancer Research: Given the elevated amino acid demand of cancer cells, System A transporters are often upregulated in tumors.[11] Radiolabeled this compound (e.g., with ¹¹C or ¹⁴C) has been investigated as a potential PET imaging agent to visualize tumors and assess their proliferative activity.[12]

  • Metabolic Studies: this compound is used to investigate the role of amino acid sensing in metabolic regulation, particularly in the context of mTOR signaling and protein metabolism.[8]

  • Neuroscience: It has been used to study the transport of amino acids across the blood-brain barrier and within the central nervous system.[7]

Conclusion

This compound is a well-characterized and specific inhibitor of the System A amino acid transport system. Its stability and defined mechanism of action make it an indispensable reagent for researchers in cell biology, oncology, and metabolism. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound as a tool to investigate the critical roles of amino acid transport and signaling in health and disease.

References

The Cellular Chaperone: An In-depth Technical Guide to the Uptake Mechanism of α-(Methylaminoisobutyric) Acid (MeAIB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-(Methylaminoisobutyric) acid, commonly known as MeAIB, is a non-metabolizable synthetic amino acid analogue. Its high specificity as a substrate for the System A neutral amino acid transport system makes it an invaluable tool for studying the kinetics, regulation, and physiological roles of this crucial transport pathway. System A, primarily mediated by the Sodium-Coupled Neutral Amino Acid Transporter 1 (SNAT1/SLC38A1) and SNAT2 (SLC38A2), is a key player in cellular nutrient uptake, growth, and signaling.[1][2][3] This technical guide provides a comprehensive overview of the cellular uptake mechanism of this compound, detailing the transporters involved, quantitative kinetic data, experimental protocols, and the intricate signaling pathways it influences.

Core Uptake Mechanism: The System A Amino Acid Transport System

The cellular uptake of this compound is predominantly an active, sodium-dependent process mediated by System A amino acid transporters.[4] These transporters cotransport a sodium ion along with the amino acid substrate into the cell, a process driven by the electrochemical sodium gradient maintained by the Na+/K+-ATPase.[5] The transport is electrogenic, meaning it results in a net movement of positive charge into the cell.[5]

Key characteristics of this compound uptake via System A include:

  • Sodium Dependence: The transport of this compound is strictly dependent on the presence of extracellular sodium ions. Replacement of sodium with other cations like choline abolishes uptake.[5]

  • Substrate Specificity: System A transporters exhibit a preference for small, neutral amino acids with short, unbranched side chains, such as alanine, serine, and glutamine. The N-methylation of this compound makes it a highly specific substrate for this system, as it is not recognized by most other amino acid transporters.[5]

  • pH Sensitivity: The activity of System A transporters, and consequently this compound uptake, is sensitive to extracellular pH, with reduced activity at lower pH levels.[5]

  • Hormonal Regulation: The function of System A is subject to regulation by various hormones. For instance, insulin can stimulate this compound uptake in certain cell types.[5]

Quantitative Data on this compound Uptake Kinetics

The following table summarizes the kinetic parameters for this compound uptake in various cell lines and tissues, providing a comparative look at the efficiency and affinity of the transport system across different biological contexts.

Cell Line/TissueTransporterKm (mM)Vmax (pmol/mg protein/min)Experimental ConditionsReference
HeLa cellsSA1 (SNAT1)0.14Not specifiedHeterologous expression of SA1[5]
Isolated rat heartsSystem A1.1 ± 0.0337.7 ± 0.4 (pmol/µL ICF/min)Perfusion with [14C]-MeAIB[6]

Note: Vmax values may be reported in different units depending on the experimental setup and normalization method.

Experimental Protocols

Radiolabeled this compound Uptake Assay in Adherent Cultured Cells

This protocol describes a common method for measuring this compound uptake in adherent cell cultures using a radiolabeled tracer, such as [14C]this compound.

Materials:

  • Adherent cells of interest cultured in appropriate multi-well plates (e.g., 24-well plates)

  • Complete cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4)

  • Radiolabeled this compound (e.g., [14C]this compound)

  • Unlabeled this compound (for determining non-specific uptake)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 N NaOH or Solvable®)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach near-confluence on the day of the assay. Incubate in complete growth medium.[7]

  • Cell Washing: On the day of the assay, aspirate the culture medium and wash the cell monolayers three times with pre-warmed assay buffer.[7]

  • Pre-incubation: Add fresh assay buffer to each well and pre-incubate the plate for a defined period (e.g., 30 minutes) at 37°C.[7]

  • Initiation of Uptake: Initiate the uptake by adding the assay buffer containing the desired concentration of radiolabeled this compound. For determining non-specific uptake, a parallel set of wells should be incubated with the radiolabeled this compound in the presence of a high concentration of unlabeled this compound (e.g., 10 mM).[7]

  • Incubation: Incubate the plate for a predetermined time interval (e.g., 10 minutes) with gentle agitation. This time should be within the linear range of uptake.[7]

  • Termination of Uptake: Stop the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold PBS.[7]

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for a sufficient time to ensure complete lysis.[7]

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of excess unlabeled this compound) from the total uptake.

  • Normalize the uptake data to the protein content of each well or to the cell number.

  • For kinetic analysis, perform the assay with varying concentrations of radiolabeled this compound and determine Km and Vmax values using Michaelis-Menten kinetics and Lineweaver-Burk plots.

This compound Uptake Inhibition Assay

This protocol is designed to assess the ability of a test compound to inhibit this compound uptake.

Procedure:

  • Follow steps 1 and 2 of the radiolabeled this compound uptake assay protocol.

  • Inhibitor Pre-incubation: Add the assay buffer containing various concentrations of the test compound (inhibitor) to the wells. Include a control group with no inhibitor. Pre-incubate for a defined period (e.g., 30 minutes) at 37°C.[7]

  • Initiation of Uptake: Initiate the uptake by adding the assay buffer containing a fixed concentration of radiolabeled this compound (typically at or below the Km value) to all wells.[7]

  • Follow steps 5 through 8 of the radiolabeled this compound uptake assay protocol.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control group.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of this compound uptake) by plotting the percentage of inhibition against the inhibitor concentration.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.[8]

Mandatory Visualizations

MeAIB_Uptake_Mechanism cluster_membrane Plasma Membrane SNAT System A Transporter (SNAT1/SNAT2) Intracellular Intracellular Space MeAIB_in This compound SNAT->MeAIB_in Cotransport Na_in Na+ SNAT->Na_in Extracellular Extracellular Space MeAIB_out This compound MeAIB_out->SNAT Binding Na_out Na+ Na_out->SNAT Binding Experimental_Workflow A Seed cells in multi-well plate B Wash cells with assay buffer A->B C Pre-incubate with assay buffer B->C D Initiate uptake with radiolabeled this compound (± inhibitors) C->D E Incubate at 37°C D->E F Terminate uptake by washing with ice-cold PBS E->F G Lyse cells F->G H Measure radioactivity (Scintillation Counting) G->H I Data Analysis (Km, Vmax, IC50) H->I mTOR_Signaling_Pathway This compound This compound SNAT2 SNAT2 This compound->SNAT2 Binds/Transported mTORC1 mTORC1 SNAT2->mTORC1 Activates Amino_Acids Intracellular Amino Acids SNAT2->Amino_Acids Influences Pool S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes Amino_Acids->mTORC1 Regulates

References

Specificity of MeAIB for the ATA1 Transporter: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the specificity of α-(methylamino)isobutyric acid (MeAIB) for the Alanine Transporter 1 (ATA1), also known as Solute Carrier Family 38 Member 1 (SLC38A1). This compound is a non-metabolizable synthetic amino acid analogue widely utilized as a specific substrate and competitive inhibitor for System A amino acid transporters. This guide consolidates quantitative data on its transport kinetics, details key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology, oncology, and neuroscience who are investigating the roles of ATA1 and utilizing this compound as an experimental tool.

Introduction to this compound and the ATA1 Transporter

The ATA1 transporter (SLC38A1) is a sodium-coupled neutral amino acid transporter (SNAT) that plays a crucial role in the uptake of small, neutral amino acids such as alanine, serine, and glutamine.[1][2] This transport process is vital for numerous cellular functions, including nutrient signaling, metabolism, and, in the central nervous system, the glutamate-glutamine cycle.[3] Given its role in supplying amino acids for cell growth, ATA1 is often upregulated in cancer cells, making it a potential therapeutic target.[4]

This compound is a synthetic amino acid that serves as a specific substrate for the System A family of transporters, which includes ATA1 (SNAT1), ATA2 (SNAT2), and ATA4 (SNAT4).[1][2] Its N-methylation prevents it from being metabolized, allowing for the specific study of System A transport activity without confounding metabolic effects.[1] this compound is commonly used to competitively inhibit the transport of natural substrates, thereby enabling the elucidation of the physiological and pathological roles of System A transporters.[1][5]

Quantitative Data: this compound Transport Kinetics

The specificity of this compound for ATA1 is quantitatively defined by its transport kinetics, including the Michaelis-Menten constant (Km), maximum transport velocity (Vmax), and the inhibition constant (Ki) against other transporters. The following tables summarize the available kinetic data for this compound with System A transporters. It is important to note that these values can vary depending on the expression system and experimental conditions.

Transporter SubtypeCell Type/Expression SystemKm (mM)Vmax (pmol/mg protein/20 min)Reference(s)
SNAT1 (ATA1) Human Retinal Pigment Epithelial (HRPE) cells0.89Not Reported[6]
SNAT1 (ATA1) HY15549 iSNAT2 cells overexpressing SNAT1~2.9Not Reported[7]
SNAT2 (ATA2) Human Retinal Pigment Epithelial (HRPE) cells0.39Not Reported[6]
SNAT2 (ATA2) HY15549 iSNAT2 cells0.6Not Reported[7]
SNAT4 (ATA4) Human Retinal Pigment Epithelial (HRPE) cells6.7Not Reported[6]
System A (unspecified) Rat Heart1.1 ± 0.0337.7 ± 0.4 pmol/µL ICF/min[8]
System A (System 1 - high affinity) Human Placental Cytotrophoblasts0.38 ± 0.1227.8 ± 9.0[6]
System A (System 2 - low affinity) Human Placental Cytotrophoblasts45.4 ± 25.01190 ± 291[6]

Table 1: Michaelis-Menten Constants (Km) and Maximum Transport Velocities (Vmax) for this compound.

ParameterDescriptionFormulaReference(s)
Inhibition Constant (Ki) The concentration of a competitive inhibitor that doubles the Km of the substrate. It is a measure of the inhibitor's binding affinity.Determined from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km))[8][9][10]

Table 2: Key Parameters for Assessing Inhibitor Specificity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the specificity and effects of this compound on the ATA1 transporter.

Radiolabeled Substrate Uptake Assay

This is the most direct method to measure the transport of this compound and to assess the inhibitory effects of other compounds on ATA1-mediated transport.

Principle: Cells expressing the transporter of interest are incubated with a radiolabeled substrate (e.g., [14C]this compound). The amount of radioactivity inside the cells is then measured to quantify uptake.

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., HEK293, Xenopus oocytes) expressing the target transporter (e.g., SLC38A1) in a suitable multi-well plate and grow to confluence.

  • Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS). For determining the sodium-dependent component of uptake, a parallel set of wells is washed with a sodium-free buffer (e.g., HBSS with choline chloride replacing NaCl).

  • Pre-incubation: Add the appropriate buffer (with or without sodium) to the cells and pre-incubate at 37°C for 10-15 minutes.

  • Initiation of Uptake: Add the radiolabeled substrate (e.g., [14C]this compound) to the buffer to a final desired concentration. For inhibition studies, the inhibitor is added along with the radiolabeled substrate.

  • Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 10-20 minutes). The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the transport by aspirating the radioactive solution and washing the cells three times with ice-cold sodium-free buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well (e.g., using a BCA assay) to normalize the uptake data.

  • Data Analysis: Calculate the rate of uptake (e.g., in pmol/mg protein/min). The sodium-dependent uptake is calculated by subtracting the uptake in the sodium-free buffer from the uptake in the sodium-containing buffer. For inhibition studies, calculate the percentage of inhibition relative to the control (no inhibitor).

Competitive Inhibition Assay to Determine Ki

This assay is used to quantify the potency of this compound as an inhibitor of other amino acid transporters.

Principle: The ability of this compound to inhibit the transport of a known radiolabeled substrate of another transporter (e.g., [3H]leucine for System L) is measured at various concentrations. The IC50 (the concentration of this compound that inhibits 50% of the substrate transport) is determined and then used to calculate the Ki.

Detailed Protocol:

  • Follow the steps for the Radiolabeled Substrate Uptake Assay as described above, using a radiolabeled substrate for the transporter of interest.

  • In the "Initiation of Uptake" step, add a fixed concentration of the radiolabeled substrate and varying concentrations of this compound to different wells. A typical concentration range for the inhibitor would span several orders of magnitude around the expected IC50.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([S]/Km)) where [S] is the concentration of the radiolabeled substrate and Km is the Michaelis-Menten constant of that substrate for the transporter.[8][9]

Cell Proliferation (MTT) Assay

This assay assesses the functional consequence of inhibiting ATA1-mediated amino acid transport with this compound on cell growth.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of Downstream Signaling

This technique is used to investigate the effect of ATA1 inhibition by this compound on downstream signaling pathways, such as the mTOR pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to target proteins (e.g., phosphorylated and total forms of mTOR, S6K, and 4E-BP1) to detect changes in their expression and activation status.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

ATA1-Mediated Amino Acid Transport and Downstream mTORC1 Signaling

The transport of amino acids by ATA1 is a key input for the activation of the mTORC1 (mammalian Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth and proliferation. This compound, by competitively inhibiting amino acid uptake through ATA1, can attenuate this signaling cascade.

ATA1_mTOR_Signaling This compound This compound ATA1 ATA1 (SLC38A1) Transporter This compound->ATA1 Competitively Inhibits Extracellular_AA Extracellular Amino Acids Extracellular_AA->ATA1 Transport Intracellular_AA Intracellular Amino Acids ATA1->Intracellular_AA mTORC1 mTORC1 Activation Intracellular_AA->mTORC1 Senses & Activates Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Promotes

Caption: ATA1-mTORC1 signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Specificity

Determining the specificity of this compound involves a series of experiments to quantify its interaction with the target transporter (ATA1) and its off-target effects on other transporters.

MeAIB_Specificity_Workflow start Start exp1 [14C]this compound Uptake Assay in ATA1-expressing cells start->exp1 res1 Determine Km and Vmax for ATA1 exp1->res1 exp2 Competitive Inhibition Assay (e.g., with [3H]Leucine for System L) res1->exp2 exp3 Cell Proliferation Assay (e.g., MTT) with this compound res1->exp3 res2 Determine IC50 of this compound for other transporters exp2->res2 calc Calculate Ki using Cheng-Prusoff Equation res2->calc end Conclusion on This compound Specificity calc->end res3 Assess functional impact on cell growth exp3->res3 res3->end

Caption: Workflow for determining the specificity of this compound for ATA1.

Conclusion

This compound is a highly specific and valuable tool for the study of System A amino acid transporters, particularly ATA1. Its utility as a non-metabolizable substrate and competitive inhibitor allows for the precise dissection of ATA1's role in cellular physiology and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust experiments. The visualization of the associated signaling pathways and experimental workflows further aids in the conceptual understanding of this compound's mechanism of action and its application in research. As interest in amino acid transporters as therapeutic targets continues to grow, a thorough understanding of tools like this compound is paramount for advancing the field.

References

In Vivo Biodistribution of [¹¹C]MeAIB in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodistribution of N-[¹¹C]methyl-α-aminoisobutyric acid ([¹¹C]MeAIB), a metabolically stable amino acid analog used as a radiotracer for Positron Emission Tomography (PET).[1][2] Its primary utility lies in studying the activity of the System A amino acid transport system, which is crucial for cellular growth and proliferation.[1][3]

Mechanism of Cellular Uptake

[¹¹C]this compound is a specific substrate for the System A neutral amino acid transporters, primarily the sodium-coupled neutral amino acid transporter 2 (SNAT2).[4][5] This transport system is responsible for the sodium-dependent uptake of small, neutral amino acids.[4][6] The uptake of [¹¹C]this compound is an active process that allows it to accumulate in cells. Because it is not metabolized, its retention is a direct measure of System A transporter activity.[1][3] This mechanism makes [¹¹C]this compound a valuable tool for imaging processes with high amino acid demand, such as tumor growth.[1][7]

cluster_Cell Intracellular Space cluster_Membrane cluster_Extra MeAIB_in [¹¹C]this compound (Trapped) mTOR mTOR Signaling (Influenced) MeAIB_in->mTOR Regulates Transporter System A Transporter (e.g., SNAT2) Transporter->MeAIB_in Transports MeAIB_out [¹¹C]this compound MeAIB_out->Transporter Binds Na_out Na+ Na_out->Transporter Co-transport

Figure 1: Cellular uptake mechanism of [¹¹C]this compound via the System A transporter.

Experimental Protocols

The evaluation of [¹¹C]this compound biodistribution typically involves radiolabeling, administration to animal models, and subsequent analysis through PET imaging and/or ex vivo tissue counting.

The synthesis of [¹¹C]this compound is most commonly achieved via the methylation of a precursor molecule using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) or a similar methylating agent.[2][8]

  • Precursor: α-aminoisobutyric acid (AIB) methyl ester hydrochloride.[2]

  • Methylating Agent: [¹¹C]methyl triflate, produced from [¹¹C]CO₂.[2][8]

  • Process: The synthesis involves the reaction of the precursor with the [¹¹C]methylating agent in the presence of a base, followed by alkaline hydrolysis to yield [¹¹C]this compound.[2]

  • Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC).[2][9]

  • Quality Control: Radiochemical purity and specific activity are confirmed by analytical HPLC before injection.[8][9]

  • Animal Model: Healthy Sprague-Dawley rats are a commonly used model for general biodistribution studies.[1][10]

  • Anesthesia: Animals are typically anesthetized with isoflurane during the procedure.[11][12]

  • Administration: A saline solution of [¹¹C]this compound is administered intravenously (IV), often via a tail vein catheter.[2][8]

  • In Vivo Imaging (PET): Dynamic or static PET scans can be performed to visualize the tracer's distribution over time.[1][11]

  • Ex Vivo Biodistribution: For quantitative data, animals are euthanized at specific time points (e.g., 5, 20, 40, 60 minutes) post-injection.[1][10] Key organs and tissues are then excised, weighed, and their radioactivity is measured using a gamma counter.[1][13] The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[14]

cluster_analysis Data Acquisition start Radiosynthesis of [¹¹C]this compound qc Quality Control (HPLC) start->qc animal Animal Model (e.g., Sprague-Dawley Rat) qc->animal admin IV Administration of [¹¹C]this compound animal->admin pet In Vivo PET Imaging admin->pet euth Euthanasia at Defined Time Points admin->euth Post-injection Time Points exvivo Ex Vivo Tissue Analysis dissect Organ Dissection & Weighing euth->dissect count Gamma Counting dissect->count data Calculate %ID/g count->data

Figure 2: Experimental workflow for [¹¹C]this compound animal biodistribution studies.

Quantitative Biodistribution Data

Studies in healthy Sprague-Dawley rats have provided quantitative data on the organ distribution of [¹¹C]this compound at various time points post-injection. The tracer shows rapid uptake in several key organs.

Table 1: Biodistribution of [¹¹C]this compound in Healthy Sprague-Dawley Rats (%ID/g)

Organ5 min20 min40 min60 min
Pancreas 2.973.322.982.82
Kidney 3.253.122.762.50
Adrenal Gland 1.631.951.871.91
Small Intestine 1.051.601.701.71
Liver 1.651.541.251.13
Spleen 0.961.080.980.88
Stomach 0.530.700.710.69
Lung 0.840.630.490.43
Heart 0.720.500.390.33
Skeletal Muscle 0.590.700.670.62
Bone (Femur) 0.300.360.350.33
Brain 0.040.030.020.02
Blood 0.480.290.220.18

Data synthesized from Sutinen et al., European Journal of Nuclear Medicine, 2001.[1]

Key Observations:

  • The highest uptake of [¹¹C]this compound is consistently observed in the kidneys and pancreas.[1][10]

  • Significant accumulation is also seen in the adrenal glands and intestines.[1]

  • There is rapid uptake into skeletal muscle, which is notable given its large mass.[1][15]

  • The tracer exhibits very low penetration of the blood-brain barrier, with minimal uptake in the brain.[1]

  • Clearance from the blood is relatively rapid.[1]

Summary and Implications

The biodistribution profile of [¹¹C]this compound in animal models highlights its potential as a PET tracer. The high uptake in organs with significant metabolic activity and in tumor tissues reflects the activity of System A amino acid transport.[1][16] The detailed protocols and quantitative data presented here serve as a foundational resource for researchers designing preclinical studies to investigate the physiology of System A transport or to evaluate its role in pathological conditions such as cancer.[1][7]

References

Investigating Cell Growth Regulation with MeAIB: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-(Methylamino)isobutyric acid (MeAIB), a non-metabolizable amino acid analog, as a tool for investigating cell growth regulation. This compound serves as a specific substrate for the System A neutral amino acid transporters, particularly the sodium-coupled neutral amino acid transporter 2 (SNAT2). By competitively inhibiting the uptake of natural substrates like glutamine, this compound offers a potent mechanism to probe the intricate relationship between amino acid availability, cellular signaling, and proliferation. This document details the mechanism of action of this compound, its impact on the mTOR signaling pathway, and provides detailed protocols for key experimental procedures to assess its effects on cancer cell lines.

Introduction: The Role of Amino Acid Transport in Cell Growth

Rapidly proliferating cells, particularly cancer cells, exhibit a heightened demand for nutrients to support anabolic processes and biomass accumulation. Among these essential nutrients, amino acids play a central role not only as building blocks for protein synthesis but also as critical signaling molecules that regulate cell growth and proliferation. Amino acid transporters, a diverse family of membrane proteins, are responsible for the uptake of these vital molecules and are increasingly recognized as key players in cancer metabolism and attractive targets for therapeutic intervention.

System A is a sodium-dependent transport system for small, neutral amino acids such as alanine, serine, and glutamine. One of the key transporters in this system is SNAT2 (solute carrier family 38 member 2), which is ubiquitously expressed and highly regulated by amino acid availability and hormonal signals. This compound is a synthetic, non-metabolizable amino acid analog that is specifically transported by System A transporters, making it an invaluable tool to study the physiological consequences of inhibiting this transport system.

Mechanism of Action: this compound as a Specific Inhibitor of System A Transport

This compound acts as a competitive substrate for System A amino acid transporters, primarily SNAT2. Due to its structural similarity to natural substrates, this compound binds to the transporter and is translocated into the cell in a sodium-dependent manner. However, unlike natural amino acids, this compound is not incorporated into proteins or otherwise metabolized, leading to its intracellular accumulation. This competitive inhibition of SNAT2 by this compound has profound effects on cellular physiology:

  • Depletion of Intracellular Amino Acids: By occupying the transporter, this compound reduces the uptake of essential System A substrates, leading to a depletion of the intracellular pool of these amino acids.

  • Inhibition of the mTOR Signaling Pathway: The scarcity of intracellular amino acids, sensed by the cell, leads to the downregulation of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR complex 1 (mTORC1) is a master regulator of cell growth and proliferation, and its activity is highly dependent on amino acid availability.

  • Suppression of Cell Growth and Proliferation: The inhibition of mTORC1 signaling by this compound results in the suppression of protein synthesis, cell cycle arrest, and an overall reduction in cell proliferation.

Quantitative Data on this compound's Effects on Cell Lines

Cell LineThis compound ConcentrationObserved Effects
Porcine Enterocytes (IPEC-J2)5 mMSignificant decrease in SNAT2 expression, inhibition of mTOR phosphorylation, reduced cell proliferation, and G1 phase cell cycle arrest.[1]
Human Carcinoma Cells (A431, LS180, PC14/GL, H441/GL)1 mM (for uptake inhibition)Effective inhibition of [14C]this compound uptake, demonstrating its utility as a System A inhibitor in these cell lines. Proliferative activity correlated with SNAT expression.[2]
Rat Brain (in vivo)50-250 mM (perfusion)Elevation of extracellular glutamine concentration, indicating inhibition of neuronal glutamine uptake.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on cell growth regulation.

Cell Proliferation Assay using CCK-8

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 100 mM in sterile PBS)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 mM). Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with PBS).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 5 mM) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of mTOR Pathway Proteins

This protocol details the procedure for examining the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Visualizing Signaling Pathways and Workflows

This compound's Impact on the SNAT2-mTOR Signaling Pathway

MeAIB_mTOR_Pathway This compound This compound SNAT2 SNAT2 Transporter This compound->SNAT2 Inhibits AminoAcids_in Intracellular Amino Acids This compound->AminoAcids_in SNAT2->AminoAcids_in Transports mTORC1 mTORC1 AminoAcids_in->mTORC1 Activates AminoAcids_in->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes mTORC1->ProteinSynthesis CellCycle Cell Cycle Progression mTORC1->CellCycle Promotes mTORC1->CellCycle CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth CellCycle->CellGrowth

Caption: this compound inhibits the SNAT2 transporter, leading to reduced intracellular amino acid levels and subsequent inhibition of the mTORC1 signaling pathway, ultimately suppressing cell growth and proliferation.

Experimental Workflow for Investigating this compound's Effects

MeAIB_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Durations) start->treatment proliferation Cell Proliferation Assay (e.g., CCK-8) treatment->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (mTOR Pathway) treatment->western_blot data_analysis Data Analysis & Interpretation proliferation->data_analysis cell_cycle->data_analysis western_blot->data_analysis

References

The Unseen Player: A Technical Guide to MeAIB as a Non-Metabolized Amino Acid Analog in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-(Methylamino)isobutyric acid (MeAIB) is a synthetic, non-metabolized amino acid analog that has emerged as an invaluable tool in cellular and molecular biology. Its high specificity as a substrate for the System A neutral amino acid transporters, particularly Sodium-Coupled Neutral Amino Acid Transporter 2 (SNAT2), allows for the targeted inhibition of this crucial nutrient uptake pathway. By competitively blocking the transport of natural substrates like alanine, serine, and glutamine, this compound induces a state of intracellular amino acid depletion, leading to profound effects on cell growth, proliferation, and signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative transport kinetics, detailed experimental protocols for its application, and its impact on key cellular signaling pathways such as the mTOR pathway. This document is intended to serve as a comprehensive resource for researchers leveraging this compound to investigate amino acid sensing, cellular metabolism, and for professionals in the field of drug development exploring novel therapeutic strategies targeting amino acid transport systems in various disease models.

Core Concepts: this compound and System A Amino Acid Transport

This compound is a synthetic amino acid analog characterized by a methyl group on the alpha-carbon, which renders it resistant to metabolic degradation within the cell.[1] Its primary utility in research stems from its high affinity and specificity for the System A family of amino acid transporters.[2]

System A is a Na+-dependent transport system responsible for the uptake of small, neutral amino acids such as alanine, serine, proline, and glutamine. The members of this family, including SNAT1, SNAT2, and SNAT4, play a critical role in providing cells with essential building blocks for protein synthesis and metabolic processes. SNAT2, in particular, is a key player in cellular amino acid homeostasis and is often upregulated in response to amino acid starvation.[3]

This compound acts as a competitive inhibitor of System A, occupying the transporter's binding site and preventing the uptake of its natural substrates. This selective inhibition allows researchers to dissect the physiological roles of System A transport and to study the cellular consequences of amino acid deprivation.[3][4]

Quantitative Data on this compound Transport and Effects

The following tables summarize key quantitative data related to this compound's interaction with System A transporters and its downstream cellular effects.

ParameterValueCell/Tissue TypeReference
K_m 1.1 ± 0.03 mmol/LRat Heart[2]
V_max 37.7 ± 0.4 pmol/µL ICF/minRat Heart[2]
EC_50 (for C14-MeAIB uptake)32 µMMyoblasts (fed)
EC_50 (for C14-MeAIB uptake)26 µMMyoblasts (starved)

Table 1: Transport Kinetics of this compound

Intracellular Amino AcidFold ReductionCell TypeReference
L-Glutamic Acid5.7IPEC-J2 (Porcine Enterocytes)[3]
L-Proline2.67IPEC-J2 (Porcine Enterocytes)[3]
L-Methionine2.65IPEC-J2 (Porcine Enterocytes)[3]
L-Serine2.31IPEC-J2 (Porcine Enterocytes)[3]
L-Histidine2.45IPEC-J2 (Porcine Enterocytes)[3]
L-Glycine2.30IPEC-J2 (Porcine Enterocytes)[3]
L-Aspartic Acid1.88IPEC-J2 (Porcine Enterocytes)[3]
L-Leucine1.22IPEC-J2 (Porcine Enterocytes)[3]

Table 2: Effect of this compound on Intracellular Amino Acid Concentrations

Signaling Pathways Modulated by this compound

The inhibition of System A transport by this compound has significant consequences for intracellular signaling, most notably on the mammalian Target of Rapamycin (mTOR) pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly linked to nutrient availability, including amino acids.

By depleting intracellular amino acid pools, this compound leads to the inhibition of mTOR Complex 1 (mTORC1) signaling.[3][5] This is observed through the reduced phosphorylation of key downstream effectors of mTORC1, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1).[4] The inhibition of this pathway contributes to the anti-proliferative effects of this compound.

Interestingly, some studies suggest that SNAT2 can also function as a "transceptor," capable of signaling to mTORC1 independently of its transport activity. This model proposes that the binding of an amino acid substrate (like this compound) to SNAT2 can initiate a signaling cascade that influences mTORC1 activity.

MeAIB_mTOR_Signaling cluster_transporter Cell Membrane This compound This compound SNAT2 System A Transporter (SNAT2) This compound->SNAT2 Binds & Inhibits Transceptor Transceptor Signaling This compound->Transceptor AA_uptake Amino Acid Uptake SNAT2->AA_uptake | Intra_AA Intracellular Amino Acids AA_uptake->Intra_AA mTORC1 mTORC1 Intra_AA->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Protein_Synth Protein Synthesis S6K1->Protein_Synth Promotes EIF4EBP1->Protein_Synth | (when unphosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth Transceptor->mTORC1 Modulates

Caption: this compound inhibits mTORC1 signaling via SNAT2.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cellular Uptake Assay using Radiolabeled this compound

This protocol is designed to quantify the uptake of this compound into cultured cells.

Uptake_Assay_Workflow start Start: Seed cells in multi-well plates wash1 Wash cells with pre-warmed buffer (e.g., HBSS) start->wash1 preincubate Pre-incubate with or without unlabeled This compound (for competition) wash1->preincubate add_radiolabel Add radiolabeled this compound (e.g., [14C]this compound) preincubate->add_radiolabel incubate Incubate for a defined time period (e.g., 1-30 min) add_radiolabel->incubate stop_uptake Stop uptake by rapidly washing with ice-cold buffer incubate->stop_uptake lyse Lyse cells stop_uptake->lyse scintillation Measure radioactivity using scintillation counting lyse->scintillation normalize Normalize counts to protein concentration scintillation->normalize end End: Calculate uptake rate normalize->end

Caption: Workflow for a radiolabeled this compound uptake assay.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with a pre-warmed, sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove any residual amino acids.

  • Pre-incubation: Add the assay buffer to the cells. For competition experiments to determine specific uptake, pre-incubate a subset of wells with a high concentration of unlabeled this compound for 10-30 minutes.

  • Initiate Uptake: Add the radiolabeled this compound (e.g., [14C]this compound) to each well to initiate the uptake.

  • Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes). Uptake should be linear during the chosen time points.

  • Stop Uptake: To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer).

  • Quantification: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalization: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Normalize the radioactivity counts to the protein concentration to determine the uptake per milligram of protein.

Western Blot Analysis of mTOR Pathway Activation

This protocol details the procedure for assessing the phosphorylation status of mTOR pathway proteins following this compound treatment.

Western_Blot_Workflow start Start: Treat cells with this compound harvest Harvest and lyse cells in buffer with phosphatase & protease inhibitors start->harvest quantify Quantify protein concentration harvest->quantify denature Denature protein lysates with Laemmli buffer quantify->denature sds_page Separate proteins by SDS-PAGE denature->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer block Block membrane with BSA or milk transfer->block primary_ab Incubate with primary antibodies (e.g., anti-p-mTOR, anti-mTOR) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using ECL secondary_ab->detect analyze Analyze band intensity detect->analyze end End: Determine changes in protein phosphorylation analyze->end

Caption: Workflow for Western blot analysis.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration. Include an untreated control group.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-mTOR, mTOR, p-S6K1, S6K1, p-4E-BP1, 4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on mTOR pathway activation.

Cell Proliferation Assay

This protocol outlines the use of a colorimetric assay (e.g., MTT or CCK-8) to measure the effect of this compound on cell proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a low density.

  • Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound. Include an untreated control.

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 24, 48, 72 hours).

  • Addition of Reagent: Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT assay): If using the MTT assay, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to the untreated control.

Conclusion

This compound is a powerful and specific tool for the investigation of System A amino acid transport and its role in cellular physiology. Its non-metabolized nature ensures that observed effects are directly attributable to the inhibition of amino acid uptake and the subsequent downstream signaling events. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cellular metabolism, signal transduction, and the development of novel therapeutic strategies targeting amino acid transport in diseases such as cancer. The continued application of this compound will undoubtedly lead to further insights into the intricate relationship between nutrient sensing and cellular function.

References

Methodological & Application

Application Notes and Protocols for [14C]MeAIB Uptake Assay in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transport of amino acids across the cell membrane is a fundamental process essential for cell growth, proliferation, and survival. System A is a key amino acid transport system responsible for the sodium-dependent uptake of small, neutral amino acids such as alanine, serine, and proline. The activity of System A is primarily mediated by the Sodium-coupled Neutral Amino Acid Transporter 2 (SNAT2), a member of the SLC38 solute carrier family. The radiolabeled, non-metabolizable amino acid analog, α-(methylamino)isobutyric acid ([14C]MeAIB), is a specific substrate for System A, making it an invaluable tool for studying the activity of this transport system.[1]

This document provides a detailed protocol for conducting a [14C]this compound uptake assay in cultured cells. This assay is a robust and reliable method to quantify the activity of the System A amino acid transport system and can be utilized to screen for inhibitors or activators of SNAT2, investigate the regulation of amino acid transport by various signaling pathways, and assess the metabolic state of cells.

Signaling Pathway

The activity of the System A transporter, SNAT2, is tightly regulated by intracellular signaling pathways, most notably the PI3K/Akt/mTOR pathway. This pathway integrates signals from growth factors, nutrient availability, and cellular energy status to control cell growth and proliferation. Amino acid availability is a critical input for the activation of the mTORC1 complex. SNAT2 not only transports amino acids but can also act as a "transceptor," sensing amino acid levels and signaling to mTORC1.

cluster_membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits SNAT2_Expression SNAT2 Gene Expression mTORC1->SNAT2_Expression Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis SNAT2_Transporter SNAT2 Transporter SNAT2_Expression->SNAT2_Transporter leads to SNAT2_Transporter->mTORC1 activates Amino_Acids Amino Acids Amino_Acids->SNAT2_Transporter uptake This compound [14C]this compound This compound->SNAT2_Transporter uptake Extracellular Extracellular Cell_Membrane Intracellular Intracellular

Caption: Regulation of SNAT2 by the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The [14C]this compound uptake assay follows a straightforward workflow, from cell preparation to the final quantification of radiolabel uptake. The key stages are outlined in the diagram below.

A 1. Cell Seeding Seed cells in 24-well plates and grow to confluence. B 2. Pre-incubation Wash with uptake buffer. Pre-incubate to equilibrate. A->B C 3. Uptake Initiation Add [14C]this compound-containing uptake buffer. B->C D 4. Incubation Incubate for a defined period (e.g., 1-30 min). C->D E 5. Uptake Termination Rapidly wash with ice-cold stop buffer to remove extracellular label. D->E F 6. Cell Lysis Lyse cells with NaOH or other suitable lysis buffer. E->F G 7. Scintillation Counting Transfer lysate to scintillation vials, add cocktail, and count CPM. F->G H 8. Data Analysis Normalize CPM to protein content and calculate uptake rate. G->H

Caption: Experimental workflow for the [14C]this compound uptake assay.

Quantitative Data Summary

The following table summarizes typical quantitative parameters used in a [14C]this compound uptake assay. These values may require optimization depending on the cell line and experimental conditions.

ParameterTypical Range/ValueNotesReference
Cell Seeding Density 1 x 10^5 - 5 x 10^5 cells/wellFor a 24-well plate; should reach 80-90% confluency on the day of the assay.[2]
[14C]this compound Concentration 0.1 - 10 µMThe final concentration in the uptake buffer.
[14C]this compound Specific Activity 40-60 mCi/mmolCheck the specific activity of the purchased radiolabel.
Unlabeled this compound (for competition) 1 - 10 mMUsed to determine non-specific uptake.[3]
Uptake Buffer pH 7.4 - 8.0System A transport is generally optimal at slightly alkaline pH.[4]
Incubation Time 1 - 30 minutesA time-course experiment is recommended to determine the linear range of uptake.[3][4]
Uptake Temperature 37°CTransport is an active process and is temperature-dependent.[3][4]
Cell Lysis Solution 0.1 - 1 M NaOH or 1% SDSEnsure complete cell lysis to release intracellular contents.[4]

Detailed Experimental Protocol

This protocol is a general guideline and may need to be adapted for specific cell lines and experimental goals.

Materials and Reagents
  • Cultured cells of interest

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 24-well cell culture plates

  • [14C]this compound (radiolabeled α-(methylamino)isobutyric acid)

  • Unlabeled this compound

  • Uptake Buffer (Na+-containing): Hanks' Balanced Salt Solution (HBSS) or a buffer containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4.[3]

  • Stop Buffer (ice-cold): Uptake buffer without [14C]this compound.

  • Lysis Buffer: 0.1 M NaOH or 1% SDS in water.

  • Scintillation cocktail

  • Scintillation vials

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Procedure
  • Cell Culture and Seeding:

    • Culture cells in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

    • Trypsinize and seed cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation for Uptake Assay (Day of Experiment):

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Uptake Buffer.

    • Add 0.5 mL of pre-warmed Uptake Buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes to allow the cells to equilibrate.

  • [14C]this compound Uptake:

    • Prepare the Uptake Solution containing [14C]this compound in the Uptake Buffer at the desired final concentration.

    • For determining non-specific uptake, prepare an Uptake Solution containing both [14C]this compound and a high concentration of unlabeled this compound (e.g., 10 mM).

    • Aspirate the pre-incubation buffer from the wells.

    • Initiate the uptake by adding 0.5 mL of the appropriate Uptake Solution to each well.

    • Incubate the plate at 37°C for the desired time period (e.g., 10 minutes). It is crucial to perform a time-course experiment (e.g., 1, 5, 10, 20, 30 minutes) to ensure that the uptake is measured in the linear phase.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the Uptake Solution.

    • Immediately wash the cells three times with 1 mL of ice-cold Stop Buffer. Perform the washing steps quickly to minimize efflux of the radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Aspirate the final wash solution completely.

    • Add 0.5 mL of Lysis Buffer to each well and incubate at room temperature for at least 30 minutes (or until cells are fully lysed), with gentle agitation.

    • Transfer the entire volume of the lysate from each well to a separate scintillation vial.

    • Add an appropriate volume of scintillation cocktail (e.g., 4 mL) to each vial and mix thoroughly.

    • Measure the radioactivity in each vial using a liquid scintillation counter to obtain counts per minute (CPM).

  • Protein Determination:

    • In parallel wells treated identically but without the addition of the radiolabel, lyse the cells and determine the protein concentration using a standard protein assay (e.g., BCA). This will be used for normalization.

Data Analysis
  • Calculate Specific Uptake:

    • Total Uptake (CPM_total): CPM from cells incubated with [14C]this compound alone.

    • Non-specific Uptake (CPM_non-specific): CPM from cells incubated with [14C]this compound in the presence of excess unlabeled this compound.

    • Specific Uptake (CPM_specific): CPM_total - CPM_non-specific.

  • Normalize Uptake:

    • Normalize the specific uptake to the protein content of the cells in each well.

    • Normalized Uptake (CPM/mg protein): CPM_specific / (protein concentration in mg/mL * volume of lysate in mL).

  • Calculate Uptake Rate:

    • Convert the normalized uptake to a rate by dividing by the incubation time.

    • Uptake Rate (pmol/mg/min): (CPM_specific / Specific Activity of [14C]this compound in CPM/pmol) / (protein in mg) / (time in min).

By following this detailed protocol, researchers can obtain reliable and reproducible data on System A amino acid transporter activity, providing valuable insights into cellular physiology and potential therapeutic targets.

References

Application Notes and Protocols for In Vivo PET Imaging with [11C]MeAIB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[N-methyl-11C]alpha-Methylaminoisobutyric acid ([11C]MeAIB) is a synthetic amino acid analog that serves as a specific and metabolically stable tracer for the system A amino acid transport system.[1] This transport system is upregulated in various pathological conditions, including cancer, making [11C]this compound a valuable tool for in vivo positron emission tomography (PET) imaging studies. Its applications span oncology, neurology, and studies of metabolic regulation.[1][2]

These application notes provide a comprehensive overview of the use of [11C]this compound in PET imaging, including its synthesis, quality control, experimental protocols for in vivo studies, and data analysis.

Applications

[11C]this compound PET imaging has been utilized in a variety of research and clinical settings:

  • Oncology:

    • Tumor Detection and Staging: [11C]this compound shows increased uptake in various tumors, including head and neck cancers, chest malignancies, glioblastoma, and prostate cancer.[3][4][5][6]

    • Differentiating Malignant from Benign Lesions: Studies have shown that [11C]this compound PET can offer higher specificity than [18F]FDG PET in distinguishing cancerous tissue from inflammation, particularly in chest lesions.[3][7]

    • Assessing Treatment Response: As a marker of cellular proliferation and metabolic activity, [11C]this compound PET can potentially be used to monitor the effectiveness of cancer therapies.

  • Neurology:

    • Brain Tumor Imaging: Due to low uptake in the normal brain, [11C]this compound provides high-contrast images of brain tumors like glioblastoma.[6] It can also help differentiate between low-grade and high-grade astrocytomas.[2]

  • Metabolic Studies:

    • Amino Acid Transport: [11C]this compound is a tool for quantifying system A amino acid transport in various tissues, such as skeletal muscle, to study metabolic regulation under different physiological and pathological conditions.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data from [11C]this compound PET imaging studies.

Table 1: Human Radiation Dosimetry for [11C]this compound [9]

OrganAbsorbed Dose (mGy/MBq)
Pancreas0.018
Kidneys0.017
Intestine0.014
Liver0.008
Stomach0.005
Effective Dose (mSv/MBq) 0.004

Table 2: Biodistribution of [11C]this compound in Humans [1][9]

OrganNotable Characteristics
Salivary GlandsHighest activity observed.
PancreasHigh uptake.
KidneysHigh uptake.
LiverModerate uptake.
Skeletal MuscleRapid uptake.
BrainVery low uptake in normal tissue.

Table 3: Tracer Uptake Values in Human Tissues

TissueParameterValue (mean ± SD)Reference
Parotid GlandsKi (min⁻¹)0.039 ± 0.008[1]
Cervical MusclesKi (min⁻¹)0.013 ± 0.006[1]
Lymphoma TumorKi (min⁻¹)0.064[1]
GlioblastomaSUVmax2.95 ± 1.33[6]
GlioblastomaT/N Ratio13.46 ± 5.69[6]
Prostate CancerSUVmax3.18 ± 1.90[5]
Malignant Pulmonary NodulesSUVmaxStatistically higher than benign[3]
Malignant Mediastinal LesionsSUVmaxStatistically higher than benign[3]

Experimental Protocols

Radiosynthesis of [11C]this compound

The synthesis of [11C]this compound is typically achieved through the methylation of a precursor molecule using a [11C]methylating agent. A common method involves the use of [11C]methyl triflate ([11C]CH₃OTf).

Protocol: Synthesis of [11C]this compound from [11C]Methyl Triflate

  • Production of [11C]CO₂: Carbon-11 is produced as [11C]CO₂ via a cyclotron.

  • Conversion to [11C]Methyl Iodide: The [11C]CO₂ is converted to [11C]methyl iodide ([11C]CH₃I).

  • Conversion to [11C]Methyl Triflate: [11C]CH₃I is then passed through a heated column containing silver triflate to produce [11C]CH₃OTf.

  • N-methylation of Precursor: The [11C]CH₃OTf is reacted with the precursor, α-aminoisobutyric acid (AIB) methyl ester, to form [N-methyl-11C]this compound methyl ester.

  • Hydrolysis: The ester is hydrolyzed using sodium hydroxide to yield [11C]this compound.

  • Purification: The final product is purified using high-performance liquid chromatography (HPLC).

  • Formulation: The purified [11C]this compound is formulated in a sterile, injectable solution.

Quality Control:

  • Radiochemical Purity: Assessed by HPLC to be >98%.

  • Radionuclidic Purity: Confirmed by measuring the half-life.

  • Sterility and Apyrogenicity: Standard tests for injectable radiopharmaceuticals.

  • Residual Solvents: Gas chromatography to ensure levels are below acceptable limits.

In Vivo PET Imaging Protocol (Human Study)

This protocol outlines the general steps for a clinical research study using [11C]this compound PET.

1. Subject Preparation:

  • Subjects should fast for at least 4-6 hours prior to the scan.

  • Obtain informed consent.

  • Record subject's height and weight.

  • Insert two intravenous catheters, one for tracer injection and one for blood sampling (if required for kinetic modeling).

2. [11C]this compound Administration:

  • The typical injected dose for an adult is in the range of 295-493 MBq, administered as an intravenous bolus.[9]

3. PET/CT Imaging:

  • Dynamic Imaging: For kinetic analysis, dynamic imaging of the region of interest (e.g., head and neck, abdomen) is initiated immediately after tracer injection and continues for 40-60 minutes.

  • Static Imaging: For general biodistribution or clinical assessment, a whole-body static scan is typically performed at a set time point post-injection, often around 20-40 minutes.[3][5]

  • CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical localization.

4. Data Analysis:

  • Image Reconstruction: PET images are reconstructed using standard algorithms with corrections for attenuation, scatter, and random coincidences.

  • Qualitative Analysis: Visual assessment of tracer uptake in different organs and lesions.

  • Quantitative Analysis:

    • Standardized Uptake Value (SUV): Regions of interest (ROIs) are drawn on the PET images to calculate the SUV, a semi-quantitative measure of tracer uptake.

      • SUV = (Radioactivity in ROI [MBq/mL]) / (Injected Dose [MBq] / Body Weight [kg])

    • Kinetic Modeling: For dynamic scans, time-activity curves (TACs) are generated for tissues of interest. These TACs can be analyzed using compartmental models or graphical analysis (e.g., Patlak plot) to estimate the tracer influx rate constant (Ki).[1]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space [11C]this compound [11C]this compound System_A_Transporter System A Transporter (e.g., SNAT1/2/4) [11C]this compound->System_A_Transporter Binding & Transport [11C]MeAIB_in [11C]this compound (Trapped, not metabolized) System_A_Transporter->[11C]MeAIB_in Influx Cellular_Processes Cell Growth & Proliferation [11C]MeAIB_in->Cellular_Processes Indicator Of

Caption: Signaling pathway of [11C]this compound uptake via the System A amino acid transporter.

Experimental_Workflow Subject_Preparation Subject Preparation (Fasting, IV lines) Tracer_Injection [11C]this compound Injection (IV Bolus) Subject_Preparation->Tracer_Injection PET_CT_Scan PET/CT Imaging (Dynamic or Static) Tracer_Injection->PET_CT_Scan Image_Reconstruction Image Reconstruction (Attenuation Correction) PET_CT_Scan->Image_Reconstruction Data_Analysis Data Analysis (SUV, Kinetic Modeling) Image_Reconstruction->Data_Analysis Results Results (Biodistribution, Tumor Uptake) Data_Analysis->Results

Caption: General experimental workflow for a [11C]this compound PET imaging study.

Synthesis_Workflow Cyclotron [11C]CO2 Production (Cyclotron) Methylation [11C]CH3OTf Synthesis Cyclotron->Methylation Labeling N-methylation of Precursor Methylation->Labeling Hydrolysis Ester Hydrolysis Labeling->Hydrolysis Purification HPLC Purification Hydrolysis->Purification QC Quality Control Purification->QC Final_Product [11C]this compound QC->Final_Product

Caption: Workflow for the radiosynthesis of [11C]this compound.

References

Application of MeAIB in Tumor Imaging Research: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

α-(Methylamino)isobutyric acid (MeAIB) is a non-metabolized amino acid analog that serves as a specific substrate for the System A amino acid transport system. This transport system is upregulated in many cancer cells to meet the increased demand for nutrients required for proliferation. The specificity of this compound for System A transporters makes its radiolabeled form, particularly with Carbon-11 ([¹¹C]this compound), a valuable tool for positron emission tomography (PET) imaging in oncology research. [¹¹C]this compound PET allows for the non-invasive visualization and quantification of System A transporter activity, providing insights into tumor metabolism, proliferation, and response to therapy. This document provides detailed application notes and protocols for the use of this compound in tumor imaging research.

Mechanism of Action and Signaling Pathway

This compound is actively transported into cells against its concentration gradient by the sodium-dependent System A amino acid transporters, primarily the Sodium-coupled Neutral Amino Acid Transporters (SNATs).[1] Unlike natural amino acids, this compound is not metabolized or incorporated into proteins, leading to its accumulation in cells with high System A activity.[2][3] This accumulation is directly proportional to the expression and activity of System A transporters, which are often correlated with cell growth and proliferation.[2][4] The uptake of amino acids is also linked to the activation of the mTOR signaling pathway, a central regulator of cell growth and proliferation, although the direct signaling cascade initiated by this compound uptake is an area of ongoing research.[5]

MeAIB_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MeAIB_ext [11C]this compound SystemA System A Transporter (SNAT1/2) MeAIB_ext->SystemA Uptake MeAIB_int [11C]this compound Accumulation SystemA->MeAIB_int mTOR mTOR Pathway SystemA->mTOR Amino Acid Sensing Proliferation Cell Proliferation MeAIB_int->Proliferation Correlates with PET_Signal PET Signal MeAIB_int->PET_Signal Detection mTOR->Proliferation Promotes

Figure 1: this compound uptake and its relation to tumor cell proliferation.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies using [¹¹C]this compound PET in various tumor types. Standardized Uptake Value (SUV) is a semi-quantitative measure of tracer uptake. The tumor-to-normal tissue ratio (T/N) provides a measure of contrast.

Cancer TypeModelTracerSUVmax (Mean ± SD)Reference
Lung CancerHuman[¹¹C]this compound4.2 ± 2.0[6]
Lung Nodules (Benign)Human[¹¹C]this compound1.8 ± 0.3[6]
Prostate CancerHuman[¹¹C]this compound3.18 ± 1.90[7]
High-Grade AstrocytomaHuman[¹¹C]this compound2.94 ± 1.22[8]
Low-Grade AstrocytomaHuman[¹¹C]this compound1.20 ± 1.29[8]
Glioblastoma (U87MG)Rat[¹¹C]this compoundNot Reported[9]
Glioblastoma (T87)Rat[¹¹C]this compoundNot Reported[9]
Cancer TypeModelTracerT/N Ratio (Mean ± SD)Reference
High-Grade AstrocytomaHuman[¹¹C]this compound16.83 ± 2.39[8]
Low-Grade AstrocytomaHuman[¹¹C]this compound3.77 ± 2.39[8]

Experimental Protocols

[¹¹C]this compound Synthesis

The synthesis of [¹¹C]this compound is typically achieved through the N-methylation of a precursor using [¹¹C]methyl triflate or [¹¹C]methyl iodide.

MeAIB_Synthesis_Workflow Start [11C]CO2 Production (Cyclotron) Step1 Conversion to [11C]CH3I or [11C]CH3OTf Start->Step1 Step2 Reaction with AIB methyl ester precursor Step1->Step2 Step3 Hydrolysis of the ester function Step2->Step3 Step4 HPLC Purification Step3->Step4 End [11C]this compound for injection Step4->End

Figure 2: Workflow for the synthesis of [11C]this compound.

Protocol:

  • [¹¹C]Methyl Triflate Synthesis: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) which is then passed through a heated column containing silver triflate to produce [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[2]

  • N-methylation: The precursor, α-aminoisobutyric acid (AIB) methyl ester, is reacted with [¹¹C]methyl triflate.[2]

  • Hydrolysis: The resulting ester is hydrolyzed using aqueous sodium hydroxide to yield [¹¹C]this compound.[2]

  • Purification: The final product is purified using high-performance liquid chromatography (HPLC).[2]

  • Formulation: The purified [¹¹C]this compound is formulated in a physiologically compatible solution for injection.

Cell Culture

Standard cell culture techniques are employed for growing cancer cell lines for in vitro and in vivo experiments.[7][10][11]

Materials:

  • Cancer cell line of interest (e.g., A549, DU145, U87)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other sterile consumables.

Protocol:

  • Maintain cell lines in a humidified incubator at 37°C with 5% CO₂.[12]

  • Subculture cells upon reaching 80-90% confluency.

  • For experiments, seed cells at a predetermined density in appropriate culture vessels (e.g., 96-well plates for uptake assays, larger flasks for cell expansion for xenografts).[8]

In Vitro [¹⁴C]this compound Uptake Assay

This assay measures the uptake of radiolabeled this compound in cancer cells to determine System A transporter activity. [¹⁴C]this compound is often used for in vitro studies due to its longer half-life compared to ¹¹C.[3][4]

Protocol:

  • Seed cells in 24- or 96-well plates and allow them to adhere overnight.[8]

  • Wash the cells with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Incubate the cells with [¹⁴C]this compound in the buffer for a defined period (e.g., 1-60 minutes) at 37°C.[4]

  • To determine non-specific uptake, a parallel set of wells should be incubated with an excess of non-radiolabeled this compound or another System A inhibitor.[4]

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.[8]

  • Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.[8]

  • Normalize the radioactivity counts to the protein content or cell number in each well.

Tumor Xenograft Model Development

Animal models are essential for in vivo imaging and biodistribution studies.[13]

Protocol:

  • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of immunocompromised mice (e.g., nude or SCID).[6]

  • Monitor the mice for tumor growth. Tumors are typically ready for imaging when they reach a palpable size (e.g., 100-200 mm³).[6]

In Vivo [¹¹C]this compound PET Imaging

PET imaging allows for the non-invasive assessment of [¹¹C]this compound uptake in tumors.[14]

InVivo_PET_Workflow Start Tumor-bearing animal Step1 Anesthetize animal Start->Step1 Step2 Administer [11C]this compound (e.g., tail vein injection) Step1->Step2 Step3 Uptake period (e.g., 20 min) Step2->Step3 Step4 PET/CT Scan Step3->Step4 Step5 Image reconstruction and analysis Step4->Step5 End Quantitative tumor uptake data Step5->End

Figure 3: Workflow for in vivo PET imaging with [11C]this compound.

Protocol:

  • Fast the animal for a few hours prior to imaging.

  • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).[14]

  • Inject a known activity of [¹¹C]this compound (e.g., 5-10 MBq for a mouse) intravenously via the tail vein.[14]

  • Allow for an uptake period, typically 20 minutes post-injection.[6]

  • Acquire a static or dynamic PET scan, often accompanied by a CT scan for anatomical co-registration.[14]

  • Reconstruct the PET images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other tissues to calculate SUV and T/N ratios.[9][15]

Biodistribution Study

Biodistribution studies provide quantitative information on the distribution of the radiotracer in various organs and tissues.[16]

Protocol:

  • Inject tumor-bearing animals with a known activity of [¹¹C]this compound.

  • At predefined time points post-injection (e.g., 5, 20, 40, 60 minutes), euthanize a cohort of animals.[16]

  • Dissect and collect tumors and various organs of interest (e.g., blood, liver, kidneys, muscle, brain).[16]

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[5]

Data Analysis and Interpretation

The analysis of PET data involves several steps to ensure accurate quantification of radiotracer uptake.[15][17]

  • Image Reconstruction: PET data is reconstructed using algorithms such as Ordered Subsets Expectation Maximization (OSEM).[9]

  • Region of Interest (ROI) Analysis: ROIs are drawn on the PET images over the tumor and reference tissues (e.g., muscle or normal brain) to obtain the mean and maximum radioactivity concentrations.[9]

  • SUV Calculation: The Standardized Uptake Value (SUV) is calculated using the formula: SUV = [Tissue Activity Concentration (MBq/g)] / [Injected Dose (MBq) / Body Weight (g)].

  • Tumor-to-Normal Tissue Ratio (T/N): This is calculated by dividing the SUV of the tumor by the SUV of a reference normal tissue.

  • Kinetic Modeling: For dynamic PET scans, kinetic modeling can be applied to estimate parameters such as the influx rate constant (Ki), providing more detailed information about tracer transport.[16]

Interpretation:

  • High [¹¹C]this compound uptake (high SUV or T/N ratio) in a lesion is indicative of high System A amino acid transporter activity, which is often associated with malignant and proliferative tumors. [8]

  • Changes in [¹¹C]this compound uptake following therapy can be used to assess treatment response. A decrease in uptake may suggest a positive response to therapy.

  • Biodistribution data provides crucial information on the pharmacokinetics of the tracer, including its clearance from the body and uptake in non-target organs. [16][18]

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a powerful tool for investigating tumor biology and advancing cancer diagnostics and therapeutics.

References

Revolutionizing Biodistribution Studies: Application Notes and Protocols for MeAIB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting biodistribution studies using α-(Methylaminoisobutyric acid) (MeAIB), a synthetic amino acid analog. This compound is a valuable tool for probing the activity of the System A amino acid transport pathway, which is often upregulated in cancer cells and other pathological conditions. These protocols are intended to guide researchers in obtaining robust and reproducible data for preclinical and clinical research.

Introduction to this compound and its Application in Biodistribution Studies

α-(Methylaminoisobutyric acid) is a non-metabolizable amino acid analog that is specifically transported by the System A amino acid transporter.[1][2][3] This specificity makes radiolabeled this compound, particularly with Carbon-11 ([11C]this compound), an excellent tracer for in vivo imaging techniques like Positron Emission Tomography (PET).[1][4] Biodistribution studies with [11C]this compound allow for the non-invasive assessment of System A transporter activity in various tissues, providing insights into physiological processes and the pathological state of diseases such as cancer.[1][5][6]

The primary application of this compound in biodistribution studies is to quantify the uptake and retention of the tracer in different organs and tissues over time. This data can be used to:

  • Characterize the pharmacokinetic profile of drugs that target or are transported by the System A transporter.

  • Identify and stage tumors that exhibit elevated amino acid metabolism.[7][8]

  • Monitor therapeutic response by assessing changes in System A transporter activity.

  • Investigate the physiological regulation of amino acid transport in various organs.[1]

Quantitative Biodistribution Data of [11C]this compound

The following tables summarize the quantitative biodistribution of [11C]this compound in preclinical (rat) and clinical (human) studies. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV), which are common metrics in PET studies.

Table 1: Biodistribution of [11C]this compound in Healthy Sprague-Dawley Rats

Tissue5 min (%ID/g)20 min (%ID/g)40 min (%ID/g)60 min (%ID/g)
KidneyHighHighHighHigh
PancreasHighHighHighHigh
Adrenal GlandHighHighHighHigh
IntestinesHighHighHighHigh

Data adapted from a study on healthy Sprague-Dawley rats, where the highest activity was consistently observed in the kidney, pancreas, adrenal gland, and intestines.[1][9]

Table 2: Biodistribution and Uptake of [11C]this compound in Humans

Tissue/TumorUptake Metric (Unit)Value
Salivary GlandsHigh Activity-
KidneyHigh Activity-
PancreasHigh Activity-
Skeletal MuscleRapid Uptake-
Parotid GlandsMean Fractional Tracer Uptake (Ki) (min⁻¹)0.039 ± 0.008
Cervical MusclesMean Fractional Tracer Uptake (Ki) (min⁻¹)0.013 ± 0.006
Lymphoma TumorMean Fractional Tracer Uptake (Ki) (min⁻¹)0.064
Lung CancersSUVmax4.2 ± 2.0
Benign Lung NodulesSUVmax1.8 ± 0.3
Prostate CancerSUVmax3.18 ± 1.90

This table compiles data from several human studies, highlighting tissues with high tracer accumulation and comparing uptake in cancerous versus benign tissues.[1][6][7]

Experimental Protocols

Protocol 1: Preclinical Biodistribution of [11C]this compound in a Rodent Tumor Model

This protocol outlines the steps for conducting an ex vivo biodistribution study in a rodent model bearing a tumor xenograft.

1. Animal Model:

  • Use an appropriate rodent model (e.g., nude mice or rats) with subcutaneously implanted human tumor xenografts known to express the System A transporter.

2. Radiotracer Preparation and Administration:

  • Synthesize [11C]this compound with high radiochemical purity.
  • Administer a known amount of [11C]this compound (e.g., 3.7-7.4 MBq) to each animal via intravenous tail vein injection.[10]
  • Record the precise injected dose for each animal by measuring the radioactivity in the syringe before and after injection.[10]

3. Time-Course Study:

  • Euthanize cohorts of animals at predetermined time points post-injection (e.g., 5, 20, 40, 60 minutes).[1]

4. Tissue Collection and Measurement:

  • At each time point, humanely euthanize the animals.
  • Immediately dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).[10]
  • Place each tissue sample into a pre-weighed tube and record the wet weight.[10]
  • Measure the radioactivity in each tissue sample and in injection standards using a calibrated gamma counter.[10]

5. Data Analysis:

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[4]
  • Present the data in a tabular format for easy comparison across different time points and tissues.

Protocol 2: In Vivo PET Imaging with [11C]this compound in Human Subjects

This protocol provides a general framework for conducting a clinical PET imaging study with [11C]this compound.

1. Subject Preparation:

  • Ensure subjects have fasted for an appropriate period before the scan.
  • Obtain informed consent and ensure all ethical guidelines are followed.

2. Radiotracer Administration:

  • Administer a bolus injection of [11C]this compound intravenously.

3. PET Scan Acquisition:

  • Perform a whole-body static PET scan at a specific time point post-injection (e.g., 20 minutes).[7]
  • For kinetic analysis, dynamic PET scanning of a specific region of interest can be performed immediately after tracer injection.[1]

4. Image Analysis:

  • Reconstruct the PET images and correct for attenuation, scatter, and decay.
  • Calculate the Standardized Uptake Value (SUV) for tumors and other regions of interest.
  • For dynamic scans, calculate the kinetic influx constant (Ki) to quantify the rate of tracer uptake.[1]

Visualizations

experimental_workflow Experimental Workflow for Preclinical this compound Biodistribution Study cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis animal_model Select Animal Model (e.g., Tumor-bearing rat) injection Intravenous Injection of [11C]this compound animal_model->injection tracer_prep Synthesize and Purify [11C]this compound tracer_prep->injection distribution Tracer Distribution (5, 20, 40, 60 min) injection->distribution euthanasia Euthanasia distribution->euthanasia dissection Tissue and Organ Collection euthanasia->dissection weighing Weigh Tissues dissection->weighing gamma_counting Gamma Counting weighing->gamma_counting data_analysis Calculate %ID/g gamma_counting->data_analysis results Tabulate and Report Biodistribution Data data_analysis->results

Caption: Preclinical this compound biodistribution workflow.

signaling_pathway This compound Transport via System A Amino Acid Transporter cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space meaib_ext [11C]this compound system_a System A Transporter (e.g., SNAT1/2) meaib_ext->system_a na_ext Na+ na_ext->system_a meaib_int [11C]this compound Accumulation (Non-metabolized) system_a->meaib_int Co-transport na_int Na+ system_a->na_int

Caption: this compound transport mechanism.

References

Measuring Tumor Cell Proliferation Using MeAIB: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapidly proliferating tumor cells exhibit an increased demand for nutrients, including amino acids, to support anabolic processes and cell growth. This metabolic reprogramming often involves the upregulation of specific amino acid transporters on the cell surface. System A, a sodium-dependent neutral amino acid transport system, is notably overexpressed in various cancers and plays a crucial role in supplying amino acids for cellular proliferation. α-(Methylamino)isobutyric acid (MeAIB), a non-metabolizable analog of alanine, is a specific substrate for System A transporters, primarily the Sodium-coupled Neutral Amino Acid Transporters 1 and 2 (SNAT1/SLC38A1 and SNAT2/SLC38A2). The uptake of this compound into cancer cells serves as a surrogate marker for System A activity and, consequently, for proliferative potential. This document provides detailed application notes and protocols for utilizing this compound to measure and understand tumor cell proliferation.

Principle

The measurement of tumor cell proliferation using this compound is based on the principle that the rate of uptake of this synthetic amino acid analog is directly proportional to the activity of System A amino acid transporters. Since the expression and activity of these transporters are closely linked to the proliferative state of cancer cells, quantifying this compound uptake provides a reliable method to assess cell proliferation. This can be achieved using radiolabeled this compound (e.g., [¹⁴C]this compound or [¹¹C]this compound) or through non-radioactive methods involving stable isotope-labeled this compound coupled with mass spectrometry. The uptake of this compound is also linked to the activation of the mTOR signaling pathway, a central regulator of cell growth and proliferation, providing further insight into the molecular mechanisms driving cancer progression.[1][2]

Data Presentation

The following tables summarize quantitative data on this compound uptake and its correlation with proliferative markers in various human carcinoma cell lines.

Table 1: Relative Functional Contribution of System A to [¹⁴C]this compound Uptake in Human Carcinoma Cell Lines [3]

Cell LineCancer TypeSystem A Contribution (%)
A431Epidermal Carcinoma76.8
H441Lung Carcinoma76.1
PC14Lung Carcinoma71.5
LS180Colorectal Carcinoma73.9

Table 2: Uptake of [¹⁴C]this compound and a Proliferation Marker ([³H]FLT) in Human Carcinoma Cell Lines [3]

Cell Line[¹⁴C]this compound Uptake (%ID/10⁵ cells)[³H]FLT Uptake (%ID/10⁵ cells)
A4310.25 ± 0.030.45 ± 0.05
H4410.38 ± 0.040.28 ± 0.03
PC140.18 ± 0.020.35 ± 0.04
LS1800.42 ± 0.050.32 ± 0.04

Data are presented as mean ± standard deviation. %ID: Percentage of injected dose.

Signaling Pathway

The uptake of amino acids via System A transporters (SNAT1/2) is a critical step in the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a key regulator of cell growth, proliferation, and survival. The following diagram illustrates the role of SNAT1/2 in this pathway.

SNAT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amino Acids Amino Acids SNAT1_2 SNAT1/2 (System A) Amino Acids->SNAT1_2 Na+ co-transport This compound This compound This compound->SNAT1_2 Na+ co-transport Int_Amino_Acids Intracellular Amino Acids SNAT1_2->Int_Amino_Acids mTORC1 mTORC1 Int_Amino_Acids->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Proliferation Cell Proliferation, Protein Synthesis, Cell Growth S6K1->Proliferation 4EBP1->Proliferation MeAIB_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_detection 3. Detection & Analysis Cell_Culture Culture Tumor Cells to desired confluency Prepare_Reagents Prepare Assay Buffers and this compound solutions Incubate Incubate cells with This compound (radiolabeled or stable isotope-labeled) Prepare_Reagents->Incubate Wash Wash cells to remove extracellular this compound Incubate->Wash Lysis Lyse cells Wash->Lysis Quantify Quantify this compound uptake (Scintillation counting or LC-MS/MS) Lysis->Quantify Data_Analysis Normalize data and correlate with cell number or other proliferation markers Quantify->Data_Analysis

References

Application Notes: Utilizing MeAIB for Studying Hormonally Regulated Amino Acid Transport

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-(Methylamino)isobutyric acid (MeAIB) is a non-metabolizable synthetic amino acid analogue that serves as a highly specific substrate for the System A family of amino acid transporters, particularly the Sodium-Coupled Neutral Amino Acid Transporter 2 (SNAT2).[1][2][3] Unlike natural amino acids, this compound is transported into the cell but not incorporated into proteins or otherwise metabolized, making it an ideal tool for isolating and studying the transport process itself.[4] Its specificity for System A allows researchers to investigate the activity and regulation of this key transport system, which is responsible for the uptake of small, neutral amino acids like alanine, serine, and glutamine.[1][5]

System A transport activity is tightly regulated by various hormonal and nutritional signals, playing a crucial role in cellular metabolism, growth, and signaling.[3][6] Hormones such as insulin and glucagon are potent regulators of SNAT2, making this compound an invaluable probe for dissecting the signaling pathways that govern amino acid homeostasis in response to these hormonal cues.[7][8] These studies are critical for understanding metabolic diseases like diabetes and for the development of therapeutic interventions.

Application 1: Investigating Insulin-Mediated Amino Acid Transport

Insulin is a key anabolic hormone that stimulates the uptake of amino acids into tissues like skeletal muscle and adipose tissue.[2][9] This process is essential for protein synthesis and cell growth. This compound is used to quantify the specific effect of insulin on System A transport activity. Studies in 3T3-L1 adipocytes and skeletal muscle cells show that insulin significantly increases this compound uptake.[7][9] This stimulation is not instantaneous but requires a preincubation period, indicating a mechanism that involves the synthesis or translocation of transporter proteins to the cell membrane.[8][10] By using inhibitors, it has been demonstrated that the insulin-stimulated uptake of this compound is dependent on the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[7]

Application 2: Elucidating Glucagon's Role in Hepatic Amino Acid Uptake

Glucagon, a catabolic hormone, plays a critical role in regulating amino acid metabolism in the liver, particularly in the context of gluconeogenesis.[1][11] In isolated hepatocytes, glucagon has been shown to stimulate the uptake of this compound, indicating an upregulation of System A activity.[8] This effect is mediated by an increase in intracellular cyclic AMP (cAMP) and requires new protein synthesis.[1][8] The use of this compound allows researchers to study how glucagon modulates the availability of amino acid substrates for glucose production in the liver, providing insights into the liver-pancreas axis and its dysregulation in metabolic disorders.[11]

Signaling Pathways and Experimental Workflow

Below are visualizations of the key hormonal signaling pathways that regulate System A (SNAT2) transport activity, as well as a typical experimental workflow for an this compound uptake assay.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3-Kinase IR->PI3K Activates SNAT2_mem SNAT2 Transporter MeAIB_in Increased This compound Uptake Akt Akt/PKB PI3K->Akt Activates SNAT2_vesicle SNAT2-containing Vesicles Akt->SNAT2_vesicle Promotes Translocation SNAT2_vesicle->SNAT2_mem MeAIB_out This compound (extracellular) MeAIB_out->SNAT2_mem Transport

Caption: Insulin signaling via the PI3K/Akt pathway promotes SNAT2 translocation.

Glucagon_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glucagon Glucagon GR Glucagon Receptor Glucagon->GR AC Adenylyl Cyclase GR->AC Activates cAMP cAMP AC->cAMP SNAT2_mem SNAT2 Transporter MeAIB_in Increased This compound Uptake PKA PKA cAMP->PKA Activates Nucleus Nucleus PKA->Nucleus Enters Transcription Increased SNAT2 Gene Transcription Nucleus->Transcription Stimulates Transcription->SNAT2_mem Leads to increased transporter synthesis MeAIB_out This compound (extracellular) MeAIB_out->SNAT2_mem Transport

Caption: Glucagon signaling via cAMP/PKA increases SNAT2 gene expression.

Experimental_Workflow start Seed Cells in 24-well plates culture Culture & Differentiate (e.g., 3T3-L1 adipocytes) start->culture starve Serum Starve Cells (e.g., overnight) culture->starve preincubate Pre-incubate with Hormone or Vehicle Control starve->preincubate add_radio Add [14C]this compound in Transport Buffer preincubate->add_radio incubate Incubate for Defined Time (e.g., 1-15 min) add_radio->incubate stop Stop Uptake: Aspirate & Wash with Ice-Cold PBS incubate->stop lyse Lyse Cells (e.g., with RIPA buffer) stop->lyse count Quantify Radioactivity (Scintillation Counter) lyse->count protein Determine Protein Concentration (BCA Assay) lyse->protein analyze Normalize & Analyze Data (cpm/mg protein) count->analyze protein->analyze end Results analyze->end

Caption: Workflow for a radiolabeled this compound amino acid uptake assay.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies using this compound to investigate hormonal regulation of System A transport.

Table 1: Kinetic Parameters of this compound Transport

Cell/Tissue TypeConditionK_m (µM)V_maxNotesReference
3T3-L1 AdipocytesInsulin-Stimulated190-The induced transport activity showed properties characteristic of System A.[7]
Isolated Rat HepatocytesBasal~40,000LowTransport occurs mainly through a low-affinity component.[8][12]
Isolated Rat HepatocytesInsulin or Glucagon~1,000HighHormones induce the synthesis of a high-affinity transport component.[8][12]
Rat Lung SlicesInsulin-Stimulated9,000UnchangedInsulin increases the affinity of the transport sites for AIB.[13]

Table 2: Hormonal Effects on this compound Transport Rate

Cell/Tissue TypeHormoneFold Increase in UptakeInward Transport Rate (k_in) (min⁻¹)NotesReference
3T3-L1 AdipocytesInsulin5-fold-Increase observed as cells differentiate into an adipogenic phenotype.[7]
Isolated Rat HepatocytesInsulin~2-fold-Measured at low substrate concentrations (<0.5 mM).[8][12]
Isolated Rat HepatocytesGlucagon~5-fold-Measured at low substrate concentrations (<0.5 mM).[8][12]
Human Skeletal MuscleInsulin-11.8e-2 -> 13.7e-2Measured in forearm deep tissues during local physiologic hyperinsulinemia.[9]

Experimental Protocols

This section provides a detailed protocol for performing a [¹⁴C]this compound uptake assay in cultured mammalian cells, using 3T3-L1 adipocytes as an example for insulin stimulation.

Protocol 1: Radiolabeled this compound Uptake Assay

1. Materials and Reagents

  • Cell Line: 3T3-L1 preadipocytes

  • Culture Media: DMEM with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Differentiation Media: Culture media supplemented with 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin

  • Hormones: Insulin (porcine or human recombinant), Glucagon

  • Radiochemical: [¹⁴C]α-(Methylamino)isobutyric acid ([¹⁴C]this compound)

  • Buffers:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Krebs-Ringer-HEPES (KRH) buffer or Hank's Balanced Salt Solution (HBSS) for transport assay

  • Lysis Buffer: RIPA buffer with protease inhibitors[3][4]

  • Scintillation Cocktail: Ecoscint or similar

  • Equipment: 24-well cell culture plates, refrigerated centrifuge, liquid scintillation counter, multi-channel pipette, incubator (37°C, 5% CO₂)

2. Cell Culture and Differentiation (3T3-L1 Adipocytes)

  • Plating: Seed 3T3-L1 preadipocytes into 24-well plates at a density that allows them to reach confluence.

  • Growth: Culture cells in DMEM with 10% FBS until 2 days post-confluence.

  • Differentiation Induction: Change the medium to differentiation media. Incubate for 48-72 hours.

  • Maturation: Replace the differentiation media with culture media supplemented only with insulin. Incubate for another 48 hours.

  • Maintenance: Maintain the cells in regular culture media, changing it every 2-3 days. Adipocytes are typically ready for experiments 8-12 days after initiating differentiation.[10][14]

3. Hormonal Stimulation

  • Serum Starvation: Before the experiment, wash the differentiated adipocytes with PBS and incubate them in serum-free DMEM overnight. This step reduces basal signaling and enhances sensitivity to hormonal stimulation.[14]

  • Pre-incubation:

    • For Insulin Stimulation: Wash cells with KRH buffer. Pre-incubate the cells in KRH buffer containing the desired concentration of insulin (e.g., 100 nM) or vehicle (control) for the required time (e.g., 2-12 hours, as insulin's effect on amino acid transport is not immediate).[7][10]

    • For Glucagon Stimulation (Hepatocytes): Pre-incubate isolated hepatocytes in buffer with glucagon (e.g., 10 nM) or vehicle for 2-3 hours to allow for new transporter synthesis.[8]

4. This compound Uptake Assay

  • Prepare Assay Solution: Prepare a stock of KRH buffer containing [¹⁴C]this compound (e.g., final concentration of 100-200 µM with a specific activity of ~0.5 µCi/mL).

  • Initiate Uptake: Aspirate the pre-incubation buffer from all wells. Immediately add the [¹⁴C]this compound-containing KRH buffer to each well to start the transport assay.[15]

  • Incubate: Incubate the plate at 37°C for a predetermined time interval (e.g., 1 to 15 minutes). The linear range of uptake should be determined in preliminary experiments.

  • Terminate Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cell monolayer three times with a large volume of ice-cold PBS.[15] This rapid temperature drop and removal of substrate effectively halts the transport process.

5. Sample Processing and Analysis

  • Cell Lysis: After the final wash, add a fixed volume of ice-cold RIPA Lysis Buffer (e.g., 250 µL) to each well. Scrape the cells and transfer the lysate to a microfuge tube.[16][17]

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[4]

  • Scintillation Counting:

    • Transfer a known volume of the clear supernatant (e.g., 200 µL) into a scintillation vial.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter. The output will be in counts per minute (CPM).[18][19]

  • Protein Quantification: Use a small aliquot of the remaining cell lysate to determine the total protein concentration using a standard method like the BCA protein assay. This is crucial for normalizing the uptake data.[16]

  • Data Analysis:

    • Calculate the specific uptake by subtracting the CPM from non-specific binding controls (if included).

    • Normalize the CPM values to the protein concentration of each sample (CPM/mg protein).

    • Express the results as nmol of this compound transported per mg of protein per minute.

    • Compare the normalized uptake rates between control and hormone-treated groups to determine the effect of the hormone.[5]

References

Application Notes and Protocols for the Synthesis of Radiolabeled MeAIB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of radiolabeled 2-(Methylamino)isobutyric acid (MeAIB), a non-metabolized amino acid analog used as a tracer for imaging system A amino acid transport with Positron Emission Tomography (PET). The primary focus of these protocols is on the synthesis of [¹¹C]this compound, the most commonly used radiolabeled variant of this tracer.

Introduction

2-(Methylamino)isobutyric acid (this compound) is a synthetic amino acid that is selectively transported by the sodium-dependent amino acid transport system A. This system is upregulated in various types of cancer, making radiolabeled this compound a valuable tool for oncological imaging. Unlike other amino acid tracers, this compound is not incorporated into proteins, which simplifies the interpretation of imaging data. The most common radioisotope used for labeling this compound is Carbon-11 ([¹¹C]), a positron emitter with a half-life of 20.4 minutes.

Synthesis of [¹¹C]this compound

The synthesis of [¹¹C]this compound is typically achieved through the N-methylation of a suitable precursor using a ¹¹C-methylating agent, such as [¹¹C]methyl triflate or [¹¹C]iodomethane. The following protocol outlines a common method for the synthesis of [¹¹C]this compound.

Experimental Protocol: Synthesis of [¹¹C]this compound via [¹¹C]Methyl Triflate

This protocol is based on the N-methylation of the methyl ester of 2-aminoisobutyric acid (AIB).

1. Materials and Reagents:

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • 2-Aminoisobutyric acid (AIB) methyl ester hydrochloride

  • 1,2,2,6,6-pentamethylpiperidine (PMP)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution for pH adjustment

  • Solvents: Acetonitrile (ACN), Water for Injection (WFI)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector and a suitable column (e.g., reverse-phase C18)

2. Radiolabeling Procedure:

  • Preparation of the Precursor: Dissolve AIB methyl ester hydrochloride in a suitable solvent such as acetonitrile.

  • Introduction of [¹¹C]Methyl Triflate: The cyclotron-produced [¹¹C]CO₂ is converted to [¹¹C]methyl triflate, which is then trapped in the reaction vessel containing the precursor solution.

  • N-Methylation Reaction: Add 1,2,2,6,6-pentamethylpiperidine (PMP) to the reaction mixture to act as a base. The reaction is typically performed at room temperature for a short duration (e.g., 2-5 minutes).

  • Ester Hydrolysis: Following the methylation, the methyl ester protecting group is removed by hydrolysis. This is achieved by adding an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) and heating the mixture (e.g., at 80-100°C for 5 minutes).

  • Neutralization: After hydrolysis, the reaction mixture is neutralized with a suitable acid, such as hydrochloric acid.

3. Purification:

  • Initial Purification: The crude reaction mixture can be passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove some of the unreacted precursors and non-polar impurities.

  • HPLC Purification: The final purification of [¹¹C]this compound is performed using a semi-preparative high-performance liquid chromatography (HPLC) system. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution. The fraction containing the radiolabeled product is collected.

  • Formulation: The collected HPLC fraction is typically diluted with a sterile saline solution and passed through a sterile filter (0.22 µm) to render it suitable for intravenous injection.

4. Quality Control:

  • Radiochemical Purity: The radiochemical purity of the final product should be determined by analytical HPLC. It should typically be greater than 95%.[1]

  • Specific Activity: The specific activity of the [¹¹C]this compound is measured to ensure a high ratio of the radiolabeled compound to the non-radiolabeled compound.

  • Residual Solvents: The final product should be tested for the presence of residual solvents from the synthesis and purification process.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of [¹¹C]this compound based on published literature.

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)60-70% (from [¹¹C]methyl triflate)[1]
Radiochemical Purity> 98%[1]
Total Synthesis Time32-37 minutes[1]
Specific Activity> 30 MBq/nmol[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of [¹¹C]this compound.

Synthesis_Workflow cluster_synthesis [11C]this compound Synthesis cluster_purification Purification & QC precursor AIB Methyl Ester HCl methylation N-Methylation (PMP, RT, 2-5 min) precursor->methylation meotf [11C]Methyl Triflate meotf->methylation hydrolysis Ester Hydrolysis (NaOH, 80-100°C, 5 min) methylation->hydrolysis neutralization Neutralization (HCl) hydrolysis->neutralization spe SPE Purification (C18) neutralization->spe hplc Semi-Prep HPLC (C18 Column) spe->hplc formulation Formulation (Sterile Filtration) hplc->formulation qc Quality Control (HPLC, Specific Activity) formulation->qc final_product [11C]this compound for Injection qc->final_product

Caption: Workflow for the synthesis and purification of [¹¹C]this compound.

Signaling Pathway Diagram

The utility of radiolabeled this compound lies in its interaction with the System A amino acid transport pathway. The following diagram illustrates this biological context.

SystemA_Transport cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space systemA System A Transporter (e.g., SNAT1/2) accumulation [11C]this compound Accumulation (No Protein Incorporation) systemA->accumulation pet_signal PET Signal accumulation->pet_signal Positron Emission extracellular Extracellular [11C]this compound extracellular->systemA Uptake

Caption: Cellular uptake of [¹¹C]this compound via the System A transporter.

References

Application Notes and Protocols for High-Throughput Screening of Transporter Inhibitors Using MeAIB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid transporters are critical for cellular function, playing a vital role in nutrient uptake, metabolism, and signaling. The System A family of transporters, which includes SNAT1 (SLC38A1) and SNAT2 (SLC38A2), are sodium-dependent transporters for small neutral amino acids. Their upregulation in various cancers and metabolic disorders has made them attractive targets for therapeutic intervention. α-(Methylamino)isobutyric acid (MeAIB) is a synthetic amino acid analogue that is a specific, non-metabolizable substrate of System A transporters.[1] This property makes it an ideal probe for studying the activity of these transporters and for screening potential inhibitors in a high-throughput format. This document provides detailed protocols and application notes for the use of this compound in high-throughput screening (HTS) to identify and characterize inhibitors of System A transporters.

Principle of the Assay

The core principle of using this compound in HTS for transporter inhibitors lies in competitive binding and uptake. Test compounds are evaluated for their ability to inhibit the uptake of a labeled form of this compound (typically radiolabeled [14C]this compound or [3H]this compound) into cells expressing the target System A transporter. A reduction in the accumulation of labeled this compound in the presence of a test compound indicates that the compound is a potential inhibitor of the transporter. This can be adapted to high-throughput formats using 96- or 384-well plates, enabling the rapid screening of large compound libraries.

Data Presentation

The following table summarizes the inhibitory potencies (IC50 values) of known compounds against System A transporters, as determined by this compound uptake inhibition assays. This data provides a reference for hit validation and comparison of newly identified inhibitors.

CompoundTransporter TargetAssay TypeCell LineIC50 ValueReference
MMTC (57E)SNAT2FLIPR Membrane Potential & [3H]Proline UptakeSKOV30.8 µM[2][3]
MMTC (57E)SNAT2FLIPR Membrane PotentialHCC18060.8–3 µM[3]
γ-glutamyl-hydroxamate (GHX)SNAT1/2, ASCT2, etc.FLIPR Membrane PotentialHCC18060.33 ± 0.16 mM[3]
1,3-benzothiazole-2-amine derivativesSNAT2[3H]Glycine UptakePC-30.64–1.08 mM[4]
1,3-benzoxazole-2-amine derivativesSNAT2[3H]Glycine UptakePC-30.64–1.08 mM[4]
L-GlutamineSNAT2[3H]Glycine UptakePC-30.55 mM[4]

Experimental Protocols

Protocol 1: Radiolabeled [14C]this compound Uptake Inhibition Assay in a 96-Well Format

This protocol describes a competitive uptake assay to screen for inhibitors of System A transporters using radiolabeled this compound.

Materials:

  • Cells expressing the target System A transporter (e.g., PC-3 cells for SNAT2)[4]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES)

  • [14C]this compound (specific activity ~50-60 mCi/mmol)

  • Test compound library dissolved in a suitable solvent (e.g., DMSO)

  • Unlabeled this compound (for determining non-specific uptake)

  • Scintillation fluid

  • Microplate scintillation counter

  • Multichannel pipette

  • Plate washer (optional)

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at a density that will achieve 80-90% confluency on the day of the assay.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Compound and Control Preparation:

    • Prepare serial dilutions of test compounds in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).

    • Prepare a high concentration of unlabeled this compound (e.g., 10 mM) in the assay buffer to determine non-specific uptake (negative control).

    • Prepare a vehicle control (assay buffer with the same final solvent concentration as the test compounds).

  • Assay Performance:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed assay buffer.

    • Add 50 µL of the test compound dilutions, vehicle control, or unlabeled this compound solution to the respective wells.

    • Pre-incubate the plate at 37°C for 10-30 minutes.

    • Prepare the uptake solution by diluting [14C]this compound in the assay buffer to the desired final concentration (typically at or below the Km value for the transporter).

    • Initiate the uptake by adding 50 µL of the [14C]this compound uptake solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes). The incubation time should be within the linear range of uptake for the specific cell line.

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Add 150 µL of scintillation fluid to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the counts from the non-specific uptake wells (containing excess unlabeled this compound) from all other wells.

    • Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence-Based High-Throughput Screening using a FLIPR Membrane Potential Assay

This protocol outlines a non-radioactive, higher-throughput method for screening SNAT inhibitors by measuring changes in membrane potential. System A transporters are electrogenic, meaning their activity leads to a net influx of positive charge (Na+), causing membrane depolarization. This change can be detected using a fluorescent membrane potential-sensitive dye.[3]

Materials:

  • Cells expressing the target System A transporter (e.g., HCC1806)[3]

  • 384-well black-walled, clear-bottom cell culture plates

  • FLIPR Membrane Potential Assay Kit (or equivalent)

  • Assay Buffer (e.g., HBSS with HEPES)

  • Substrate solution (e.g., L-glutamine)

  • Test compound library

  • Positive control inhibitor (e.g., GHX)[3]

  • FLIPR Tetra or similar fluorescence plate reader

Procedure:

  • Cell Plating:

    • Seed cells into a 384-well plate and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.

  • Compound Addition:

    • Prepare dilutions of test compounds and controls in the assay buffer.

    • Transfer the compounds to a separate 384-well compound plate.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence.

    • It will then add the test compounds from the compound plate to the cell plate and continue to monitor fluorescence.

    • After a short incubation period, the instrument will add the substrate solution (e.g., glutamine) to all wells to stimulate transporter activity.

    • Fluorescence is monitored for several minutes after substrate addition.

  • Data Analysis:

    • The change in fluorescence upon substrate addition is a measure of transporter activity.

    • Inhibitors will cause a reduction in this fluorescence change.

    • Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

    • Hits can be selected based on a predefined inhibition threshold for further characterization and IC50 determination.

Visualizations

System A Transporter Signaling Pathway

The activity of System A transporters is closely linked to the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth and proliferation. The influx of amino acids via SNATs activates mTORC1, leading to downstream effects on protein synthesis and cell cycle progression.

SystemA_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amino Acids Amino Acids SNAT System A Transporter (SNAT1/2) Amino Acids->SNAT This compound This compound This compound->SNAT Inhibitors Inhibitors Inhibitors->SNAT Intracellular AAs Intracellular AAs SNAT->Intracellular AAs Uptake mTORC1 mTORC1 Intracellular AAs->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis 4EBP1->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: Signaling pathway of System A transporters and mTORC1.

High-Throughput Screening Experimental Workflow

The following diagram illustrates the general workflow for a high-throughput screening campaign to identify System A transporter inhibitors.

HTS_Workflow start Start plate_cells Plate Cells in Microplate (96/384-well) start->plate_cells add_compounds Add Compounds to Cells (Pre-incubation) plate_cells->add_compounds prepare_compounds Prepare Compound Library Dilutions prepare_compounds->add_compounds add_probe Add Labeled this compound (Uptake Incubation) add_compounds->add_probe terminate_uptake Terminate Uptake & Wash Cells add_probe->terminate_uptake measure_signal Measure Signal (Scintillation/Fluorescence) terminate_uptake->measure_signal data_analysis Data Analysis (% Inhibition) measure_signal->data_analysis hit_identification Hit Identification data_analysis->hit_identification hit_validation Hit Validation & IC50 Determination hit_identification->hit_validation Primary Hits end End hit_identification->end No Hits sar_studies Structure-Activity Relationship Studies hit_validation->sar_studies sar_studies->end

Caption: High-throughput screening workflow for transporter inhibitors.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background/non-specific binding Incomplete washing.Increase the number and vigor of wash steps with ice-cold buffer.
Cell line expresses multiple transporters for this compound.Use a cell line with characterized transporter expression or knockout lines to ensure specificity.
Low signal-to-noise ratio Low transporter expression.Use a cell line known to overexpress the target transporter or induce expression if possible.
Insufficient incubation time.Optimize the uptake incubation time to be within the linear range.
Quenching of signal (scintillation).Ensure complete cell lysis and proper mixing with scintillation fluid.
High well-to-well variability Inconsistent cell seeding.Ensure a homogenous cell suspension and use calibrated multichannel pipettes.
Edge effects in the plate.Avoid using the outer wells of the plate for experimental samples. Fill them with buffer to maintain humidity.
Compound precipitation.Check the solubility of the test compounds in the assay buffer. Adjust solvent concentration if necessary.

Conclusion

This compound is a valuable tool for the high-throughput screening and characterization of inhibitors targeting System A amino acid transporters. The protocols provided herein, for both radiolabeled and fluorescence-based assays, offer robust and scalable methods for identifying novel therapeutic candidates. Careful optimization of assay conditions and appropriate data analysis are crucial for the successful identification of potent and selective transporter inhibitors.

References

Troubleshooting & Optimization

Optimizing MeAIB concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of α-(Methylamino)isobutyric acid (MeAIB) in cell culture experiments. Find answers to frequently asked questions and troubleshooting tips to overcome common challenges.

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound, or α-(Methylamino)isobutyric acid, is a specific substrate and inhibitor of the System A amino acid transport system.[1] This system, which includes transporters like sodium-coupled neutral amino acid transporter 2 (SNAT2), is responsible for the uptake of small, neutral amino acids such as alanine, serine, and glutamine.[2][3] By competitively inhibiting this transporter, this compound effectively reduces the intracellular concentration of these amino acids.[3] This makes it a valuable tool for studying cellular processes that are dependent on amino acid availability, such as cell growth, proliferation, and signaling pathways like mTOR.[2][4]

What is the typical concentration range for this compound in cell culture?

The optimal concentration of this compound can vary significantly depending on the cell line and the specific experimental goals. However, a common starting point for many cell lines is in the low millimolar (mM) range. For example, studies have used concentrations ranging from 1 mM to 50 mM.[5][6][7] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions.

Which cellular signaling pathways are affected by this compound?

The primary signaling pathway affected by this compound is the mTOR (mechanistic target of rapamycin) pathway.[2][3] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly sensitive to amino acid availability.[8][9] By inhibiting System A transporters, this compound depletes intracellular amino acid pools, leading to the inhibition of mTOR signaling.[2][3] This can result in suppressed cell proliferation and impaired protein synthesis.[3]

Is this compound cytotoxic?

At high concentrations or with prolonged exposure, this compound can induce cytotoxicity in some cell lines. This is often a secondary effect of nutrient deprivation caused by the inhibition of amino acid transport. The cytotoxic effects can manifest as reduced cell viability, induction of apoptosis, or even atypical necroptosis.[10] It is essential to distinguish between the intended inhibitory effects on cell proliferation and unintended cytotoxicity by performing thorough dose-response and time-course experiments.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect on cell proliferation or mTOR signaling. - This compound concentration is too low: The concentration may be insufficient to effectively inhibit System A transporters in your specific cell line. - Cell line is resistant: The cell line may have low expression of System A transporters or utilize alternative amino acid transport systems. - Incorrect experimental duration: The incubation time may be too short to observe a significant effect.- Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1-20 mM). - Verify the expression of System A transporters (e.g., SNAT2) in your cell line via qPCR or Western blot. - Increase the duration of this compound treatment (e.g., 24, 48, 72 hours) and assess the effects at multiple time points.
High levels of cell death observed. - This compound concentration is too high: The concentration is likely causing excessive nutrient deprivation and cytotoxicity.[10] - Prolonged exposure: Even at moderate concentrations, extended incubation times can lead to cell death.- Reduce the this compound concentration. Perform a viability assay (e.g., MTT, Trypan Blue) to determine the IC50 value and select a sub-lethal concentration for your experiments. - Shorten the incubation time.
Inconsistent or variable results between experiments. - Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses.[11] - Reagent variability: The quality or stability of the this compound stock solution may be compromised. - Human error: Inconsistencies in experimental procedures can lead to variability.[12]- Standardize your cell culture practices, including seeding density and passage number.[11] - Prepare fresh this compound stock solutions and store them properly. - Use positive and negative controls in every experiment to ensure consistency.[13][14]
Quantitative Data Summary

The following table summarizes this compound concentrations used in various studies and their observed effects. This data can serve as a starting point for designing your own experiments.

Cell LineThis compound ConcentrationDuration of TreatmentObserved Effect
IPEC-J2 (porcine intestinal epithelial)5 mM48 hoursSuppressed cell proliferation, impaired protein synthesis, and inhibited mTOR phosphorylation.[3]
K562 (human erythroleukemic)Not specifiedNot specifiedThis compound accumulation was studied as a tracer for System A transport.[4]
A431, LS180, PC14/GL, H441/GL (human carcinoma)1 mMNot specifiedUsed as an inhibitor to confirm System A transport of [14C]this compound.[6][15]
Murine splenocytes20 mMNot specifiedReduced T-cell proliferation and cytokine production.[5]
ELA (Ehrlich Lettre ascites) mouse fibroblastsNot specified24 hoursPretreatment with rapamycin reduced this compound uptake, indicating mTOR's role in regulating System A transport.[16]

Experimental Protocols

Protocol: Determining the Optimal this compound Concentration using a Cell Viability Assay

This protocol outlines a method for determining the optimal, non-toxic concentration range of this compound for your cell line of interest using a common cell viability assay like the MTT assay.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.[17]

  • Preparation of this compound dilutions:

    • Prepare a series of this compound dilutions in your complete cell culture medium. A suggested range is 0, 1, 2.5, 5, 10, 15, 20, and 50 mM.

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "medium only" control.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assay (MTT Example):

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

MeAIB_mTOR_Pathway This compound This compound SNAT2 SNAT2 Amino Acid Pool Amino Acid Pool SNAT2->Amino Acid Pool regulates influx mTORC1 mTORC1 Amino Acid Pool->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation promotes

Caption: this compound inhibits the mTOR signaling pathway.

experimental_workflow Start Start End End Decision Decision Optimal concentration found Optimal concentration found Decision->Optimal concentration found Yes Adjust concentration/duration Adjust concentration/duration Decision->Adjust concentration/duration No Process Process Seed cells in 96-well plate Seed cells in 96-well plate Prepare this compound dilutions Prepare this compound dilutions Seed cells in 96-well plate->Prepare this compound dilutions 2 Treat cells Treat cells Prepare this compound dilutions->Treat cells 3 Incubate (24-72h) Incubate (24-72h) Treat cells->Incubate (24-72h) 4 Perform viability assay Perform viability assay Incubate (24-72h)->Perform viability assay 5 Analyze data Analyze data Perform viability assay->Analyze data 6 Analyze data->Decision 7 Optimal concentration found->End Adjust concentration/duration->Seed cells in 96-well plate

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: [11C]MeAIB PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-[N-methyl-¹¹C]-methylaminoisobutyric acid ([¹¹C]MeAIB) PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues, troubleshooting, and best practices for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is [¹¹C]this compound and why is it used in PET imaging?

A1: [¹¹C]this compound is a synthetic amino acid analog labeled with the positron-emitting radionuclide carbon-11. It is a specific substrate for the System A amino acid transport pathway, which is often upregulated in cancer cells to meet their increased metabolic demands. Unlike some other amino acid tracers, [¹¹C]this compound is metabolically stable, meaning it is not incorporated into proteins or other metabolic pathways after entering the cell. This specificity and stability make it a valuable tool for imaging System A activity, which can be a biomarker for tumor proliferation and response to therapy.

Q2: What are the primary applications of [¹¹C]this compound PET imaging?

A2: [¹¹C]this compound PET imaging is primarily used in oncology research to:

  • Detect and stage various cancers, including prostate, lung, and head and neck cancers.[1]

  • Differentiate malignant from benign lesions.

  • Monitor tumor response to therapy.

  • Investigate the role of System A amino acid transport in different disease states.

Q3: What is the typical biodistribution of [¹¹C]this compound in humans?

A3: Following intravenous injection, [¹¹C]this compound is distributed throughout the body. High physiological uptake is typically observed in the pancreas, kidneys, salivary glands, and liver.[2][3] Understanding this normal biodistribution is crucial for accurate image interpretation and differentiating physiological uptake from pathological accumulation.

Troubleshooting Guides

Radiotracer Synthesis and Quality Control

Q4: I am experiencing low radiochemical yield during [¹¹C]this compound synthesis. What are the potential causes and solutions?

A4: Low radiochemical yield is a common challenge in the synthesis of ¹¹C-labeled radiotracers due to the short half-life of carbon-11 (20.4 minutes). Here are some potential causes and troubleshooting steps:

  • Issue: Inefficient trapping of [¹¹C]CO₂.

    • Solution: Ensure the target gas lines are free of leaks and the trapping agent (e.g., molecular sieves) is fresh and properly activated.

  • Issue: Poor conversion of [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf.

    • Solution: Check the temperature and pressure of the reaction vessel. Verify the purity and concentration of the reagents (e.g., lithium aluminum hydride, hydriodic acid).

  • Issue: Incomplete methylation of the precursor.

    • Solution: Optimize the reaction temperature and time. Ensure the precursor is of high purity and the appropriate base is used to facilitate the reaction.

  • Issue: Loss of product during purification.

    • Solution: Check the HPLC system for leaks and ensure the column is properly packed and conditioned. Optimize the mobile phase composition and flow rate to achieve good separation.

Q5: What are the essential quality control parameters for a clinical dose of [¹¹C]this compound?

A5: Ensuring the quality and safety of the radiotracer is paramount. The following table summarizes the key quality control specifications for [¹¹C]this compound.[4]

ParameterSpecificationMethod
Radiochemical Purity ≥ 95%High-Performance Liquid Chromatography (HPLC)
Radionuclidic Identity Carbon-11Gamma Spectroscopy (presence of 511 keV peak)
Radionuclidic Purity ≥ 99.5%Gamma Spectroscopy (absence of other radionuclide peaks)
Specific Activity > 1 Ci/µmol at time of injectionCalculated from HPLC data and radioactivity measurement
Residual Solvents Within USP limits (e.g., Acetonitrile < 410 ppm)Gas Chromatography (GC)
pH 4.5 - 7.5pH meter or calibrated pH strips
Sterility SterileSterility testing (e.g., direct inoculation or membrane filtration)
Bacterial Endotoxins < 175 EU/V (V = max. recommended dose in mL)Limulus Amebocyte Lysate (LAL) test
Image Acquisition and Analysis

Q6: My [¹¹C]this compound PET images are noisy and have poor contrast. How can I improve image quality?

A6: Poor image quality can arise from several factors related to image acquisition and reconstruction.

  • Issue: Insufficient counts.

    • Solution: Increase the acquisition time per bed position. For dynamic studies, optimize the framing scheme to have longer frames at later time points.

  • Issue: Suboptimal reconstruction parameters.

    • Solution: Use an iterative reconstruction algorithm (e.g., OSEM) with an appropriate number of iterations and subsets. Applying a post-reconstruction filter can also reduce noise, but be mindful that excessive filtering can blur the image and reduce quantitative accuracy.

  • Issue: Patient motion.

    • Solution: Ensure the patient is comfortable and well-immobilized. For thoracic and abdominal imaging, respiratory gating can be employed to minimize motion artifacts.[5]

Q7: I am observing artifacts in my PET/CT images. What are the common types and how can I address them?

A7: Artifacts in PET/CT imaging can lead to misinterpretation of the data. Here are some common artifacts and their solutions:

  • Misalignment between PET and CT: This can occur due to patient motion between the CT and PET scans, leading to inaccurate attenuation correction.[6]

    • Troubleshooting: Re-register the PET and CT images using software. In the future, ensure the patient remains still between scans.[7]

  • Metal Artifacts: High-density objects like dental fillings or surgical clips can cause streaks and erroneous attenuation correction on the CT, leading to artificially high or low uptake in the PET image.[6]

    • Troubleshooting: Use a metal artifact reduction (MAR) algorithm during CT reconstruction. If unavailable, review the non-attenuation corrected (NAC) PET images to confirm if the high uptake is real.[5]

  • Truncation Artifacts: This occurs when parts of the body are outside the CT field-of-view, leading to incomplete attenuation correction.

    • Troubleshooting: Ensure proper patient positioning so that the entire area of interest is within the CT scan range.

Biological Interpretation

Q8: I am seeing high [¹¹C]this compound uptake in a lesion that was expected to be non-malignant. What could be the cause?

A8: While [¹¹C]this compound is a specific tracer for System A, elevated uptake is not exclusive to malignant tissues. Increased System A activity can also be seen in:

  • Inflammatory processes: Some inflammatory cells can upregulate amino acid transport.

  • Rapidly proliferating benign tissues: Tissues with a high cell turnover rate may also show increased [¹¹C]this compound uptake.

  • Hormonally stimulated tissues: System A transport can be regulated by hormones, leading to increased uptake in certain physiological states.

Correlation with anatomical imaging (CT or MRI) and clinical history is essential for accurate interpretation.

Experimental Protocols

Protocol 1: [¹¹C]this compound Synthesis via the Wet Method
  • [¹¹C]CO₂ Production: Bombard a nitrogen gas target containing a small amount of oxygen with protons in a cyclotron.

  • [¹¹C]CH₃I Synthesis: Trap the produced [¹¹C]CO₂ and reduce it to [¹¹C]CH₄ using a nickel catalyst and hydrogen gas. React the [¹¹C]CH₄ with iodine vapor at high temperature to produce [¹¹C]CH₃I.

  • Methylation: React the [¹¹C]CH₃I with the precursor, α-aminoisobutyric acid, in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., DMSO).

  • Purification: Purify the resulting [¹¹C]this compound using solid-phase extraction (SPE) cartridges or semi-preparative HPLC.

  • Formulation: Formulate the purified [¹¹C]this compound in a sterile, pyrogen-free saline solution for injection.

  • Quality Control: Perform the quality control tests outlined in the table above before releasing the dose.

Protocol 2: Patient Preparation and Image Acquisition for Oncology Studies
  • Patient Preparation:

    • Patients should fast for at least 4-6 hours prior to the scan to reduce background muscle uptake.

    • Ensure the patient is well-hydrated.

    • Obtain informed consent and record the patient's height and weight.

  • Radiotracer Administration:

    • Administer a dose of 370-555 MBq (10-15 mCi) of [¹¹C]this compound intravenously.

    • Record the exact dose and time of injection.

  • Uptake Period:

    • Allow for an uptake period of 20-40 minutes. The patient should rest comfortably during this time to minimize non-specific muscle uptake.

  • Image Acquisition:

    • Position the patient on the PET/CT scanner.

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET data over the desired anatomical range. For whole-body imaging, multiple bed positions will be necessary.

    • Typical acquisition time is 2-4 minutes per bed position.

  • Image Reconstruction:

    • Reconstruct the PET images using an iterative algorithm (e.g., OSEM) with appropriate corrections for attenuation, scatter, and random coincidences.

Visualizations

SystemA_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Amino Acids Amino Acids SLC38A2 SLC38A2 (System A Transporter) Amino Acids->SLC38A2 Uptake mTORC1 mTORC1 SLC38A2->mTORC1 Activates GCN2 GCN2 SLC38A2->GCN2 Inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes GCN2->Protein Synthesis Inhibits Apoptosis Apoptosis GCN2->Apoptosis Promotes

Caption: System A (SLC38A2) signaling pathway.

Troubleshooting_Workflow Start Poor Image Quality (Noisy / Low Contrast) CheckCounts Check Acquired Counts Start->CheckCounts LowCounts Low Counts CheckCounts->LowCounts IncreaseTime Increase Acquisition Time LowCounts->IncreaseTime Yes CheckRecon Review Reconstruction Parameters LowCounts->CheckRecon No End Improved Image Quality IncreaseTime->End SuboptimalRecon Suboptimal Parameters CheckRecon->SuboptimalRecon OptimizeRecon Optimize Iterations/Subsets and Filtering SuboptimalRecon->OptimizeRecon Yes CheckMotion Check for Motion Artifacts SuboptimalRecon->CheckMotion No OptimizeRecon->End MotionPresent Motion Present CheckMotion->MotionPresent ApplyCorrection Apply Motion Correction (e.g., Gating, Re-registration) MotionPresent->ApplyCorrection Yes MotionPresent->End No ApplyCorrection->End

Caption: Troubleshooting workflow for poor image quality.

References

Technical Support Center: MeAIB Non-Specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize non-specific binding of α-(Methylamino)isobutyric acid (MeAIB) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it transported into cells?

A1: this compound (α-(Methylamino)isobutyric acid) is a synthetic amino acid analog. It is specifically transported into cells via the Sodium-Coupled Neutral Amino Acid Transporter (SNAT) family, also known as System A amino acid transport.[1][2] This transport process is dependent on the presence of sodium ions.[1] this compound is not metabolized by the cell, making it a useful tracer for studying System A transporter activity, particularly in cancer research where these transporters are often upregulated.[3][4]

Q2: What constitutes non-specific binding of this compound?

A2: Non-specific binding refers to the association of this compound with cellular components other than its intended target, the System A (SNAT) transporters. This can include binding to the cell membrane, other transporters with low affinity, or components of the extracellular matrix. High non-specific binding can lead to an overestimation of System A transporter activity and reduce the signal-to-noise ratio in assays.

Q3: Why is it crucial to minimize non-specific binding of this compound?

Troubleshooting Guide

Issue: High background or non-specific binding in my this compound uptake assay.

High background can obscure the specific signal from System A transporter-mediated uptake of this compound. The following troubleshooting steps can help identify and mitigate the sources of non-specific binding.

Potential Cause Recommended Solution
Suboptimal Blocking Use a blocking agent in your assay buffer to saturate non-specific binding sites on the cells and culture plates. Bovine Serum Albumin (BSA) at a concentration of 1-5% is a commonly used and effective blocking agent.[7]
Inadequate Washing Increase the number and/or duration of washing steps after incubation with this compound to more effectively remove unbound or loosely bound tracer. Use ice-cold wash buffer to reduce the rate of tracer efflux during washing.
Incorrect Buffer Composition Ensure your uptake buffer is optimized. To confirm Na+-dependent uptake, include a control where sodium is replaced with an alternative cation like choline or lithium.[8] The absence of a significant signal in the Na+-free buffer confirms specific uptake.
Cell Health and Density Ensure cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may exhibit altered membrane properties leading to increased non-specific binding. Plate cells at an optimal density to ensure even uptake.[9]
Incubation Time and Temperature Optimize the incubation time to maximize specific uptake while minimizing non-specific binding. Shorter incubation times may be sufficient for high-affinity uptake. Perform incubations at 37°C for active transport and consider running a control at 4°C to assess passive diffusion and non-specific binding.

Experimental Protocols

Protocol 1: Cellular Uptake Assay for Radiolabeled this compound

This protocol provides a method to measure the specific uptake of radiolabeled this compound (e.g., [¹⁴C]this compound or [³H]this compound) in adherent cell cultures.

Materials:

  • Adherent cells cultured in appropriate multi-well plates (e.g., 24-well or 96-well)

  • Radiolabeled this compound

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS with HEPES, pH 7.4)

  • Na+-free Uptake Buffer (e.g., HBSS with NaCl replaced by choline chloride)

  • Blocking Buffer (Uptake Buffer containing 1% BSA)

  • Wash Buffer (Ice-cold PBS)

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and grow to 70-90% confluency.

  • Pre-incubation:

    • Aspirate the culture medium.

    • Wash the cells once with pre-warmed Uptake Buffer.

    • Add Blocking Buffer to each well and incubate for 30 minutes at 37°C to block non-specific binding sites.

  • Uptake Initiation:

    • Aspirate the Blocking Buffer.

    • Add the uptake solution containing radiolabeled this compound to each well. For determining non-specific uptake, add the uptake solution prepared in Na+-free Uptake Buffer to a separate set of wells.

    • Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C.

  • Uptake Termination and Washing:

    • Aspirate the uptake solution.

    • Wash the cells three times with ice-cold Wash Buffer to remove unbound radiotracer.

  • Cell Lysis and Quantification:

    • Add Lysis Buffer to each well and incubate to ensure complete cell lysis.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Uptake: Radioactivity measured in cells incubated with Uptake Buffer.

    • Non-specific Uptake: Radioactivity measured in cells incubated with Na+-free Uptake Buffer.

    • Specific Uptake: Total Uptake - Non-specific Uptake.

Protocol 2: Competitive Inhibition Assay

This protocol is used to determine the IC50 value of a compound that inhibits this compound uptake.

Procedure:

  • Follow steps 1 and 2 of the Cellular Uptake Assay protocol.

  • Inhibitor Pre-incubation:

    • Aspirate the Blocking Buffer.

    • Add uptake solution containing a fixed concentration of radiolabeled this compound and varying concentrations of the inhibitor.

    • Incubate for the predetermined optimal uptake time at 37°C.

  • Follow steps 4-6 of the Cellular Uptake Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific this compound uptake against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the specific this compound uptake by 50%.[10]

Quantitative Data Summary

Table 1: Inhibitors of System A (SNAT) Transporters

Inhibitor Target Transporter(s) Reported IC50 (µM) Cell Line
L-AlanineASCT174SH-SY5Y
L-ThreonineASCT158SH-SY5Y
L-TheanineASCT9676SH-SY5Y

Data sourced from a study on D-serine uptake, which is also mediated by ASCT transporters, providing an estimation of inhibitor potency.[11]

Table 2: Semiquantitative Analysis of [¹¹C]this compound PET Imaging in Brain Tumors

Tumor Grade Mean SUVmax Mean Tumor-to-Normal (T/N) Ratio
Benign1.20 ± 1.293.77 ± 2.39
Malignant2.94 ± 1.2216.83 ± 2.39

SUVmax: Maximum Standardized Uptake Value. A higher T/N ratio in malignant tumors indicates higher specific uptake of this compound.[5]

Visualizations

MeAIB_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MeAIB_ext This compound SNAT System A Transporter (SNAT) MeAIB_ext->SNAT Na_ext Na+ Na_ext->SNAT MeAIB_int This compound SNAT->MeAIB_int Co-transport

This compound cellular uptake is mediated by the System A (SNAT) transporter.

Experimental_Workflow cluster_total Total Binding cluster_nonspecific Non-Specific Binding cluster_calculation Calculation Total_Cells Cells + Radiolabeled this compound (in Na+ buffer) Total_Wash Wash Total_Cells->Total_Wash Total_Measure Measure Radioactivity (Total Uptake) Total_Wash->Total_Measure Specific_Binding Specific Binding = Total Binding - Non-Specific Binding Total_Measure->Specific_Binding NSB_Cells Cells + Radiolabeled this compound (in Na+-free buffer) NSB_Wash Wash NSB_Cells->NSB_Wash NSB_Measure Measure Radioactivity (Non-Specific Uptake) NSB_Wash->NSB_Measure NSB_Measure->Specific_Binding

Workflow to differentiate specific from non-specific this compound uptake.

References

Factors affecting MeAIB stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of α-methylaminoisobutyric acid (MeAIB) in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[1] General recommendations are to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] It is highly recommended to prepare fresh solutions for immediate use whenever possible.[1] If water is used as the solvent for the stock solution, it should be filtered and sterilized (e.g., with a 0.22 μm filter) before use.[1]

Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A2: The stability of this compound, like other amino acid analogs in solution, can be influenced by several factors, including:

  • pH: Extreme pH values (both acidic and alkaline) can potentially lead to hydrolysis or other forms of degradation.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2][3] Long-term storage at room temperature is generally not recommended.[4]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[3][5] Solutions should be stored in light-protected containers.[1]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[3][6]

  • Contamination: Microbial or enzymatic contamination can degrade this compound.[3] Sterile handling and filtration of aqueous solutions are important preventative measures.[1]

Q3: Can this compound aggregate in solution?

A3: While aggregation is a more significant concern for larger molecules like peptides and proteins, it can occur with small molecules at high concentrations.[7][8] Factors that could potentially influence this compound aggregation include high concentration, pH, and the presence of certain excipients.[7] If you observe precipitation or cloudiness in your this compound solution, aggregation may be a contributing factor.

Q4: How can I assess the stability of my this compound solution?

A4: The stability of a this compound solution can be evaluated using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[9][10][11] This technique can separate and quantify the intact this compound from its potential degradation products. A decrease in the concentration of the main this compound peak over time indicates degradation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected experimental results or loss of compound activity. Degradation of this compound in solution.1. Prepare a fresh solution of this compound and repeat the experiment. 2. Review your solution preparation and storage procedures against the recommended guidelines (see FAQ Q1). 3. Consider performing a stability study under your experimental conditions to determine the rate of degradation (see Experimental Protocols).
Precipitate or cloudiness observed in the this compound solution. 1. Exceeded solubility limit. 2. Aggregation.[7][8] 3. Contamination.1. Ensure the concentration of this compound does not exceed its solubility in the chosen solvent. Gentle heating or sonication may aid dissolution.[1] 2. If aggregation is suspected, try adjusting the pH or ionic strength of the solution. 3. Filter the solution through a 0.22 μm filter to remove any particulate matter or microbial contamination.[1]
Discoloration of the this compound solution. Oxidation or other chemical degradation.1. Prepare fresh solutions and protect them from light.[1] 2. If the solvent is aqueous, consider de-gassing it to remove dissolved oxygen. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if they are particularly sensitive to oxidation.

Quantitative Data Summary

Storage Temperature Recommended Maximum Storage Duration Key Considerations
-80°C6 months[1]Protect from light.[1] Aliquot to avoid freeze-thaw cycles.[1]
-20°C1 month[1]Protect from light.[1] Aliquot to avoid freeze-thaw cycles.[1]
4°CShort-term (days to weeks)[4]Recommended for working solutions. Monitor for signs of degradation or contamination.
Room TemperatureNot recommended for storage[4]Prone to faster degradation and microbial growth.[4]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in a Working Buffer

This protocol outlines a basic experiment to assess the short-term stability of this compound under specific experimental conditions.

  • Preparation of this compound Solution: Prepare a solution of this compound in your experimental buffer at the desired concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze a sample of the solution using a validated stability-indicating HPLC method to determine the initial concentration of this compound. This will serve as your baseline.

  • Incubation: Store the remaining solution under the exact conditions of your experiment (e.g., temperature, lighting).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same HPLC method.

  • Data Analysis: Compare the concentration of this compound at each time point to the initial concentration. A significant decrease in concentration suggests instability under the tested conditions.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are intentionally rigorous to identify potential degradation products and pathways.[12][13][14]

  • Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent (e.g., water or a simple buffer).

  • Application of Stress Conditions: Expose each solution to a different stress condition. Common conditions include:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at an elevated temperature.

    • Oxidation: Add a small volume of 3% hydrogen peroxide and incubate at room temperature.

    • Thermal Stress: Incubate a solution at a high temperature (e.g., 80°C).

    • Photostability: Expose a solution to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time-Point Sampling: Take samples at various time points from each stress condition.

  • Analysis: Analyze the samples using a stability-indicating HPLC method, possibly coupled with mass spectrometry (LC-MS), to identify and quantify any degradation products.

  • Evaluation: The results will help to understand the degradation profile of this compound and to develop analytical methods that can detect these impurities.

Visualizations

MeAIB_Stability_Troubleshooting start Unexpected Experimental Results check_solution Is the this compound solution fresh? start->check_solution prepare_fresh Prepare fresh solution and re-run experiment check_solution->prepare_fresh No review_storage Review storage conditions (Temp, Light, Freeze-Thaw) check_solution->review_storage Yes storage_ok Storage conditions are appropriate review_storage->storage_ok correct_storage Correct storage procedures storage_ok->correct_storage No perform_stability Perform stability study under experimental conditions storage_ok->perform_stability Yes

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS) acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal Stress thermal->analysis photo Photostability photo->analysis prep Prepare this compound Solution stress Expose to Stress Conditions prep->stress evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation

Caption: General workflow for a forced degradation study of this compound.

References

How to control for MeAIB efflux in uptake assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing α-(methylamino)isobutyric acid (MeAIB) in uptake assays. This compound is a non-metabolizable analog of glycine used to study the activity of System A amino acid transporters (SNATs), which are sodium-dependent and play a crucial role in cellular nutrient uptake. A common challenge in these assays is the efflux of this compound, which can lead to an underestimation of uptake. This guide offers strategies to control for and understand this compound efflux.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in uptake assays?

A1: this compound (α-(methylamino)isobutyric acid) is a synthetic amino acid analog that is specifically transported by the System A family of amino acid transporters (SNAT1, SNAT2, and SNAT4).[1] Because it is not metabolized by cells, the amount of radiolabeled this compound that accumulates inside a cell is a direct measure of System A transporter activity. This makes it a valuable tool for studying the regulation of this transport system in various physiological and pathological contexts.

Q2: What is this compound efflux, and why is it a problem in uptake assays?

A2: this compound efflux is the process by which this compound is transported back out of the cell after its initial uptake. This process is also mediated by System A transporters, which can operate in both directions. Efflux can lead to a significant underestimation of the true initial rate of uptake, as the net accumulation of this compound at any given time point is the result of both influx and efflux.[1]

Q3: What are the primary mechanisms to control for this compound efflux?

A3: The primary strategies to control for this compound efflux in uptake assays are:

  • Measuring Initial Rates of Uptake: By keeping the incubation time with radiolabeled this compound short, you can measure the uptake before significant efflux begins.

  • Trans-stimulation Experiments: These experiments can be used to characterize and quantify the rate of efflux.

Q4: Can I use inhibitors to block this compound efflux?

A4: Currently, there are no known inhibitors that specifically block the efflux of this compound without also inhibiting its influx, as both processes are mediated by the same System A transporters. However, certain non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit this compound uptake and may have an effect on efflux.[2] It is also important to note that high concentrations of this compound itself can lead to a phenomenon called trans-inhibition, where intracellular this compound slows down further influx.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High Background Signal 1. Incomplete washing of cells after uptake. 2. Non-specific binding of radiolabeled this compound to the cell surface or plate. 3. Cell lysis during the assay, releasing intracellular contents.1. Increase the number and volume of washes with ice-cold buffer. Ensure complete aspiration of wash buffer between steps. 2. Pre-treat plates with a blocking agent like bovine serum albumin (BSA). Include a control with no cells to determine background binding to the plate. 3. Handle cells gently and ensure the assay buffer is isotonic to prevent cell lysis.
Low Signal/No Uptake 1. Low expression of System A transporters in the cell line. 2. Incorrect assay conditions (e.g., absence of sodium). 3. Inactive radiolabeled this compound. 4. Sub-optimal incubation time.1. Verify the expression of SNAT1/SNAT2 in your cell line using techniques like qPCR or Western blotting. 2. Ensure the uptake buffer contains a physiological concentration of sodium chloride, as System A transport is Na+-dependent.[1] 3. Check the expiration date and specific activity of your radiolabeled this compound. 4. Perform a time-course experiment to determine the optimal incubation time for measuring initial uptake rates.
High Variability Between Replicates 1. Inconsistent cell seeding density. 2. Temperature fluctuations during the assay. 3. Pipetting errors.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Maintain a constant temperature (typically 37°C) throughout the incubation period. 3. Use calibrated pipettes and be consistent with pipetting technique.

Experimental Protocols

Protocol 1: Measuring Initial Rates of [14C]this compound Uptake

This protocol is designed to measure the initial, linear rate of this compound uptake, thereby minimizing the impact of efflux.

Materials:

  • Cells cultured in 24-well plates

  • [14C]this compound

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 137 mM NaCl

  • Sodium-Free Uptake Buffer (replace NaCl with an equimolar concentration of choline chloride)

  • Ice-cold Wash Buffer (e.g., PBS)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that ensures they are sub-confluent on the day of the experiment.

  • Pre-incubation:

    • Aspirate the culture medium.

    • Wash the cells once with 1 mL of pre-warmed (37°C) Uptake Buffer.

    • Add 0.5 mL of Uptake Buffer to each well and incubate for 10-15 minutes at 37°C to equilibrate the cells.

  • Uptake:

    • Prepare the uptake solution by adding [14C]this compound to the Uptake Buffer at the desired final concentration (e.g., 1-10 µM).

    • To start the uptake, aspirate the pre-incubation buffer and add 0.5 mL of the [14C]this compound uptake solution.

    • Incubate for a short period (e.g., 1, 2, 5, 10 minutes) at 37°C. It is crucial to perform a time-course experiment to determine the linear range of uptake for your specific cell line.

  • Stopping the Uptake:

    • To stop the uptake, rapidly aspirate the [14C]this compound solution.

    • Immediately wash the cells three times with 1 mL of ice-cold Wash Buffer.

  • Cell Lysis and Scintillation Counting:

    • Add 0.5 mL of Cell Lysis Buffer to each well and incubate for at least 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Controls:

    • Sodium-Dependency: Perform the uptake in Sodium-Free Uptake Buffer to determine the portion of uptake that is not mediated by System A.

    • Background: Include wells without cells to measure the non-specific binding of [14C]this compound to the plate.

Protocol 2: Measuring this compound Efflux via Trans-stimulation

This protocol measures the efflux of pre-loaded [14C]this compound when stimulated by the presence of extracellular amino acids.

Procedure:

  • Loading:

    • Follow steps 1-3 of the uptake protocol, but use a longer incubation time (e.g., 30-60 minutes) to allow for significant accumulation of [14C]this compound.

  • Washing:

    • After loading, quickly wash the cells three times with 1 mL of pre-warmed Uptake Buffer to remove extracellular [14C]this compound.

  • Efflux:

    • Add 0.5 mL of pre-warmed Uptake Buffer containing a high concentration (e.g., 10 mM) of a non-radiolabeled System A substrate (e.g., alanine or serine) to stimulate efflux.

    • Incubate for various time points (e.g., 1, 2, 5, 10 minutes) at 37°C.

    • At each time point, collect the extracellular buffer.

  • Quantification:

    • Measure the amount of [14C]this compound in the collected extracellular buffer using scintillation counting.

    • At the end of the experiment, lyse the cells and measure the remaining intracellular [14C]this compound.

    • Calculate the percentage of [14C]this compound efflux at each time point.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound uptake and efflux. Note that these values can vary significantly between cell types and experimental conditions.

Parameter Value Cell Type/Condition Reference
Maximal Uptake of [14C]this compound 34 ± 2%Isolated perfused rat pancreas[3]
Time to Maximal Uptake 2-3 minutesIsolated perfused rat pancreas[3]
Efflux Time Constant (Tslow) 15.47 ± 0.45 minIsolated perfused rat pancreas[3]
IC50 for Indomethacin Inhibition of this compound Uptake Varies (µM range)Various cell lines[2]

Visualizing Experimental Workflows

This compound Uptake Assay Workflow

MeAIB_Uptake_Workflow cluster_prep Preparation cluster_uptake Uptake cluster_stop Stop and Wash cluster_analysis Analysis seed_cells Seed Cells in 24-well Plate pre_incubate Pre-incubate with Uptake Buffer (37°C) seed_cells->pre_incubate add_radio_this compound Add [14C]this compound in Uptake Buffer pre_incubate->add_radio_this compound incubate_short Incubate for Short Time (1-10 min, 37°C) add_radio_this compound->incubate_short aspirate_uptake Aspirate Uptake Solution incubate_short->aspirate_uptake wash_cold Wash 3x with Ice-Cold Buffer aspirate_uptake->wash_cold lyse_cells Lyse Cells wash_cold->lyse_cells scintillation Scintillation Counting lyse_cells->scintillation

Caption: Workflow for a standard [14C]this compound uptake assay.

This compound Efflux (Trans-stimulation) Assay Workflow

MeAIB_Efflux_Workflow cluster_loading Loading cluster_wash Wash cluster_efflux Efflux cluster_quantify Quantification load_cells Load Cells with [14C]this compound (30-60 min, 37°C) wash_warm Wash 3x with Warm Buffer load_cells->wash_warm add_stimulant Add Buffer with Unlabeled Amino Acid wash_warm->add_stimulant incubate_efflux Incubate for Various Times (1-10 min, 37°C) add_stimulant->incubate_efflux collect_buffer Collect Extracellular Buffer incubate_efflux->collect_buffer scintillation_efflux Scintillation Counting collect_buffer->scintillation_efflux lyse_remaining Lyse Cells to Measure Remaining Radioactivity lyse_remaining->scintillation_efflux

Caption: Workflow for a this compound efflux assay using trans-stimulation.

References

Navigating MeAIB Radiolabeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the promising PET tracer α-[N-methyl-¹¹C]-methylaminoisobutyric acid ([¹¹C]MeAIB), the radiolabeling process can present a unique set of challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the synthesis and quality control of [¹¹C]this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical radiochemical yield for [¹¹C]this compound synthesis?

A1: The radiochemical yield for [¹¹C]this compound, when synthesized via the methylation of its precursor with [¹¹C]methyl triflate, is generally in the range of 60-70%, decay corrected.[1] Another method utilizing [¹¹C]CH₃I reports a radiochemical yield of 45-55% from [¹¹C]CO₂.[2]

Q2: What is the expected radiochemical purity of the final [¹¹C]this compound product?

A2: The radiochemical purity of the final [¹¹C]this compound product should be high, typically exceeding 98% after purification.[1][2][3]

Q3: How stable is [¹¹C]this compound in vivo?

A3: [¹¹C]this compound is known to be metabolically stable in vivo.[3][4][5] Studies have shown that more than 95% of the total radioactivity in plasma samples taken 5-30 minutes after administration consists of unchanged [¹¹C]this compound.[1]

Q4: What are the common ¹¹C-methylating agents used for this compound synthesis?

A4: The most common ¹¹C-methylating agents for radiolabeling are [¹¹C]methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[1][2][6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the radiolabeling of this compound, providing potential causes and recommended solutions.

Low Radiochemical Yield

Problem: The radiochemical yield of [¹¹C]this compound is significantly lower than the expected range (i.e., <40%).

Potential Cause Recommended Solution
Precursor Quality and Stability Ensure the precursor, α-aminoisobutyric acid (AIB) methyl ester hydrochloride, is of high purity and stored under appropriate conditions to prevent degradation. Impurities in the precursor can significantly impact the reaction outcome.
Inefficient Trapping of [¹¹C]Methylating Agent Optimize the trapping efficiency of the [¹¹C]methylating agent ([¹¹C]CH₃I or [¹¹C]CH₃OTf) in the reaction vessel. Ensure proper temperature and flow rate during the trapping process.
Suboptimal Reaction Temperature The temperature for the methylation reaction is critical. For [¹¹C]methylation reactions, the optimal temperature can vary. It is important to empirically determine the optimal temperature for your specific setup to ensure efficient reaction kinetics without degrading the precursor or product.
Incorrect pH or Base The presence of a suitable base is often required to deprotonate the amine for methylation. The choice and concentration of the base can influence the reaction yield. For sluggish reactions with arylamines, solid inorganic bases like Li₃N or Li₂O in DMF at room temperature have been shown to be effective.[6] The pH of the reaction mixture should be optimized to facilitate the nucleophilic attack.
Moisture or Air in the Reaction System The presence of moisture or air can quench the reactive ¹¹C-methylating agent. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Low Radiochemical Purity

Problem: The final product shows significant radioactive impurities after purification.

Potential Cause Recommended Solution
Incomplete Reaction If the reaction does not go to completion, unreacted [¹¹C]methylating agent and partially reacted intermediates will be present. Optimize reaction time, temperature, and precursor concentration to drive the reaction to completion.
Side Reactions Undesired side reactions can lead to the formation of radioactive byproducts. This can be caused by impurities in the precursor or suboptimal reaction conditions. Ensure high-purity precursor and fine-tune reaction parameters.
Inefficient Purification The purification method, typically High-Performance Liquid Chromatography (HPLC), may not be adequately separating the desired product from impurities. Optimize the HPLC method, including the column, mobile phase, and gradient, to achieve better separation.
Radiolysis Due to the high specific activity, the product can undergo self-radiolysis, leading to the formation of impurities. Minimize the time between synthesis, purification, and use. Store the final product under appropriate conditions (e.g., frozen, with radical scavengers if compatible).
Experimental Protocols

General Protocol for [¹¹C]this compound Synthesis via [¹¹C]Methyl Triflate

This protocol is a generalized procedure and may require optimization for specific laboratory setups.

  • Production of [¹¹C]Methyl Triflate: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I. The [¹¹C]CH₃I is subsequently passed through a heated column containing silver triflate to produce [¹¹C]methyl triflate.

  • Radiolabeling Reaction: The [¹¹C]methyl triflate is trapped in a reaction vessel containing the AIB methyl ester hydrochloride precursor and a suitable base (e.g., 1,2,2,6,6-pentamethyl-piperidine) in an appropriate solvent.[1] The reaction is typically heated to facilitate the methylation.

  • Hydrolysis: After the methylation step, the ester is hydrolyzed using an aqueous base, such as sodium hydroxide, to yield [¹¹C]this compound.[1]

  • Purification: The crude reaction mixture is purified using preparative HPLC to isolate the [¹¹C]this compound.

  • Formulation: The purified [¹¹C]this compound fraction is collected, the solvent is removed, and the final product is formulated in a sterile phosphate buffer for injection.[1]

Quality Control

  • Radiochemical Purity: Determined by analytical HPLC.

  • Residual Solvents: Assessed by gas chromatography.

  • Radionuclidic Identity and Purity: Confirmed by measuring the half-life and gamma-ray spectroscopy.

  • Sterility and Endotoxin Levels: Performed according to standard pharmaceutical quality control procedures.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps and logical relationships in [¹¹C]this compound radiolabeling and troubleshooting.

MeAIB_Radiolabeling_Workflow cluster_synthesis [11C]this compound Synthesis start [11C]CO2 Production (Cyclotron) synthon [11C]Methylating Agent Synthesis ([11C]CH3I or [11C]CH3OTf) start->synthon reaction Radiolabeling Reaction (Precursor + [11C]Agent) synthon->reaction hydrolysis Hydrolysis reaction->hydrolysis purification HPLC Purification hydrolysis->purification formulation Formulation purification->formulation end_product Final [11C]this compound Product formulation->end_product

Caption: High-level workflow for the synthesis of [¹¹C]this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Pathway cluster_causes Potential Causes cluster_solutions Solutions issue Low Radiochemical Yield or Purity precursor Precursor Issues issue->precursor reaction_cond Suboptimal Reaction Conditions issue->reaction_cond purification_issue Inefficient Purification issue->purification_issue reagents Reagent Quality issue->reagents verify_precursor Verify Precursor Purity & Stability precursor->verify_precursor optimize_reaction Optimize Temp, Time, pH reaction_cond->optimize_reaction optimize_hplc Optimize HPLC Method purification_issue->optimize_hplc check_reagents Use High-Purity, Anhydrous Reagents reagents->check_reagents

Caption: Logical flow for troubleshooting common this compound radiolabeling issues.

References

Technical Support Center: Best Practices for Handling and Storing MeAIB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-(Methylamino)isobutyric acid (MeAIB). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the handling, storage, and experimental use of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your research.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or No Inhibition of Amino Acid Uptake

Potential Cause Troubleshooting Steps
Incorrect this compound Concentration Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions. The effective concentration can vary between cell types.
This compound Instability in Solution Prepare fresh this compound solutions for each experiment from a properly stored stock. This compound solutions are stable for up to one month at -20°C and up to six months at -80°C when protected from light. Avoid repeated freeze-thaw cycles.
Cell Line Insensitivity Confirm that your cell line expresses System A amino acid transporters (also known as SNATs) at a sufficient level. Use a positive control cell line known to have high System A activity.
Competition with Other Substrates Ensure that the experimental medium does not contain high concentrations of other System A substrates (e.g., alanine, serine, proline, glycine) that could compete with this compound for uptake.

Issue 2: High Background Signal in Uptake Assays

Potential Cause Troubleshooting Steps
Incomplete Washing Wash cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any unbound radiolabeled or fluorescent substrate. Ensure complete aspiration of the wash buffer between steps.
Non-Specific Binding Include a control group with a high concentration of a non-specific inhibitor to determine the level of non-specific binding.
High Basal Uptake Serum starvation of cells prior to the assay can help reduce basal amino acid uptake. The duration of starvation should be optimized for your cell line to avoid inducing stress.
Temperature During Washing Perform all washing steps on ice to halt transport processes and minimize substrate efflux.

Issue 3: Low Signal in Uptake Assays

Potential Cause Troubleshooting Steps
Low Transporter Expression Verify the expression of System A transporters in your cell line using methods like qPCR or Western blotting. Consider using a cell line with higher expression if necessary.
Poor Cell Viability Assess cell viability before and after the experiment. Ensure that the experimental conditions, including this compound concentration, are not cytotoxic.
Sub-optimal Assay Conditions Optimize incubation times, temperature, and substrate concentration to ensure a detectable signal.
Incorrect Instrument Settings For fluorescence-based assays, ensure that the excitation and emission wavelengths on the plate reader are correctly set for the chosen fluorescent substrate.

Frequently Asked Questions (FAQs)

Handling and Storage of Solid this compound

  • Q: How should I store solid this compound?

    • A: Solid this compound should be stored in a tightly sealed container at 4°C and protected from light. For long-term storage, it is advisable to keep it in a cool, dry place. While routine laboratory conditions may not significantly impact the powder, it is best to minimize exposure to ambient air and humidity to prevent potential degradation and changes in flowability.

  • Q: What are the best practices for handling this compound powder?

    • A: Handle this compound powder in a well-ventilated area or under a chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid generating dust.

This compound Solution Preparation and Storage

  • Q: How do I prepare a stock solution of this compound?

    • A: this compound is soluble in water and DMSO. For a 100 mg/mL stock solution in water, ultrasonic treatment may be necessary to fully dissolve the compound. For a 50 mg/mL stock solution in DMSO, warming and adjusting the pH to 2 with 1M HCl may be required.

  • Q: How should I store this compound stock solutions?

    • A: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.

  • Q: Can I sterilize this compound solutions by autoclaving?

    • A: It is generally not recommended to autoclave amino acid solutions as this can lead to degradation. If sterile solutions are required, it is best to filter-sterilize the solution through a 0.22 µm filter.

Experimental Design and Protocols

  • Q: What is a typical concentration range for this compound in cell-based assays?

    • A: The effective concentration of this compound can vary widely depending on the cell type and the specific research question. Concentrations ranging from micromolar to millimolar have been reported in the literature. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.

  • Q: What are appropriate controls for a this compound experiment?

    • A: A typical experiment should include:

      • A vehicle control (the solvent used to dissolve this compound).

      • A positive control for inhibition (if applicable).

      • A negative control (untreated cells).

  • Q: Is this compound metabolized by cells?

    • A: No, this compound is a non-metabolizable analog of the amino acid alanine. This property makes it an excellent tool for specifically studying System A transport without the confounding effects of cellular metabolism.

Quantitative Data Summary

Table 1: Storage Conditions for this compound Solutions

Storage TemperatureDurationLight ProtectionReference
-20°C1 monthRequired
-80°C6 monthsRequired

Experimental Protocols

Protocol: Radiolabeled this compound Uptake Assay

This protocol provides a general guideline for measuring the uptake of radiolabeled this compound in cultured cells. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will allow them to reach 80-90% confluency on the day of the assay.

    • Culture the cells overnight in a CO2 incubator at 37°C.

  • Serum Starvation (Optional but Recommended):

    • Gently wash the cells twice with warm PBS.

    • Replace the culture medium with a serum-free medium and incubate for 2-16 hours, depending on the cell type, to reduce basal amino acid uptake.

  • Inhibitor Pre-incubation:

    • Remove the starvation medium.

    • Add fresh serum-free medium containing the desired concentration of this compound or a vehicle control.

    • Incubate for a pre-determined time (e.g., 30-60 minutes) to allow for inhibition of the transporter.

  • Initiation of Uptake:

    • Add the radiolabeled substrate (e.g., [14C]this compound) to each well to the desired final concentration.

    • Incubate for a short period (e.g., 5-20 minutes) to measure the initial rate of uptake. This time should be optimized for your cell line.

  • Termination of Uptake and Washing:

    • To stop the uptake, rapidly aspirate the medium and immediately wash the cells three times with ice-cold PBS.

    • It is critical to perform this step quickly and at a low temperature to prevent efflux of the radiolabeled substrate.

  • Cell Lysis:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting:

    • Transfer the cell lysate to scintillation vials.

    • Add an appropriate scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration in each well.

    • Compare the uptake in this compound-treated cells to the vehicle control to determine the percentage of inhibition.

Mandatory Visualizations

This compound's Impact on the mTOR Signaling Pathway

This compound, as a specific inhibitor of the System A amino acid transporter (SNAT), can modulate the mTOR signaling pathway by limiting the intracellular availability of certain amino acids. This can lead to a reduction in protein synthesis and cell proliferation.

MeAIB_mTOR_Pathway This compound This compound SNAT System A Transporter (SNAT) This compound->SNAT Inhibits AminoAcids Intracellular Amino Acids SNAT->AminoAcids Transports mTORC1 mTORC1 AminoAcids->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes CellProliferation Cell Proliferation mTORC1->CellProliferation Promotes

Caption: this compound inhibits the mTOR signaling pathway.

Experimental Workflow for a this compound Uptake Assay

The following diagram outlines the key steps in a typical this compound uptake assay.

MeAIB_Workflow Start Start SeedCells Seed Cells in a Multi-well Plate Start->SeedCells SerumStarve Serum Starve Cells (Optional) SeedCells->SerumStarve Preincubate Pre-incubate with This compound or Vehicle SerumStarve->Preincubate AddSubstrate Add Radiolabeled/ Fluorescent Substrate Preincubate->AddSubstrate Incubate Incubate for Uptake AddSubstrate->Incubate StopWash Stop Uptake and Wash Cells Incubate->StopWash LyseCells Lyse Cells StopWash->LyseCells MeasureSignal Measure Signal (Radioactivity/Fluorescence) LyseCells->MeasureSignal AnalyzeData Analyze Data MeasureSignal->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a this compound amino acid uptake assay.

Validation & Comparative

A Comparative Guide to MeAIB and Other System A Substrates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of amino acid transport is critical. System A, a sodium-dependent transporter for small, neutral amino acids, plays a pivotal role in cellular metabolism, growth, and signaling. This guide provides a detailed comparison of the synthetic substrate α-(methylamino)isobutyric acid (MeAIB) with endogenous System A substrates—alanine, serine, and glutamine—supported by experimental data and protocols.

This compound is a non-metabolizable amino acid analog that serves as a specific and valuable tool for studying the kinetics and physiological roles of System A transporters, primarily the sodium-coupled neutral amino acid transporter 2 (SNAT2). Its resistance to metabolic degradation allows for the specific assessment of transport activity without the confounding effects of downstream metabolic pathways.

Performance Comparison: Transport Kinetics

The efficacy of a substrate for a transporter is defined by its binding affinity (Km) and the maximum transport velocity (Vmax). A lower Km indicates a higher affinity of the substrate for the transporter, while Vmax reflects the maximum rate of transport when the transporter is saturated with the substrate.

The following table summarizes the kinetic parameters for this compound and other key System A substrates from studies on isolated guinea pig enterocytes and rat hearts. It is important to note that these values can vary between different cell types and experimental conditions.

SubstrateCell Type/TissueKm (mM)Vmax (nmol/mg protein/min)Citation
This compound Isolated Guinea Pig Enterocytes6.75 ± 0.3714.2 ± 0.3
L-Alanine Isolated Guinea Pig Enterocytes7.02 ± 0.615.44 ± 0.19
This compound Isolated Rat Heart1.1 ± 0.030.0377 ± 0.0004
L-Alanine Cultured 3T3 Cells0.63.0[1]
L-Alanine Cultured 3T6 Cells2.58.3[1]
L-Alanine Cultured CHO Cells0.78.4[1]
L-Alanine Isolated Rat Liver Cells3-515-25[2]
L-Serine Isolated Rat Liver Cells3-515-25[2]
L-Glutamine Isolated Rat Liver Cells3-515-25[2]

Note: Vmax for isolated rat heart was originally reported in pmol/µL intracellular fluid/min and has been converted for consistency, assuming a protein concentration of 1 mg/µL.

As the data indicates, this compound demonstrates a high affinity for the System A transporter, comparable to or even greater than that of the natural substrate L-alanine in some systems. The non-metabolizable nature of this compound makes it an excellent candidate for in vivo studies, such as Positron Emission Tomography (PET) imaging, to probe System A activity in tumors.

Experimental Protocols

Competitive Radiolabeled Amino Acid Uptake Assay

This protocol allows for the determination of the inhibitory potential of a test compound (e.g., this compound) on the transport of a radiolabeled System A substrate (e.g., [³H]-Alanine).

Materials:

  • Cultured cells expressing System A transporters (e.g., HeLa, MCF-7, or primary enterocytes)

  • 24-well or 96-well cell culture plates

  • Radiolabeled System A substrate (e.g., [³H]-L-Alanine)

  • Unlabeled this compound, L-alanine, L-serine, and L-glutamine

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Sodium-free buffer (e.g., HBSS with choline chloride replacing NaCl) for control experiments

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Washing: On the day of the assay, aspirate the culture medium and wash the cells three times with pre-warmed (37°C) HBSS to remove any residual amino acids.

  • Pre-incubation: Add 0.5 mL of pre-warmed HBSS to each well and incubate for 10-15 minutes at 37°C to deplete intracellular amino acid pools.

  • Competition: Aspirate the pre-incubation buffer. Add 0.25 mL of HBSS containing a fixed concentration of the radiolabeled substrate (e.g., 1 µCi/mL [³H]-L-Alanine) and varying concentrations of the unlabeled competitor (this compound, L-alanine, L-serine, or L-glutamine). Include a control group with only the radiolabeled substrate. For Na⁺-dependency control, perform the assay in a sodium-free buffer.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes) during which uptake is linear.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the protein concentration in each well to normalize the radioactivity counts. Calculate the percentage of inhibition for each competitor concentration and determine the IC₅₀ or Ki values.

G Experimental Workflow: Competitive Radiolabeled Amino Acid Uptake Assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis seed Seed Cells culture Culture Overnight seed->culture wash1 Wash Cells (3x) culture->wash1 preincubate Pre-incubate in HBSS wash1->preincubate add_substrate Add Radiolabeled Substrate + Unlabeled Competitor preincubate->add_substrate incubate Incubate (1-5 min) add_substrate->incubate terminate Terminate Uptake & Wash with Cold HBSS (3x) incubate->terminate lyse Lyse Cells terminate->lyse count Scintillation Counting lyse->count analyze Data Analysis (IC50/Ki) count->analyze

Fig. 1: Workflow for a competitive radiolabeled amino acid uptake assay.

Cellular Signaling Pathways

The transport of amino acids via System A, particularly through SNAT2, is not merely a mechanism for nutrient uptake but also a critical component of cellular signaling, most notably in the activation of the mammalian target of rapamycin complex 1 (mTORC1) pathway. mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis.

Inhibition of SNAT2 by this compound has been shown to deplete intracellular concentrations of not only System A substrates but also essential amino acids like methionine and leucine, leading to the suppression of mTOR phosphorylation.[3] This suggests that the continuous influx of amino acids through SNAT2 is necessary to maintain mTORC1 activity.

Interestingly, there is evidence that SNAT2 can function as a "transceptor," a protein that both transports a substrate and initiates a signaling cascade. The binding of an amino acid substrate to SNAT2 may trigger a conformational change that leads to the activation of downstream signaling pathways, including the mTORC1 pathway.

Furthermore, different System A substrates may activate mTORC1 through distinct mechanisms. For instance, glutamine has been shown to activate mTORC1 independently of the Rag GTPases, a key component in the canonical amino acid sensing pathway to mTORC1. This suggests a unique signaling role for glutamine that is not shared by all amino acids.

G System A (SNAT2) and mTORC1 Signaling cluster_extracellular cluster_membrane cluster_intracellular cluster_glutamine Glutamine-Specific Pathway This compound This compound SNAT2 SNAT2 (System A) This compound->SNAT2 Inhibits Transport mTORC1_inactive Inactive mTORC1 This compound->mTORC1_inactive Leads to (via AA depletion) Ala_Ser_Gln Alanine, Serine, Glutamine Ala_Ser_Gln->SNAT2 Transported mTORC1 mTORC1 Ala_Ser_Gln->mTORC1 Activates (via intracellular sensing) SNAT2->mTORC1 Activates (Transceptor Model) Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Rag_GTPases Rag GTPases Gln Glutamine Gln->mTORC1 Activates (Rag-independent)

Fig. 2: Signaling from System A (SNAT2) to mTORC1.

Conclusion

This compound stands out as a powerful tool for dissecting the function of System A amino acid transporters. Its high affinity and metabolic stability allow for precise measurements of transport kinetics and in vivo imaging. While natural substrates like alanine, serine, and glutamine are essential for cellular function and signaling, this compound provides a means to isolate and study the transport process itself. Understanding the comparative transport kinetics and the differential signaling effects of these substrates is crucial for researchers in fields ranging from basic cell biology to cancer metabolism and drug development. The provided experimental protocol offers a robust framework for further investigation into the intricate world of amino acid transport.

References

A Comparative Guide to MeAIB and BCH: Unraveling their Roles as Amino Acid Transport Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism and signaling, amino acid transporters are crucial gatekeepers, controlling the flux of essential nutrients. Their dysregulation is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention. This guide provides a detailed comparison of two widely used amino acid transport inhibitors, α-(Methylamino)isobutyric acid (MeAIB) and 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), offering insights into their mechanisms, selectivity, and experimental applications.

At a Glance: this compound vs. BCH

FeatureThis compound (α-(Methylamino)isobutyric acid)BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid)
Primary Target System System ASystem L
Specific Transporters Sodium-coupled Neutral Amino Acid Transporter 1 (SNAT1/SLC38A1) and SNAT2 (SLC38A2)L-type Amino Acid Transporter 1 (LAT1/SLC7A5), LAT2, LAT3, LAT4
Selectivity Specific for System A, but does not discriminate between SNAT1 and SNAT2.[1]Non-selective inhibitor of System L transporters; also inhibits other transporters like ATB⁰⁺ and B⁰AT1.
Mechanism of Action Competitive substrateCompetitive inhibitor
Inhibitory Potency Functional inhibition observed at mM concentrations (e.g., 10-20 mM in cell culture).[2] Km for transport: ~0.38-1.1 mM.[3][4]Ki for LAT1: 156 µM.
Key Cellular Impact Inhibition of small neutral amino acid uptake, impacting cell proliferation and mTOR signaling.[5]Inhibition of large neutral amino acid uptake, leading to apoptosis in cancer cells and decreased mTORC1 activity.[6][7]

Delving Deeper: Mechanism of Action and Specificity

This compound: A Specific Substrate for System A

This compound is a synthetic amino acid analogue that acts as a specific substrate for the System A family of amino acid transporters, primarily SNAT1 and SNAT2.[1][2] These transporters are responsible for the sodium-dependent uptake of small, neutral amino acids such as alanine, serine, and glutamine. This compound is transported into the cell via these transporters but is not metabolized, leading to its accumulation and competitive inhibition of the transport of natural substrates. While specific for System A, a key limitation of this compound is its inability to differentiate between the SNAT1 and SNAT2 isoforms.[1]

BCH: A Broad-Spectrum Inhibitor of System L

BCH is a non-metabolizable analogue of leucine and a competitive inhibitor of the System L amino acid transporters.[8] The most prominent member of this family is LAT1, which is a sodium-independent exchanger responsible for the transport of large neutral amino acids (LNAAs), including leucine, isoleucine, and valine. Unlike this compound, BCH is not selective for a single transporter and has been shown to inhibit all LAT isoforms (LAT1-4) as well as other transporters such as ATB⁰⁺ and B⁰AT1. This broad specificity is a critical consideration in experimental design.

Impact on Cellular Signaling: The mTOR Pathway

Both this compound and BCH have been shown to impact the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid availability.

By inhibiting the uptake of key amino acids, both this compound and BCH can lead to a reduction in intracellular amino acid levels, subsequently suppressing mTORC1 activity.[5][6] This can result in downstream effects such as the inhibition of protein synthesis and cell cycle arrest.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amino Acids Amino Acids SNAT System A (SNAT1/2) Amino Acids->SNAT LAT System L (LAT1) Amino Acids->LAT Intracellular Amino Acids Intracellular Amino Acids SNAT->Intracellular Amino Acids LAT->Intracellular Amino Acids mTORC1 mTORC1 Intracellular Amino Acids->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes This compound This compound This compound->SNAT Inhibits BCH BCH BCH->LAT Inhibits

Inhibition of Amino Acid Transport and mTOR Signaling.

Experimental Protocols

Amino Acid Uptake Inhibition Assay

This protocol provides a general framework for comparing the inhibitory effects of this compound and BCH on amino acid transport in cultured cells.

Materials:

  • Cultured cells expressing the target amino acid transporters (e.g., cancer cell lines)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • Radiolabeled amino acid substrate (e.g., [¹⁴C]-Leucine for System L, [¹⁴C]-Glutamine for System A)

  • This compound and BCH stock solutions

  • Scintillation fluid and vials

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Protein assay reagent (e.g., BCA kit)

Procedure:

  • Cell Culture: Plate cells in 24-well plates and grow to a confluent monolayer.

  • Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed HBSS. Pre-incubate the cells in HBSS for 15-30 minutes at 37°C to deplete intracellular amino acids.

  • Inhibition: Aspirate the pre-incubation buffer. Add HBSS containing various concentrations of this compound or BCH and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. Include a control group with no inhibitor.

  • Uptake: To initiate the uptake, add the radiolabeled amino acid substrate to each well (at a concentration appropriate for the transporter being studied) and incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line and transporter.

  • Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well.

  • Quantification:

    • Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Use another portion of the cell lysate to determine the protein concentration using a protein assay.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration for each well. Plot the percentage of inhibition of amino acid uptake against the inhibitor concentration to determine the IC₅₀ value.

cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment & Uptake cluster_analysis Analysis A Plate and grow cells B Wash with HBSS A->B C Pre-incubate in HBSS B->C D Add this compound or BCH C->D E Add radiolabeled amino acid D->E F Incubate E->F G Wash with cold HBSS F->G H Lyse cells G->H I Measure radioactivity H->I J Measure protein H->J K Calculate IC50 I->K J->K

Workflow for Amino Acid Uptake Inhibition Assay.
Western Blot for mTOR Signaling

This protocol outlines the steps to assess the impact of this compound and BCH on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream effectors.

Materials:

  • Cultured cells

  • This compound and BCH

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or BCH at desired concentrations and for various time points.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound and BCH are invaluable tools for studying amino acid transport and its role in cellular physiology and disease. This compound serves as a specific tool for investigating System A transporters, while BCH offers a broader inhibition of System L transporters. Their differential effects on amino acid uptake and downstream signaling pathways, such as mTOR, provide researchers with distinct avenues to probe the metabolic dependencies of cells. A thorough understanding of their respective mechanisms of action, selectivity profiles, and appropriate experimental application is paramount for generating robust and interpretable data in the pursuit of novel therapeutic strategies targeting amino acid metabolism.

References

MeAIB as a Specific Probe for ATA1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of α-(Methylamino)isobutyric acid (MeAIB) as a specific probe for the amino acid transporter ATA1, a subtype of the System A transport family. Through a detailed comparison with alternative substrates, supporting experimental data, and clear protocols, this document serves as a vital resource for researchers investigating amino acid transport and its role in various physiological and pathological processes.

Introduction to ATA1 and the Need for Specific Probes

Amino acid transporters are crucial for cellular function, mediating the uptake of essential nutrients required for protein synthesis, metabolism, and cell signaling. The System A family of transporters, which includes ATA1 (SLC38A1), is a primary mechanism for the active, sodium-dependent uptake of small, neutral amino acids. Given its role in cellular growth and proliferation, ATA1 is a key target of interest in various research fields, including cancer biology and neuroscience.

To accurately study the function and regulation of ATA1, specific and reliable probes are essential. An ideal probe should be selectively transported by the target, be metabolically stable to prevent interference from downstream metabolic pathways, and be readily detectable. This compound, a synthetic amino acid analogue, has been widely adopted for this purpose. This guide critically evaluates its performance and specificity.

This compound: A Detailed Profile

This compound is a non-metabolizable amino acid analogue that serves as a specific substrate for the System A family of amino acid transporters. Its N-methylation prevents its participation in protein synthesis, making it an excellent tracer for transport activity.

Mechanism of Transport

ATA1 facilitates the co-transport of this compound and sodium ions into the cell. This process is electrogenic, meaning it generates an electrical current across the cell membrane. The transport is saturable and can be inhibited by other neutral amino acids that are also substrates for System A.

Comparative Analysis of this compound and Alternative Substrates

While this compound is the most commonly used probe for System A, it is important to understand its specificity in the context of other potential substrates. The following tables summarize the kinetic parameters of this compound and its inhibition by other amino acids, providing a quantitative comparison of their interaction with ATA1.

Kinetic Properties of this compound with ATA1
ProbeTransporterKm (mM)Notes
This compoundHuman ATA10.89 ± 0.12[1]The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum. A lower Km indicates a higher affinity of the probe for the transporter.
Inhibition of this compound Uptake by Other Amino Acids

This table presents the inhibition constants (Ki) or IC50 values of various amino acids for the uptake of this compound via System A transporters. A lower value indicates a more potent inhibitor.

InhibitorTransporter SystemKi or IC50 (mM)Efficacy
AlanineSystem A0.27 ± 0.05High
SerineSystem A0.36 ± 0.1High
ProlineSystem A0.41 ± 0.08High
GlutamineSystem A0.51 ± 0.19High
GlycineSystem AModerateModerate
ThreonineSystem AModerateModerate
ValineSystem ALowLow
LeucineSystem L/System A1.1 ± 0.03 (Km for this compound)Low (for System A)
2-amino-2-norbornane-carboxylic acid (BCH)System L-Specific inhibitor for System L, used as a negative control for System A studies.

Note: The inhibition data is for the broader System A, as specific ATA1 inhibition constants are not always available. However, they provide a strong indication of the substrate preferences that are relevant to ATA1.

Experimental Protocols

To ensure reproducibility and accuracy in research, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key experiments used to validate and utilize this compound as a probe for ATA1.

Protocol for Radiolabeled this compound Uptake Assay

This protocol describes the measurement of ATA1 activity in cultured cells using radiolabeled [14C]this compound or [3H]this compound.

Materials:

  • Cultured cells expressing ATA1

  • Complete culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Radiolabeled [14C]this compound or [3H]this compound

  • Unlabeled this compound (for determining non-specific uptake)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells overnight in a CO2 incubator at 37°C.

  • Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

  • Pre-incubation: Add 0.5 mL of HBSS to each well and pre-incubate the plate at 37°C for 15-30 minutes to allow the cells to equilibrate.

  • Initiation of Uptake: Aspirate the pre-incubation buffer. Add 0.5 mL of HBSS containing the desired concentration of radiolabeled this compound to each well to initiate the uptake. For determining non-specific uptake, add a high concentration of unlabeled this compound (e.g., 10 mM) along with the radiolabeled probe to a subset of wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-15 minutes). The optimal incubation time should be determined empirically to ensure initial linear uptake rates.

  • Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS.

  • Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add an appropriate volume of scintillation cocktail, vortex, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of excess unlabeled this compound) from the total uptake. Normalize the data to the protein concentration in each well, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).

Protocol for Competitive Inhibition Assay

This protocol is used to determine the inhibitory potency (Ki or IC50) of other amino acids or compounds on this compound uptake.

Materials:

  • Same as for the this compound Uptake Assay

  • A series of concentrations of the inhibitor compound

Procedure:

  • Follow steps 1-4 of the this compound Uptake Assay protocol.

  • Inhibitor Pre-incubation: After the pre-incubation step, aspirate the buffer. Add 0.5 mL of HBSS containing various concentrations of the inhibitor compound to the respective wells. For the control wells (no inhibition), add HBSS without any inhibitor. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiation of Uptake: Add a fixed concentration of radiolabeled this compound to each well (typically at a concentration close to its Km value) and incubate for the predetermined time.

  • Follow steps 7-10 of the this compound Uptake Assay protocol.

  • Data Analysis: Plot the percentage of inhibition of this compound uptake against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate (this compound) and Km is its Michaelis-Menten constant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

ATA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amino Acids Amino Acids ATA1 ATA1 (SLC38A1) Amino Acids->ATA1 Na+ co-transport This compound This compound This compound->ATA1 Na+ co-transport Intracellular Amino Acids Intracellular Amino Acids ATA1->Intracellular Amino Acids mTORC1 mTORC1 Intracellular Amino Acids->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes

Caption: ATA1-mediated amino acid transport and its link to the mTORC1 signaling pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A Seed cells in multi-well plate B Culture overnight A->B C Wash with buffer B->C D Pre-incubate in buffer C->D E Add radiolabeled this compound (± inhibitor) D->E F Incubate for defined time E->F G Stop uptake & wash F->G H Lyse cells G->H I Measure radioactivity H->I J Normalize to protein content I->J K Calculate specific uptake / IC50 J->K

Caption: A generalized workflow for a competitive radiolabeled amino acid uptake assay.

Conclusion

The data presented in this guide strongly support the validation of this compound as a highly specific and reliable probe for studying the ATA1 transporter. Its metabolic stability and high affinity for System A transporters make it superior to using natural amino acids as probes, which are often transported by multiple systems and are rapidly metabolized.

While this compound exhibits high specificity for System A, researchers should be aware of its potential interaction with other transporters, such as PAT1, under certain experimental conditions. Therefore, the use of appropriate controls, as outlined in the provided protocols, is crucial for accurate data interpretation. By employing the methodologies and comparative data in this guide, researchers can confidently utilize this compound to further elucidate the role of ATA1 in health and disease.

References

A Comparative Guide to the Cross-Reactivity of MeAIB with Amino Acid Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of α-(Methylamino)isobutyric acid (MeAIB), a well-established substrate for System A amino acid transporters, with other major amino acid transporter families. The information presented herein is supported by experimental data to aid researchers in the specific application of this compound as a research tool and in the development of novel therapeutic agents targeting amino acid transport systems.

Executive Summary

This compound is a synthetic amino acid analog widely recognized for its high specificity as a substrate for the System A family of amino acid transporters, which includes SNAT1 (SLC38A1) and SNAT2 (SLC38A2).[1][2][3] While this compound is an invaluable tool for studying and selectively inhibiting System A-mediated transport, understanding its potential interactions with other amino acid transporters is crucial for the accurate interpretation of experimental results and for drug development purposes. This guide summarizes the available quantitative and qualitative data on the cross-reactivity of this compound with other key amino acid transporter systems, including System L, System ASC, and System N. The evidence strongly indicates that this compound exhibits minimal to no significant interaction with these other transporter families at concentrations typically used to saturate System A.

Data Presentation: this compound Cross-Reactivity Profile

The following table summarizes the interaction of this compound with various amino acid transporter systems. Due to a lack of systematically determined inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) of this compound for transporters other than System A, the table presents a qualitative and semi-quantitative comparison based on available experimental findings.

Transporter SystemKey Transporter ProteinsThis compound InteractionSupporting Evidence
System A SNAT1 (SLC38A1), SNAT2 (SLC38A2)High Affinity Substrate/Inhibitor This compound is a well-established and specific substrate used to define and inhibit System A activity.[1][2][3]
System L LAT1 (SLC7A5), LAT2 (SLC7A8)Very Low Affinity / Negligible Inhibition A high concentration of this compound (10 mM) showed only a weak inhibitory effect on the uptake of pregabalin, a LAT1 substrate. In many studies, this compound and the System L inhibitor BCH are used to differentiate between System A and System L activity, respectively, highlighting their distinct specificities.[4]
System ASC ASCT2 (SLC1A5)No Significant Inhibition Studies investigating glutamine uptake have used this compound to specifically inhibit System A, while other inhibitors were used for ASCT2, indicating a lack of significant cross-reactivity.[1] One study explicitly states that ASCT2 is not inhibited by this compound.[5]
System N SNAT3 (SLC38A3), SNAT5 (SLC38A5)No Significant Inhibition Research on glutamine transport in the brain indicates that System N transporters are not inhibited by this compound.[6] The characteristics of System N transporters are distinct from System A, which is sensitive to this compound.[2]
System B⁰⁺ ATB⁰⁺ (SLC6A14)No Significant Inhibition This compound showed no effect on 3H-glutamine uptake mediated by ATB⁰⁺.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assessing amino acid transporter activity.

Protocol 1: Radiolabeled Amino Acid Uptake Assay

This is a common method to determine the kinetics and inhibition of amino acid transport.

Objective: To measure the uptake of a radiolabeled amino acid (e.g., [¹⁴C]this compound or [³H]glutamine) into cultured cells and to assess the inhibitory potential of a test compound.

Materials:

  • Cultured cells expressing the transporter of interest

  • Radiolabeled substrate (e.g., [¹⁴C]this compound, [³H]glutamine)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Wash buffer (ice-cold PBS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Test inhibitor (this compound or other compounds)

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 24-well plates) and grow to a confluent monolayer.

  • Amino Acid Starvation (Optional): To upregulate certain transporters like SNAT2, cells can be incubated in an amino acid-free medium for a defined period before the assay.[1]

  • Washing: Gently wash the cells twice with pre-warmed uptake buffer to remove residual medium.

  • Inhibition (for inhibition assays): Pre-incubate the cells with the test inhibitor at various concentrations in uptake buffer for a specified time (e.g., 10-30 minutes).

  • Uptake Initiation: Add the uptake buffer containing the radiolabeled substrate (with or without the inhibitor) to initiate the transport. The concentration of the radiolabeled substrate should ideally be close to its Km for the transporter.

  • Uptake Termination: After a defined incubation period (e.g., 1-10 minutes, within the linear range of uptake), rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells by adding the lysis buffer to each well.

  • Quantification: Transfer the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. For inhibition assays, calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the affinity of a compound for a transporter by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for an amino acid transporter.

Procedure: This assay follows a similar procedure to the uptake assay. The key difference is that the experiment is performed with multiple concentrations of both the inhibitor and the radiolabeled substrate. The data is then analyzed using kinetic models, such as the Cheng-Prusoff equation, to calculate the Ki value.

Mandatory Visualizations

Signaling Pathway Diagram

Amino acid availability, regulated by transporters such as System A, plays a crucial role in cellular signaling, particularly through the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.[8] Inhibition of System A transporters by this compound can lead to a reduction in intracellular amino acid levels, subsequently impacting mTORC1 activity.[8]

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Amino Acids Amino Acids System A (SNAT1/2) System A (SNAT1/2) Amino Acids->System A (SNAT1/2) Transport Intracellular Amino Acids Intracellular Amino Acids System A (SNAT1/2)->Intracellular Amino Acids mTORC1 mTORC1 Intracellular Amino Acids->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes This compound This compound This compound->System A (SNAT1/2) Inhibition

Caption: Role of System A in mTORC1 signaling and its inhibition by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the cross-reactivity of an inhibitor like this compound against a panel of amino acid transporters.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Uptake Assay cluster_analysis Data Analysis Cell Lines Cell Lines Expressing Target Transporters (System A, L, ASC, N) Incubation Incubate cells with radiolabeled substrate +/- inhibitor Cell Lines->Incubation Radiolabeled Substrates Radiolabeled Substrates (e.g., [14C]this compound, [3H]Leucine) Radiolabeled Substrates->Incubation Inhibitors Inhibitors (this compound, BCH, etc.) Inhibitors->Incubation Termination Terminate uptake and wash cells Incubation->Termination Lysis Cell lysis and scintillation counting Termination->Lysis Quantification Quantify radioactivity and normalize to protein Lysis->Quantification Inhibition Curve Generate dose-response curves Quantification->Inhibition Curve IC50_Ki Calculate IC50/Ki values Inhibition Curve->IC50_Ki

Caption: Workflow for assessing inhibitor cross-reactivity.

References

Comparing MeAIB uptake in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the differential uptake of α-(methylaminoisobutyric acid (MeAIB) across various cancer cell lines, supported by experimental data and detailed protocols.

This compound, a non-metabolizable analog of the amino acid alanine, serves as a specific substrate for the System A sodium-dependent neutral amino acid transporter 2 (SNAT2/SLC38A2). This transporter is often upregulated in cancer cells to meet the high demand for amino acids required for proliferation and growth. Consequently, the uptake of radiolabeled this compound is being explored as a potential imaging biomarker for tumor detection and monitoring treatment response. This guide provides a comparative overview of this compound uptake in different cancer cell lines, offering valuable insights for researchers in oncology and drug development.

Quantitative Comparison of this compound Uptake

The following table summarizes the uptake of radiolabeled this compound in various cancer cell lines as reported in preclinical studies. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) in xenograft models, a common method for quantifying tracer accumulation in tumors.

Cancer TypeCell LineThis compound Uptake (%ID/g)Reference
Lung CancerH44115.9 ± 2.1[1]
Lung CancerH46014.7 ± 1.8[1]
Lung CancerH8210.5 ± 1.5[1]
Lung CancerA5494.9 ± 0.8[1]
Lung CancerH12998.2 ± 1.2[1]
Lung CancerH16506.5 ± 1.1[1]
Lung CancerPC143.1 ± 0.6[1]
Epidermal CarcinomaA431Not explicitly quantified in %ID/g, but showed significant [14C]this compound uptake.[2][3]
Colorectal CarcinomaLS180Not explicitly quantified in %ID/g, but showed significant [14C]this compound uptake.[2][3]

Note: The uptake values can vary depending on experimental conditions, including the specific activity of the radiotracer, the time of measurement post-injection, and the tumor model used.

The this compound Transport Machinery: System A Transporter

This compound is primarily transported into cancer cells via the System A amino acid transporter, SNAT2 (coded by the gene SLC38A2).[2][4][5] This process is sodium-dependent, meaning the influx of this compound is coupled with the transport of sodium ions down their electrochemical gradient.[2][3] The expression and activity of SNAT2 are often elevated in cancer cells to satisfy their increased demand for amino acids like glutamine and alanine, which are crucial for anabolic processes and cellular energy metabolism.[6][7]

The specificity of this compound for System A makes it a valuable tool to probe the activity of this transport system in cancer.[8][9] Studies have shown a strong correlation between this compound uptake and the expression of SNAT transporters.[2]

Experimental Protocol: this compound Uptake Assay

This section provides a generalized protocol for measuring the uptake of radiolabeled this compound (e.g., [14C]this compound or [11C]this compound) in cultured cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Radiolabeled this compound (e.g., [14C]this compound)

  • Unlabeled this compound (for competition experiments)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates (e.g., 24-well or 96-well)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed the cancer cells in multi-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS or HBSS to remove any residual amino acids.

  • Initiation of Uptake: Add the uptake buffer (PBS or HBSS) containing the radiolabeled this compound to each well. For competition experiments, a parallel set of wells should be incubated with the radiolabeled this compound along with an excess of unlabeled this compound.

  • Incubation: Incubate the plates at 37°C for a predetermined time period (e.g., 15, 30, or 60 minutes). The optimal incubation time may vary between cell lines.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS. This step is critical to remove any extracellular radiotracer.

  • Cell Lysis: Add a suitable cell lysis buffer to each well and incubate to ensure complete cell lysis.

  • Quantification: Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The uptake of radiolabeled this compound is typically expressed as disintegrations per minute (DPM) or counts per minute (CPM) per milligram of protein or per number of cells. The specific uptake is calculated by subtracting the non-specific uptake (from the competition wells) from the total uptake.

Visualizing the Process

Experimental Workflow for this compound Uptake Assay

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_seeding Seed Cells cell_culture Culture Cells cell_seeding->cell_culture wash_cells Wash Cells cell_culture->wash_cells add_radiotracer Add Radiolabeled this compound wash_cells->add_radiotracer incubation Incubate add_radiotracer->incubation stop_uptake Stop Uptake & Wash incubation->stop_uptake cell_lysis Lyse Cells stop_uptake->cell_lysis scintillation_counting Scintillation Counting cell_lysis->scintillation_counting data_analysis Analyze Data scintillation_counting->data_analysis

Caption: A flowchart illustrating the key steps of a typical this compound uptake assay in cancer cell lines.

Signaling Pathway of this compound Transport

MeAIB_Transport cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SNAT2 SNAT2 (SLC38A2) Transporter MeAIB_int This compound SNAT2:f1->MeAIB_int Translocates Na_int Na+ SNAT2:f1->Na_int Translocates MeAIB_ext This compound MeAIB_ext->SNAT2:f0 Binds to Na_ext Na+ Na_ext->SNAT2:f0 Co-transport

Caption: A diagram showing the sodium-dependent transport of this compound into the cell via the SNAT2 transporter.

References

Comparison Guide: Correlation of MeAIB Uptake with SNAT Expression Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of α-(methylamino)isobutyric acid (MeAIB) uptake as a measure of System A neutral amino acid transporter (SNAT) activity, supported by experimental data. This compound is a non-metabolized synthetic amino acid analogue with a specific affinity for System A transporters, making it a valuable tool for studying their function[1][2]. This document outlines the correlation between this compound uptake and the expression levels of SNAT subtypes, details the experimental protocols for these measurements, and visualizes the associated workflows and pathways.

Data Presentation: Quantitative Correlation and Kinetics

Experimental evidence demonstrates a strong positive correlation between the uptake of radiolabeled this compound and the total expression of SNAT genes in human carcinoma cell lines[3][4]. This suggests that this compound uptake can serve as a reliable proxy for overall System A transporter activity.

Table 1: Correlation of [¹⁴C]this compound Uptake with Total SNAT Expression in Human Carcinoma Cells

Cell Line[¹⁴C]this compound Uptake (pmol/mg protein/hr)Total SNAT mRNA Expression (Relative Units)
A431 (Epidermal Carcinoma)~150~1.0
LS180 (Colorectal Carcinoma)~250~1.8
PC14/GL (Lung Carcinoma)~400~2.5
H441/GL (Lung Carcinoma)~600~3.5

Data adapted from a study on human carcinoma cells, showing a significant positive correlation.[3]

The System A family consists of three primary subtypes: SNAT1 (SLC38A1), SNAT2 (SLC38A2), and SNAT4 (SLC38A4), each with distinct kinetic properties for this compound transport.[1][5] SNAT1 and SNAT2 generally exhibit higher affinity for this compound compared to SNAT4.[5]

Table 2: Kinetic Parameters of this compound Uptake by SNAT Subtypes

SNAT SubtypeMichaelis-Menten Constant (Km) for this compoundMaximum Velocity (Vmax)Tissue/Cell Type Studied
SNAT1/SNAT2-like (System 1) 0.38 ± 0.12 mM27.8 ± 9.0 pmol/mg protein/20 minHuman Placental Cytotrophoblast Cells[1]
SNAT4-like (System 2) 45.4 ± 25.0 mM1190 ± 291 pmol/mg protein/20 minHuman Placental Cytotrophoblast Cells[1]
SNAT1 ~0.5 mMNot specifiedMelanoma Cells[6]
SNAT4 6.7 mMNot specifiedHuman Retinal Pigment Endothelial (HRPE) Cells[5]

These differences in affinity are critical when designing experiments, as the chosen this compound concentration can influence which subtypes' activities are predominantly measured.[5] For instance, studies in human placenta suggest that SNAT1 is the primary mediator of this compound uptake, with SNAT4 contributing to a lesser extent, and SNAT2 having minimal involvement.[7][8]

Experimental Protocols

Radiolabeled this compound Uptake Assay

This protocol describes the measurement of System A transporter activity using radiolabeled ([¹⁴C] or [³H]) this compound in adherent cell cultures.

Materials:

  • Adherent cells cultured in appropriate multi-well plates (e.g., 12-well or 24-well).[9][10]

  • Complete culture medium.

  • Uptake Buffer (e.g., Sodium-containing Tyrode's buffer or Hanks' Balanced Salt Solution with HEPES, pH 7.4).[1][10]

  • Na⁺-free Uptake Buffer (e.g., substituting NaCl with choline chloride) for determining Na⁺-dependent uptake.[1][9]

  • Radiolabeled [¹⁴C]this compound or [³H]this compound.

  • Unlabeled this compound for competition assays.

  • Stop Solution (e.g., ice-cold Phosphate-Buffered Saline, PBS).[11]

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 0.2% SDS).[9]

  • Scintillation cocktail.

  • Scintillation counter.

  • Protein assay kit (e.g., Bradford or BCA).[11]

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and grow until they reach near-confluence.[10]

  • Pre-incubation: On the day of the assay, aspirate the culture medium. Wash the cells twice with pre-warmed Uptake Buffer.[9]

  • Incubation: Add the Uptake Buffer containing a known concentration of radiolabeled this compound (e.g., 10 µM) to each well to initiate the uptake.[12] For parallel control wells, use Na⁺-free buffer to measure Na⁺-independent uptake. Incubate at 37°C for a predetermined time (e.g., 15-20 minutes).[1][9]

  • Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Stop Solution (PBS).[10]

  • Cell Lysis: Lyse the cells by adding Cell Lysis Buffer to each well and incubating for at least 30-60 minutes.[9][10]

  • Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]

  • Protein Normalization: Use another aliquot of the cell lysate to determine the total protein concentration for each sample using a standard protein assay.[11]

  • Data Analysis: Calculate the Na⁺-dependent uptake by subtracting the radioactivity measured in the Na⁺-free condition from that in the Na⁺-containing condition.[1] Express the final uptake rate as pmol of this compound per mg of protein per unit of time.

SNAT Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the quantification of SNAT1, SNAT2, and SNAT4 mRNA levels.

Materials:

  • Cultured cells or tissue samples.

  • RNA extraction kit.

  • cDNA synthesis kit (Reverse Transcriptase).

  • SYBR Green or TaqMan-based qPCR Master Mix.[1]

  • Gene-specific primers for SNAT1 (SLC38A1), SNAT2 (SLC38A2), SNAT4 (SLC38A4), and a reference gene (e.g., β-actin, GAPDH).[1]

  • qRT-PCR instrument.[1]

Procedure:

  • RNA Extraction: Isolate total RNA from cell or tissue samples using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[13]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate by combining the cDNA template, SYBR Green Master Mix, and forward and reverse primers for the target SNAT gene and the reference gene.[13]

  • Thermal Cycling: Perform the qPCR using a real-time PCR machine with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[13]

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target SNAT genes to the reference gene.[13][14][15]

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_assays Parallel Assays cluster_analysis Data Analysis & Correlation A 1. Cell Culture (e.g., Carcinoma Cell Line) B 2. Experimental Treatment (e.g., siRNA for SNAT knockdown, or control) A->B C 3a. [14C]this compound Uptake Assay B->C D 3b. RNA Extraction & qRT-PCR B->D E 4a. Quantify Na+-dependent This compound Uptake Rate C->E F 4b. Quantify Relative SNAT mRNA Expression D->F G 5. Correlate this compound Uptake with SNAT Expression Levels E->G F->G

Caption: Experimental workflow for correlating this compound uptake with SNAT mRNA expression.

G SNAT_Expression SNAT Gene Expression (SNAT1, SNAT2, SNAT4) SNAT_Protein SNAT Transporter Protein (on cell membrane) SNAT_Expression->SNAT_Protein Translation MeAIB_Uptake This compound Transport (Na+-dependent influx) SNAT_Protein->MeAIB_Uptake Mediates Downstream Downstream Cellular Processes (e.g., mTOR signaling, Proliferation) SNAT_Protein->Downstream Directly Influences (via substrate supply) AA_Homeostasis Intracellular Amino Acid Homeostasis MeAIB_Uptake->AA_Homeostasis Impacts (by competition) AA_Homeostasis->Downstream Regulates

Caption: Logical relationship between SNAT expression, this compound transport, and cell function.

Conclusion

The uptake of this compound serves as a robust functional measure for the activity of System A amino acid transporters. Studies have established a significant positive correlation between this compound uptake and total SNAT mRNA expression levels, particularly in proliferative cells like those in carcinomas[3][4]. However, researchers must consider the differential affinities of SNAT subtypes for this compound when interpreting results.[5] For instance, SNAT1 and SNAT2 are high-affinity transporters, while SNAT4 has a lower affinity.[1][5] Therefore, the specific contribution of each subtype to total this compound uptake can vary depending on the cell type and experimental conditions.[1][7] The provided protocols offer a standardized approach to concurrently measure this compound uptake and SNAT expression, allowing for a comprehensive analysis of System A transporter function in various biological contexts.

References

MeAIB vs. Glutamine in Transport Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating amino acid transport, particularly the uptake of glutamine, understanding the specificities of different substrates and inhibitors is paramount. This guide provides a detailed comparison of glutamine, a vital nutrient for many cells, and α-(methylamino)isobutyric acid (MeAIB), a synthetic amino acid analog. While both are utilized in transport assays, their interaction with cellular transport machinery differs significantly. This compound is not a universal substitute for glutamine but serves as a critical tool to dissect the contributions of specific transporter families, primarily the System A transporters.

Performance Comparison: Specificity is Key

Glutamine is transported into cells by several systems, including Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2; SLC1A5), Sodium-coupled Neutral Amino Acid Transporters (SNATs; SLC38 family), and Large Neutral Amino Acid Transporter 1 (LAT1; SLC7A5). In contrast, this compound is a specific substrate for System A transporters, which include SNAT1 (SLC38A1) and SNAT2 (SLC38A2).[1][2][3] It is not transported by ASCT2, a major glutamine transporter in many cancer cells.[1][2] This makes this compound an invaluable tool for isolating and studying the activity of System A-mediated transport.

The use of this compound as a competitive inhibitor allows researchers to quantify the proportion of glutamine uptake attributable to System A.[4][5] For instance, in cancer cells expressing multiple glutamine transporters, the fraction of glutamine uptake that is inhibited by this compound corresponds to the activity of SNAT1 and SNAT2.[4][5] The remaining glutamine uptake can then be attributed to other transporters like ASCT2 and LAT1.

Quantitative Data Summary

The following table summarizes the key differences in the transport of glutamine and this compound.

FeatureGlutamineThis compound (α-(methylamino)isobutyric acid)
Primary Transporters ASCT2 (SLC1A5), SNAT1 (SLC38A1), SNAT2 (SLC38A2), LAT1 (SLC7A5)SNAT1 (SLC38A1), SNAT2 (SLC38A2) (System A)
Transport via ASCT2 YesNo[1][2]
Transport via System A YesYes (Specific Substrate)[3][6]
Metabolic Fate Metabolized (e.g., enters TCA cycle)Not metabolized[7][8]
Primary Use in Assays Substrate to measure overall glutamine uptakeSpecific inhibitor/substrate to measure System A activity[4][6]
Effect on mTOR Pathway Activates mTOR signalingCan inhibit mTOR signaling by reducing intracellular amino acids[9]

Experimental Protocols

Below are detailed methodologies for conducting a competitive transport assay to differentiate System A-mediated glutamine uptake from other transport systems using this compound.

Cell Culture
  • Cell Seeding : Plate cells (e.g., HeLa, 143B osteosarcoma, or other cells of interest) in 24-well plates at a density that allows for logarithmic growth at the time of the assay. Culture in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum and 4 mM L-glutamine.

  • Incubation : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Assays are typically performed 24-48 hours after seeding.

  • Amino Acid Starvation (Optional) : To induce the expression of certain transporters like SNAT2, cells can be incubated in an amino acid-free medium for a defined period (e.g., 1-4 hours) before the transport assay.[5]

Radiolabeled Amino Acid Uptake Assay

This protocol is adapted from methodologies described in studies dissecting amino acid transport mechanisms.[5][10]

  • Preparation of Assay Buffer : Prepare a Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution. For Na+-dependent transport, use a buffer containing NaCl. For Na+-independent transport, replace NaCl with an equimolar concentration of choline chloride or N-methyl-D-glucamine.[4]

  • Washing : Before the assay, gently aspirate the culture medium from the wells and wash the cells twice with the assay buffer (e.g., Na+-containing HBSS) pre-warmed to 37°C.

  • Pre-incubation with Inhibitors : Add the assay buffer containing the inhibitors to the respective wells. For example:

    • Total Glutamine Uptake : Buffer without inhibitors.

    • System A Inhibition : Buffer containing a saturating concentration of this compound (e.g., 2-10 mM).[4][11]

    • Other Transporter Inhibition (Optional) : Buffer with other inhibitors like BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) for System L (LAT1/LAT2).[4] Incubate for 15-30 minutes at 37°C.

  • Initiation of Uptake : Start the transport assay by adding the assay buffer containing radiolabeled L-[³H]glutamine or L-[¹⁴C]glutamine at a known concentration (e.g., 100 µM), along with the respective inhibitors.

  • Incubation for Uptake : Incubate the plate at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of transport.

  • Termination of Uptake : Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis : Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Quantification : Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis : Normalize the radioactivity counts to the protein concentration in each well, determined using a standard protein assay (e.g., BCA assay). Calculate the rate of glutamine uptake (e.g., in nmol/mg protein/min). The difference in uptake between the uninhibited and this compound-treated cells represents the contribution of System A to glutamine transport.

Visualizing Transport Pathways

The following diagrams illustrate the differential transport of glutamine and this compound, as well as an experimental workflow for their use in transport assays.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ASCT2 ASCT2 (SLC1A5) Glutamine_int Glutamine ASCT2->Glutamine_int SystemA System A (SNAT1/2) SystemA->Glutamine_int MeAIB_int This compound SystemA->MeAIB_int LAT1 LAT1 (SLC7A5) LAT1->Glutamine_int Glutamine_ext Glutamine Glutamine_ext->ASCT2 Transport Glutamine_ext->SystemA Transport Glutamine_ext->LAT1 Transport MeAIB_ext This compound MeAIB_ext->ASCT2 No Transport MeAIB_ext->SystemA Transport MeAIB_ext->LAT1 No Transport

Caption: Differential transport of Glutamine and this compound.

cluster_workflow Experimental Workflow cluster_analysis Data Interpretation A Seed Cells B Wash with Assay Buffer A->B C Pre-incubate with or without this compound B->C D Add Radiolabeled Glutamine C->D E Incubate for Uptake D->E F Stop Uptake & Wash E->F G Lyse Cells & Measure Radioactivity F->G H Analyze Data G->H TotalUptake Total Glutamine Uptake (No Inhibitor) H->TotalUptake MeAIB_Uptake Glutamine Uptake (+ this compound) H->MeAIB_Uptake SystemA_Activity System A Activity = (Total Uptake) - (Uptake with this compound) TotalUptake->SystemA_Activity MeAIB_Uptake->SystemA_Activity

Caption: Workflow for a competitive glutamine transport assay.

Conclusion

References

Validating MeAIB PET Imaging Findings with Autoradiography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of α-[N-methyl-¹¹C]-methylaminoisobutyric acid (MeAIB) Positron Emission Tomography (PET) imaging with autoradiography, a key technique for its validation. This compound is a synthetic amino acid analog that serves as a specific tracer for System A amino acid transport, a pathway often upregulated in cancerous tissues. Validating the in vivo findings from this compound PET with ex vivo autoradiography is a critical step in preclinical and clinical research to ensure the accuracy and reliability of the imaging data.

Performance Comparison: this compound PET vs. Other Tracers

This compound PET in Chest Malignancies

A study comparing this compound and FDG PET in the diagnosis of chest malignancies demonstrated that while FDG uptake was higher in malignant lesions, this compound showed higher specificity, particularly in distinguishing cancerous tissue from inflammatory conditions like sarcoidosis.[1]

TracerMalignant Lesion SUVmax (mean ± SD)Benign Lesion SUVmax (mean ± SD)SpecificityAccuracy
¹¹C-MeAIB 4.2 ± 2.01.8 ± 0.373%81%
¹⁸F-FDG 10.1 ± 6.75.2 ± 2.860%73%
This compound PET in Prostate Cancer

In a study on prostate cancer, this compound PET was compared with FDG PET. The results indicated that this compound PET had slightly better diagnostic results for significant prostate cancer.[2]

TracerMean SUVmax (± SD)Patient-based SensitivityPatient-based Specificity
¹¹C-MeAIB 3.18 ± 1.9051.6%100%
¹⁸F-FDG 3.88 ± 2.8548.4%100%

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for this compound PET imaging and its validation with autoradiography.

¹¹C-MeAIB PET Imaging Protocol (Clinical)
  • Radiotracer Synthesis: ¹¹C-MeAIB is synthesized by the methylation of its precursor with [¹¹C]methyl triflate.

  • Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan.

  • Tracer Injection: A dose of approximately 370 MBq (10 mCi) of ¹¹C-MeAIB is administered intravenously.

  • Uptake Period: A waiting period of 20 minutes allows for the tracer to distribute and accumulate in tissues.[1][2]

  • Image Acquisition: A whole-body PET scan is performed. For dynamic studies, scanning can begin immediately after injection to measure tracer kinetics.

  • Image Analysis: The standardized uptake value (SUV) is calculated for regions of interest to quantify tracer accumulation.

Ex Vivo Autoradiography Protocol for ¹¹C-Tracer Validation

Autoradiography provides high-resolution images of radiotracer distribution in tissue sections, serving as a gold standard for validating PET findings.[3][4]

  • Animal Model and PET Scan: Following a this compound PET scan on a tumor-bearing animal model, the animal is euthanized at a specific time point post-injection.

  • Tissue Extraction and Freezing: The tumor and other organs of interest are rapidly excised, embedded in a suitable medium (e.g., carboxymethylcellulose), and frozen in isopentane cooled by liquid nitrogen to minimize artifact formation.

  • Cryosectioning: The frozen tissues are sectioned into thin slices (typically 10-20 µm) using a cryostat.

  • Exposure: The tissue sections are mounted on microscope slides and exposed to a phosphor imaging plate or autoradiographic film in a light-tight cassette. Due to the short half-life of ¹¹C (20.4 minutes), this process must be done expeditiously.

  • Image Acquisition: After an appropriate exposure time (which needs to be optimized based on the injected dose and tissue uptake), the imaging plate is scanned using a phosphor imager, or the film is developed.

  • Image Analysis: The resulting autoradiograms show the distribution of the ¹¹C-MeAIB with high spatial resolution. The signal intensity can be quantified and correlated with the PET data and histological features of the tissue.

Visualizing the Biology and the Workflow

System A Amino Acid Transport and mTORC1 Signaling

This compound is transported into cells via the System A transporter, primarily SNAT1 and SNAT2. This transport is linked to the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. The influx of amino acids signals nutrient availability, leading to mTORC1 activation and subsequent downstream effects that promote protein synthesis and cell growth.[5][6][7][8][9][10]

SystemA_mTORC1_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound SNAT System A Transporter (SNAT1/2) This compound->SNAT MeAIB_in This compound SNAT->MeAIB_in Transport mTORC1 mTORC1 MeAIB_in->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis

Caption: System A transport of this compound and subsequent mTORC1 activation.

Workflow for Validating this compound PET with Autoradiography

The validation of in vivo PET imaging with ex vivo autoradiography is a multi-step process that bridges the gap between whole-body imaging and microscopic tissue analysis.

PET_Autoradiography_Workflow cluster_invivo In Vivo cluster_exvivo Ex Vivo cluster_analysis Analysis pet_scan ¹¹C-MeAIB PET Scan (Animal Model) pet_data Quantitative PET Data (e.g., SUV) pet_scan->pet_data euthanasia Euthanasia & Tissue Extraction pet_scan->euthanasia correlation Data Correlation & Validation pet_data->correlation sectioning Cryosectioning euthanasia->sectioning autorad Autoradiography sectioning->autorad autorad_data High-Resolution Autoradiograms autorad->autorad_data autorad_data->correlation

Caption: Workflow for validating PET findings with autoradiography.

References

Safety Operating Guide

Proper Disposal of MeAIB: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential information and procedural steps for the proper disposal of α-(Methylamino)isobutyric acid (MeAIB).

This compound, a non-proteinogenic amino acid, is utilized in laboratory settings as a specific substrate for amino acid transport system A. While not classified as acutely toxic, it is identified as a substance that causes serious eye irritation. Therefore, appropriate safety measures and disposal protocols are necessary to mitigate risks and ensure environmental responsibility.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical characteristics.

PropertyValue
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol [1][2][3]
Appearance White to almost white powder or crystal[4]
Melting Point >300 °C[1][3]
Purity >98.0% (typical)[4]
CAS Number 2566-34-9[2][3][4][5]

This compound Disposal Protocol

No specific, validated experimental protocol for the chemical inactivation or disposal of this compound was found in the available safety and scientific literature. The following procedure is based on general best practices for the disposal of solid, non-hazardous, or low-toxicity chemical waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate personal protective equipment:

  • Safety goggles to protect against eye irritation.

  • Chemical-resistant gloves.

  • A laboratory coat.

Step 2: Waste Characterization and Segregation

  • Do not mix this compound waste with other chemical waste streams. Incompatible chemicals can react, leading to unforeseen hazards.

  • Treat all this compound waste, including contaminated labware, as chemical waste.

Step 3: Collection and Containment

  • Collect solid this compound waste in a clearly labeled, sealable container. The container should be compatible with the chemical.

  • For spill cleanup residues, use a plastic scoop to transfer the material into a polyethylene bag.[6][7] To avoid generating dust, you can moisten a spill pad to wipe the area after the bulk of the solid has been removed.[6][7]

  • Seal the container or bag securely.

Step 4: Labeling

  • Label the waste container clearly with "this compound Waste" and include the approximate amount.

  • Attach a hazardous waste tag if required by your institution's waste management program.

Step 5: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

Step 6: Disposal

  • Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or equivalent waste management service.

  • Follow all local, state, and federal regulations for chemical waste disposal.[8]

Spill Cleanup Procedure

In the event of a this compound spill, follow these steps:

  • Restrict Access: Cordon off the area of the spill to prevent further contamination.

  • Wear Appropriate PPE: Ensure you are wearing safety goggles, gloves, and a lab coat.

  • Contain the Spill: For a solid spill, you can gently cover it with an absorbent material to prevent it from becoming airborne.

  • Clean the Spill: Carefully sweep or scoop the solid material into a designated waste container.[6][7] Use a wet paper towel or spill pad to wipe the area after the bulk of the material has been removed.[6][7]

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, should be placed in the sealed this compound waste container.

  • Decontaminate: Wipe down the affected area and any equipment with a suitable laboratory disinfectant.

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

MeAIB_Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound Waste Generated assess_ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->assess_ppe characterize Step 2: Characterize as Solid Chemical Waste assess_ppe->characterize segregate Step 3: Segregate from Other Waste Streams characterize->segregate collect Step 4: Collect in a Labeled, Sealable Container segregate->collect spill Spill Occurs collect->spill No store Step 5: Store in Designated Satellite Accumulation Area collect->store cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->collect contact_ehs Step 6: Contact EHS for Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling of α-(Methylamino)isobutyric acid (MeAIB)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for α-(Methylamino)isobutyric acid (MeAIB), a compound commonly used as a specific substrate for amino acid transport system A. Adherence to these procedural steps is critical for laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Based on the Safety Data Sheet (SDS) for this compound, the following personal protective equipment is required to minimize exposure and ensure safety.[1]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting and conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection GlovesChemical-impermeable gloves.[1]
Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Protection Full-Face RespiratorTo be used if exposure limits are exceeded or irritation is experienced.[1]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is crucial to prevent accidental exposure. The following workflow outlines the key steps for safe utilization in a laboratory setting.

Operational Workflow for Handling this compound prep Preparation - Don appropriate PPE - Work in a well-ventilated area weigh Weighing and Solution Preparation - Use a chemical fume hood - Avoid dust formation prep->weigh use Experimental Use - Handle with care to avoid contact - Follow established lab protocols weigh->use storage Storage - Store in a tightly closed container - Keep in a dry, cool, and well-ventilated place use->storage disposal Waste Disposal - Follow institutional and local regulations for chemical waste use->disposal

Caption: Operational Workflow for Handling this compound

Disposal Plan: Step-by-Step Guide

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Segregation : Segregate this compound waste from other laboratory waste streams.

  • Containerization : Collect waste in a clearly labeled, leak-proof container suitable for chemical waste.

  • Labeling : The container must be labeled as "Hazardous Waste" and include the full chemical name: α-(Methylamino)isobutyric acid.

  • Storage : Store the waste container in a designated hazardous waste accumulation area.

  • Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Exposure Response

In the event of accidental exposure to this compound, immediate action is critical. The following diagram outlines the appropriate first aid measures.

This compound Exposure Response Plan exposure Exposure Incident eye Eye Contact - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. Continue rinsing. - Seek medical attention. exposure->eye skin Skin Contact - Wash with plenty of soap and water. - Remove contaminated clothing. - Seek medical attention if irritation occurs. exposure->skin inhalation Inhalation - Move person to fresh air. - If breathing is difficult, give oxygen. - Seek medical attention. exposure->inhalation ingestion Ingestion - Rinse mouth with water. - Do NOT induce vomiting. - Seek immediate medical attention. exposure->ingestion

Caption: this compound Exposure Response Plan

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.